2,4-Dinitrophenylalanine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(2,4-dinitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O6/c10-7(9(13)14)3-5-1-2-6(11(15)16)4-8(5)12(17)18/h1-2,4,7H,3,10H2,(H,13,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVUHQYJZJUDAM-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49607-21-8 | |
| Record name | 2,4-Dinitro-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49607-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dinitrophenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049607218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-dinitro-3-phenyl-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.253 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DINITROPHENYLALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P9DCK1EXS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,4-Dinitrophenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2,4-Dinitrophenyl)-L-alanine (DNP-Ala-OH) is a derivative of the amino acid alanine, characterized by the presence of a 2,4-dinitrophenyl group attached to the alpha-amino group. This modification imparts unique chromophoric and electrochemical properties to the molecule, making it a valuable tool in various biochemical and analytical applications. Historically, the dinitrophenylation of amino acids, a technique pioneered by Frederick Sanger, was instrumental in the first successful sequencing of a protein, insulin.[1] Today, 2,4-dinitrophenylalanine and related compounds are utilized in peptide synthesis, as probes in protease activity assays, and are subjects of investigation for their potential biological activities, including antibacterial and neuroprotective effects. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on experimental protocols and underlying signaling pathways.
Chemical and Physical Properties
This compound is a yellow crystalline solid. The presence of the dinitrophenyl group significantly influences its solubility, rendering it more soluble in polar organic solvents than in water. Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₉N₃O₆ | [2] |
| Molecular Weight | 255.18 g/mol | [2] |
| Appearance | Light yellow to yellow to orange powder/crystal | |
| Melting Point | 179 °C | |
| Solubility | Soluble in methanol | |
| IUPAC Name | (2S)-2-(2,4-dinitroanilino)propanoic acid | [2] |
| CAS Number | 1655-52-3 | [2] |
Spectroscopic Data
The structural identification of this compound is routinely confirmed by various spectroscopic techniques.
Mass Spectrometry
Electrospray ionization (ESI) mass spectrometry of N-(2,4-dinitrophenyl)alanine typically shows a prominent [M-H]⁻ ion at m/z 254.[3] Collision-induced dissociation of this precursor ion leads to characteristic fragmentation patterns, including the sequential loss of CO₂ and H₂O.[3]
Table 1: Mass Spectrometry Data for N-(2,4-Dinitrophenyl)alanine [3]
| Precursor Ion (m/z) | Fragmentation Products (m/z) |
| 254 ([M-H]⁻) | 210 ([M-H-CO₂]⁻), 192 ([M-H-CO₂-H₂O]⁻) |
NMR Spectroscopy
While a publicly available ¹H NMR spectrum for N-(2,4-dinitrophenyl)-L-alanine is not readily accessible, the expected chemical shifts can be inferred from its structure and comparison with the closely related N-(2,4-dinitrophenyl)-L-phenylalanine.[4][5] The aromatic protons of the dinitrophenyl group are expected to appear in the downfield region (δ 7.0-9.0 ppm), while the α-proton and the methyl protons of the alanine residue will be in the upfield region. A ¹³C NMR spectrum is also a valuable tool for structural confirmation.[2]
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H, C=O (carboxylic acid), and NO₂ (nitro) functional groups. The spectrum for the analogous N-(2,4-dinitrophenyl)-L-phenylalanine shows strong absorptions corresponding to these groups.[6]
Experimental Protocols
Synthesis of N-(2,4-Dinitrophenyl)-L-alanine
A general and efficient method for the synthesis of N-(2,4-dinitrophenyl)amino acids involves the reaction of the corresponding amino acid with 2,4-dinitrochlorobenzene.[3]
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of N-(2,4-dinitrophenyl)-L-alanine.
Detailed Methodology:
-
Dissolution: Dissolve L-alanine and a molar excess of sodium bicarbonate in water.
-
Addition of Dinitrochlorobenzene: To the stirring aqueous solution, add a solution of 2,4-dinitrochlorobenzene in ethanol.
-
Reaction: Allow the mixture to stir at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography.
-
Acidification and Precipitation: After the reaction, acidify the mixture with dilute hydrochloric acid. The N-(2,4-dinitrophenyl)-L-alanine will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent system, such as aqueous ethanol, to obtain the pure product.
Use as a Probe in Protease Inhibitor Assays
The dinitrophenyl group can act as a quencher in fluorescence resonance energy transfer (FRET)-based protease assays. A peptide substrate can be synthesized with a fluorophore at one end and a dinitrophenyl-modified amino acid at the other. In the intact peptide, the fluorescence is quenched. Upon cleavage by a protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence. This principle can be used to screen for protease inhibitors.
Experimental Workflow for Protease Inhibitor Screening
Caption: Workflow for a FRET-based protease inhibitor screening assay.
Detailed Methodology: [7]
-
Reagent Preparation: Prepare solutions of the protease, the FRET peptide substrate containing a dinitrophenyl moiety, and the test compounds (potential inhibitors) in a suitable assay buffer.
-
Pre-incubation: In a microplate, pre-incubate the protease with the test compounds for a defined period to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FRET peptide substrate to the wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: The rate of the reaction is proportional to the rate of fluorescence increase. Compare the reaction rates in the presence and absence of the test compounds to determine the percentage of inhibition.
Biological Activity and Signaling Pathways
While direct studies on the signaling pathways affected by this compound are limited, extensive research on the closely related compound, 2,4-dinitrophenol (DNP), provides significant insights into the potential biological effects of the dinitrophenyl moiety. At low concentrations, DNP has been shown to have neuroprotective effects, which are attributed to its ability to act as a mild mitochondrial uncoupler.
Proposed Neuroprotective Signaling Pathway of the Dinitrophenyl Moiety
Caption: Putative neuroprotective signaling cascade initiated by the 2,4-dinitrophenyl group.
The proposed mechanism involves the dinitrophenyl group acting as a proton ionophore in the inner mitochondrial membrane, leading to a slight dissipation of the proton gradient. This mild uncoupling of oxidative phosphorylation has several downstream consequences:
-
Reduced Reactive Oxygen Species (ROS) Production: By decreasing the mitochondrial membrane potential, electron leakage from the electron transport chain is reduced, leading to lower production of damaging ROS.
-
Activation of CREB and BDNF: Mild cellular stress induced by mitochondrial uncoupling can activate transcription factors such as the cAMP response element-binding protein (CREB). Activated CREB upregulates the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF), which promotes neuronal survival and plasticity.
-
Inhibition of mTOR Pathway: The 2,4-dinitrophenyl moiety may also inhibit the mammalian target of rapamycin (mTOR) signaling pathway, a key regulator of cell growth and metabolism. Inhibition of mTOR can induce autophagy, a cellular process for clearing damaged components, which can be neuroprotective.
Conclusion
This compound is a versatile molecule with a rich history in protein chemistry and continuing relevance in modern biochemical research. Its well-defined chemical and physical properties, straightforward synthesis, and utility in applications such as protease assays make it a valuable tool for scientists. Furthermore, the emerging understanding of the biological activities of the dinitrophenyl moiety, particularly its potential neuroprotective effects through the modulation of key signaling pathways, opens up new avenues for research and drug development. This guide provides a foundational understanding of this compound for researchers and professionals in the life sciences.
References
- 1. N-(2,4-Dinitrophenyl)-L-alanine | 1655-52-3 | Benchchem [benchchem.com]
- 2. N-(2,4-Dinitrophenyl)-L-alanine | C9H9N3O6 | CID 5464517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(2,4-dinitrophenyl)-3-phenyl-L-alanine | C15H13N3O6 | CID 98119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(2,4-DINITROPHENYL)-L-PHENYLALANINE(1655-54-5) 1H NMR spectrum [chemicalbook.com]
- 6. N-(2,4-DINITROPHENYL)-L-PHENYLALANINE(1655-54-5) IR Spectrum [chemicalbook.com]
- 7. Assay for Protealysin-like Protease Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of N-(2,4-dinitrophenyl)alanine: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the synthesis of N-(2,4-dinitrophenyl)alanine, a derivative crucial in the field of protein chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthesis workflow and its underlying principles.
Introduction
N-(2,4-dinitrophenyl)-L-alanine is an amino acid derivative that has played a significant role in the history of biochemistry. Its synthesis is a classic example of nucleophilic aromatic substitution and is central to the Sanger method for N-terminal amino acid analysis of proteins and peptides. The attachment of the chromophoric dinitrophenyl group to the nitrogen atom of alanine allows for the colorimetric detection and quantification of the N-terminal residue of a polypeptide chain after hydrolysis. This guide details the chemical synthesis, experimental procedures, and key data associated with N-(2,4-dinitrophenyl)alanine.
Synthesis Overview
The primary method for synthesizing N-(2,4-dinitrophenyl)alanine involves the reaction of L-alanine with 1-fluoro-2,4-dinitrobenzene (FDNB), commonly known as Sanger's reagent. The reaction is a nucleophilic aromatic substitution where the amino group of alanine acts as a nucleophile, attacking the electron-deficient carbon atom of the benzene ring that is bonded to the fluorine atom. The fluorine atom, being a good leaving group, is subsequently displaced. The reaction is typically carried out under mildly alkaline conditions to ensure the amino group is deprotonated and thus more nucleophilic.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis and characterization of N-(2,4-dinitrophenyl)-L-alanine.
| Parameter | Value | Reference |
| Molecular Formula | C₉H₉N₃O₆ | |
| Molecular Weight | 255.18 g/mol | |
| Appearance | Light yellow to orange powder/crystal | |
| Melting Point | 158 °C (decomposes) | |
| Purity (typical) | >98.0% (HPLC) | |
| Solubility | Soluble in polar solvents |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of N-(2,4-dinitrophenyl)alanine, adapted from simplified procedures for the synthesis of DNP-amino acids.
Materials and Reagents
-
L-Alanine
-
1-Fluoro-2,4-dinitrobenzene (FDNB, Sanger's Reagent)
-
Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Water (distilled or deionized)
Synthesis Procedure
-
Dissolution of Amino Acid: In a suitable reaction vessel, dissolve L-alanine in an aqueous solution of sodium bicarbonate or sodium carbonate. The base is crucial for maintaining a mildly alkaline pH (around 8-9), which deprotonates the amino group of alanine, enhancing its nucleophilicity.
-
Addition of Sanger's Reagent: To the stirred solution of L-alanine, add a solution of 1-fluoro-2,4-dinitrobenzene (FDNB) in a minimal amount of ethanol. An excess of the amino acid is often used to ensure the complete reaction of the more valuable FDNB.
-
Reaction: Allow the reaction mixture to stir at room temperature for a period of 1 to 2 hours in the dark to prevent photodegradation of the DNP group. The progress of the reaction can be monitored by the development of a yellow color.
-
Work-up and Extraction: After the reaction is complete, acidify the solution with hydrochloric acid to a pH of approximately 1. This step protonates the unreacted amino acids and the carboxyl group of the DNP-alanine, making the latter less soluble in the aqueous phase. The excess, unreacted FDNB can be removed by extraction with diethyl ether.
-
Isolation of the Product: The N-(2,4-dinitrophenyl)alanine, being sparingly soluble in acidic aqueous solution, will precipitate out. The precipitate can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol or a mixture of ethyl acetate and chloroform, to yield the final product as a crystalline solid.
-
Drying: The purified crystals are then dried under vacuum to remove any residual solvent.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of N-(2,4-dinitrophenyl)alanine and the logical principle of the Sanger reaction for N-terminal amino acid identification.
Caption: Experimental workflow for the synthesis of N-(2,4-dinitrophenyl)alanine.
Caption: Principle of N-terminal amino acid identification using Sanger's reagent.
An In-depth Technical Guide to the Chemical Properties of 2,4-Dinitrophenylalanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 2,4-dinitrophenylalanine (DNPA), a derivative of the amino acid phenylalanine. This document consolidates essential data, experimental protocols, and key reactions to serve as a practical resource for researchers, scientists, and professionals in drug development. DNPA and its analogs are valuable tools in biochemical research, particularly for peptide sequencing and in the study of protein structure and function.
Core Chemical and Physical Properties
This compound is a yellow crystalline solid, a characteristic imparted by the dinitrophenyl group.[1] This chromophoric group is central to its utility in analytical chemistry for the detection and quantification of amino acids.[1]
Table 1: Physicochemical Properties of N-(2,4-Dinitrophenyl)-L-phenylalanine
| Property | Value | Source |
| CAS Number | 1655-54-5 | [1][2] |
| Molecular Formula | C₁₅H₁₃N₃O₆ | [1][2] |
| Molecular Weight | 331.28 g/mol | [2] |
| Exact Mass | 331.08043514 Da | [2] |
| Appearance | Yellow crystalline solid | [1] |
| Solubility | Soluble in organic solvents; limited solubility in water. | [1] |
| GHS Hazard | H228: Flammable solid | [2] |
Table 2: Structural Identifiers for N-(2,4-Dinitrophenyl)-L-phenylalanine
| Identifier | Value | Source |
| IUPAC Name | (2S)-2-(2,4-dinitroanilino)-3-phenylpropanoic acid | [2] |
| SMILES | C1=CC=C(C=C1)C--INVALID-LINK--NC2=C(C=C(C=C2)--INVALID-LINK--[O-])--INVALID-LINK--[O-] | [3][4] |
| InChI | InChI=1S/C15H13N3O6/c19-15(20)13(8-10-4-2-1-3-5-10)16-12-7-6-11(17(21)22)9-14(12)18(23)24/h1-7,9,13,16H,8H2,(H,19,20)/t13-/m0/s1 | [1][3][4] |
| InChIKey | HJQHTLAEPSKXQJ-ZDUSSCGKSA-N | [1][3][4] |
Spectroscopic Data
The dinitrophenyl group in this compound provides unique spectroscopic signatures that are instrumental in its identification and quantification.
Table 3: Spectroscopic Data for N-(2,4-Dinitrophenyl)-L-phenylalanine
| Spectroscopic Technique | Key Features | Source |
| ¹H NMR | Spectra available for detailed structural elucidation. | [3] |
| ¹³C NMR | Data available for confirming the carbon skeleton. | [3] |
| IR Spectroscopy | Spectra available, showing characteristic functional group vibrations. | [3][4] |
| Mass Spectrometry | ESI-MS shows a [M-H]⁻ ion at m/z 330. Collisionally activated dissociation leads to sequential loss of CO₂ and H₂O. | [5] |
Synthesis and Reactivity
The primary method for the synthesis of N-(2,4-dinitrophenyl)amino acids is through the reaction of the corresponding amino acid with 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent.
Experimental Protocol: Synthesis of N-(2,4-Dinitrophenyl)-L-phenylalanine
This protocol is based on the established procedure for the synthesis of N-(2,4-dinitrophenyl)amino acids.[5]
Materials:
-
L-phenylalanine
-
1-Fluoro-2,4-dinitrobenzene (FDNB) or 2,4-dinitrochlorobenzene
-
Sodium bicarbonate
-
Ethanol (67% v/v)
-
Diethyl ether
-
Hydrochloric acid (concentrated)
Procedure:
-
Dissolve L-phenylalanine in a 67% aqueous ethanol solution containing sodium bicarbonate.
-
Add a twofold molar excess of 1-fluoro-2,4-dinitrobenzene (FDNB) to the amino acid solution.
-
Stir the mixture vigorously at room temperature for approximately 2 hours. The solution will develop a yellow color as the reaction proceeds.
-
After the reaction is complete, acidify the solution with concentrated hydrochloric acid. This will precipitate the DNP-phenylalanine.
-
Extract the DNP-phenylalanine from the aqueous solution using diethyl ether.
-
Wash the ether extract with water to remove any unreacted FDNB and other water-soluble impurities.
-
Evaporate the diethyl ether to obtain the crude N-(2,4-dinitrophenyl)-L-phenylalanine.
-
The product can be further purified by recrystallization.
Reactivity: Cyclization to Benzimidazole-N-oxides
A significant reaction of N-(2,4-dinitrophenyl)amino acids is their base-catalyzed cyclization to form 2-substituted 5-nitro-1H-benzimidazole-3-oxides.[5] These compounds have garnered interest due to their potential as antibacterial agents.[5] The reaction is believed to proceed through a dianionic intermediate in solution.[5] Interestingly, a similar cyclization reaction has been observed in the gas phase during mass spectrometry experiments, where the monoanion undergoes cyclization following the loss of CO₂.[5]
This protocol is adapted from the described synthesis of 5-nitrobenzimidazole-N-oxides.[5]
Materials:
-
N-(2,4-dinitrophenyl)-L-phenylalanine
-
10% Sodium hydroxide solution
-
Dioxane/water mixture (6:4)
Procedure:
-
Dissolve N-(2,4-dinitrophenyl)-L-phenylalanine in a 6:4 mixture of dioxane and water.
-
Add a 10% solution of sodium hydroxide to the mixture.
-
Reflux the reaction mixture. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, neutralize the reaction mixture and extract the product.
-
The resulting 2-benzyl-5-nitro-1H-benzimidazole-3-oxide can be purified using standard chromatographic techniques.
Applications in Research and Drug Development
The primary application of this compound and related DNP-amino acids stems from the pioneering work of Frederick Sanger in protein sequencing. The covalent attachment of the DNP group to the N-terminal amino acid of a polypeptide allows for its identification after acid hydrolysis of the protein.
More recently, the study of the interaction between 2,4-dinitrophenol (a related compound) and therapeutic antibodies has emerged as a potential screening tool. A significant percentage of clinical-stage therapeutic antibodies have been shown to bind to 2,4-dinitrophenol, and this interaction can be predictive of unfavorable properties such as polyreactivity, self-association, and instability.[6] This suggests that assays involving dinitrophenyl compounds could be valuable in the early stages of antibody drug development to identify potential liabilities.
Safety and Handling
N-(2,4-Dinitrophenyl)-L-phenylalanine is classified as a flammable solid.[2] It is important to handle this compound with care, as dinitrophenyl compounds can be associated with potential toxicity.[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when working with this chemical.
Conclusion
N-(2,4-Dinitrophenyl)-L-phenylalanine is a well-characterized amino acid derivative with significant utility in biochemical and analytical sciences. Its defined chemical and physical properties, straightforward synthesis, and specific reactivity make it a valuable reagent. The foundational role of DNP-amino acids in protein chemistry continues to be relevant, and new applications in the developability assessment of therapeutic antibodies highlight the ongoing importance of this class of compounds. This guide provides a consolidated resource to support the effective use of this compound in research and development.
References
- 1. CAS 1655-54-5: N-2,4-dnp-L-phenylalanine | CymitQuimica [cymitquimica.com]
- 2. N-(2,4-Dinitrophenyl)-L-phenylalanine | C15H13N3O6 | CID 7266694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(2,4-DINITROPHENYL)-L-PHENYLALANINE(1655-54-5) 1H NMR spectrum [chemicalbook.com]
- 4. N-(2,4-DINITROPHENYL)-L-PHENYLALANINE(1655-54-5) IR Spectrum [chemicalbook.com]
- 5. Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction with 2,4-dinitrophenol correlates with polyreactivity, self-binding, and stability of clinical-stage therapeutic antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Stability of DNP-alanine
This technical guide provides a comprehensive overview of the chemical structure, stability, and biological activity of N-(2,4-dinitrophenyl)-alanine (DNP-alanine). The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.
Core Structure and Properties of DNP-alanine
N-(2,4-dinitrophenyl)-alanine is a derivative of the amino acid alanine where the 2,4-dinitrophenyl group is attached to the amino group. This modification is frequently used in peptide chemistry and biochemical analysis. The structure and key properties of both the L- and beta-isomers are summarized below.
Table 1: Structural and Chemical Properties of DNP-alanine Isomers
| Property | N-(2,4-Dinitrophenyl)-L-alanine | N-(2,4-Dinitrophenyl)-beta-alanine |
| Synonyms | DNP-L-alanine, Dnp-Ala-OH | DNP-beta-alanine |
| Molecular Formula | C₉H₉N₃O₆[1] | C₉H₉N₃O₆[2] |
| Molecular Weight | 255.18 g/mol [1] | 255.18 g/mol [2] |
| IUPAC Name | (2S)-2-(2,4-dinitroanilino)propanoic acid[1] | 3-(2,4-dinitroanilino)propanoic acid[2] |
| CAS Number | 1655-52-3[1] | 3185-97-5[2] |
| SMILES | C--INVALID-LINK--NC1=C(C=C(C=C1)--INVALID-LINK--[O-])--INVALID-LINK--[O-][1] | C1=CC(=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])NCCC(=O)O[2] |
| Appearance | Light yellow to yellow to orange powder/crystal[3] | Not specified |
| Solubility | Soluble in Methanol[3] | Soluble in Methanol |
| Storage Temperature | -20°C[3] | Not specified |
Stability Profile of DNP-alanine
pH Stability
The dinitrophenyl group is susceptible to changes in pH. Under basic conditions, DNP-amino acids can undergo cyclization.[4] Studies on the dissociation constants of DNP-amino acids in micellar solutions of sodium dodecyl sulfate indicate that the protonation state, and therefore stability, is pH-dependent.
Thermal Stability
Thermal analysis of L- and D-alanine has shown onset temperatures for degradation at 225.96°C and 231.83°C, respectively.[5] While this provides a baseline, the addition of the DNP group is expected to alter the thermal stability. A study on the thermal decomposition of 1,4-dinitropiperazine (DNP), a different DNP-containing compound, identified the cleavage of N-N and C-N bonds as the primary thermolysis step, with an activation energy of 116.51 kJ/mol.[6][7] This suggests that the linkage between the dinitrophenyl group and the alanine moiety is a potential site of thermal degradation.
Stability in Solvents
DNP-alanine is reported to be soluble in methanol.[3] The solubility and stability of amino acids, in general, are known to be affected by the solvent's properties, such as polarity and hydrophobicity. For instance, the solubility of alanine decreases with an increase in the hydrophobic character of the solvent. While specific quantitative stability data of DNP-alanine in various organic solvents is not extensively documented, it is crucial to consider potential solvent-mediated degradation, especially during long-term storage or in reaction mixtures.
Experimental Protocols
This section provides detailed methodologies for the synthesis and purification of DNP-alanine, compiled from various sources to offer a practical guide for laboratory use.
Synthesis of N-(2,4-Dinitrophenyl)-L-alanine
This protocol is a simplified method for the synthesis of DNP-amino acids.
Materials:
-
L-alanine
-
1-Fluoro-2,4-dinitrobenzene (FDNB)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (67% v/v)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
Dissolve L-alanine in 67% ethanol.
-
Add a twofold molar excess of 1-fluoro-2,4-dinitrobenzene (FDNB) and an equal weight of sodium bicarbonate to the alanine solution.
-
Shake the mixture for two hours at room temperature.
-
Evaporate the ethanol from the reaction mixture.
-
Dilute the remaining aqueous solution with water.
-
Extract the excess FDNB with diethyl ether.
-
Acidify the aqueous solution with hydrochloric acid to precipitate the DNP-L-alanine.
-
Collect the precipitate by filtration and wash with cold water.
-
Recrystallize the product from an appropriate solvent (e.g., ethanol-water mixture) to obtain pure N-(2,4-dinitrophenyl)-L-alanine.
Purification of DNP-alanine by High-Performance Liquid Chromatography (HPLC)
HPLC is a common method for the purification and analysis of DNP-amino acids.
Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
A C18 reverse-phase column is typically suitable for the separation of DNP-amino acids.
Mobile Phase and Gradient:
-
A common mobile phase system consists of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
A gradient elution is often employed, starting with a lower concentration of the organic modifier and gradually increasing it to elute the DNP-alanine.
Detection:
-
DNP-amino acids can be detected by UV absorbance, typically around 360 nm. A study on DNP-derivatives of imino acids showed a lambda max of 380 nm.[8]
General Procedure:
-
Prepare a stock solution of the crude DNP-alanine in a suitable solvent (e.g., methanol or the initial mobile phase).
-
Filter the sample solution through a 0.22 µm or 0.45 µm filter before injection.
-
Equilibrate the HPLC column with the initial mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Run the gradient program to separate the DNP-alanine from impurities.
-
Collect the fraction corresponding to the DNP-alanine peak.
-
The purity of the collected fraction can be confirmed by re-injecting it into the HPLC system.
Biological Activity and Signaling Pathways
The 2,4-dinitrophenyl (DNP) moiety of DNP-alanine is known to be biologically active as a mitochondrial uncoupler.[9][10][11] This activity leads to a reduction in the mitochondrial membrane potential and triggers significant reprogramming of cellular signaling networks.[9][10][11]
DNP as a Mitochondrial Uncoupler
DNP acts as a proton ionophore, transporting protons across the inner mitochondrial membrane and dissipating the proton gradient that is essential for ATP synthesis.[9][12] This uncoupling of oxidative phosphorylation leads to an increase in cellular energy expenditure.[9]
Synthesis and Purification Workflow for DNP-alanine.
Impact on mTOR and Insulin Signaling
Studies have shown that DNP treatment leads to the suppression of the mTOR (mammalian target of rapamycin) and insulin-PI3K-MAPK signaling pathways.[9][11] This is significant as these pathways are central regulators of cell growth, proliferation, and metabolism.
Suppression of mTOR and Insulin Signaling by DNP.
Upregulation of CREB Signaling
In contrast to its inhibitory effects on growth pathways, DNP has been shown to upregulate the CREB (cAMP response element-binding protein) signaling pathway.[9][11] CREB is a transcription factor that plays a crucial role in neuronal plasticity, learning, and memory. This upregulation is thought to be part of an adaptive cellular stress response.
Upregulation of CREB Signaling by DNP.
References
- 1. N-(2,4-Dinitrophenyl)-L-alanine | C9H9N3O6 | CID 5464517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-(2,4-DINITROPHENYL)-L-ALANINE CAS#: 1655-52-3 [m.chemicalbook.com]
- 4. Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
- 6. Thermal decomposition and kinetics studies on 1,4-dinitropiperazine (DNP) - Northwestern Polytechnical University [pure.nwpu.edu.cn]
- 7. Thermal decomposition and kinetics studies on 1,4-dinitropiperazine (DNP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dinitrophenyl derivatization of imino acids, spectral characteristics and HPLC analysis: application in urinary peptide-derived hydroxyproline and proline assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Mitochondrial Uncoupler DNP Triggers Brain Cell mTOR Signaling Network Reprogramming and CREB Pathway Upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab’ll Do Ya - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mitochondrial uncoupler DNP triggers brain cell mTOR signaling network reprogramming and CREB pathway up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
An In-depth Technical Guide to the Reaction of 2,4-Dinitrofluorobenzene with Alanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction between 2,4-dinitrofluorobenzene (DNFB), commonly known as Sanger's reagent, and the amino acid alanine. This reaction is a cornerstone in protein chemistry, primarily utilized for the N-terminal sequencing of peptides and proteins.[1][2][3] This guide will delve into the reaction mechanism, present key quantitative data, provide a detailed experimental protocol, and illustrate the underlying processes through diagrams.
Reaction Mechanism
The reaction of DNFB with alanine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[4][5] The amino group of alanine, acting as a nucleophile, attacks the carbon atom of the benzene ring that is bonded to the fluorine atom. The strong electron-withdrawing properties of the two nitro groups on the benzene ring activate the ring towards nucleophilic attack, making the reaction feasible.[6] The fluorine atom, a good leaving group, is subsequently displaced, resulting in the formation of a stable N-(2,4-dinitrophenyl)alanine (DNP-alanine) adduct.[2][7] This reaction is typically carried out under mild alkaline conditions to ensure the amino group is deprotonated and thus more nucleophilic.[1][8]
Quantitative Data
The quantitative analysis of the reaction between DNFB and alanine is crucial for applications such as protein sequencing and derivatization for chromatographic analysis. The following tables summarize key quantitative data for the reactants and the resulting product.
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Specific Rotation [α] |
| 2,4-Dinitrofluorobenzene (DNFB) | C₆H₃FN₂O₄ | 186.10 | Pale yellow crystals | 25-28 | Not Applicable |
| L-Alanine | C₃H₇NO₂ | 89.09 | White crystalline powder | 297 (decomposes) | +14.7° (c=5, 5M HCl) |
| N-(2,4-Dinitrophenyl)-L-alanine | C₉H₉N₃O₆ | 255.18 | Yellow crystalline powder | 178-182 | +143.9° (c=1, 1 M NaOH)[2] |
Table 2: Spectroscopic Data for N-(2,4-Dinitrophenyl)-L-alanine
| Parameter | Value | Conditions |
| Wavelength of Maximum Absorbance (λ | 355 - 360 nm | The exact λ |
| Molar Absorptivity (ε) | 1.086×10⁴ – 6.398×10⁴ L·mol⁻¹·cm⁻¹ | For primary aliphatic amine-DNFB adducts. |
Table 3: Kinetic Data for the Dinitrophenylation of Amino Acids
The reaction kinetics are typically studied under pseudo-first-order conditions with an excess of the amino acid. The rate of the reaction is dependent on pH, temperature, and the solvent system.[1]
| Rate Constant | Description | Typical Values and Conditions |
| k' (pseudo-first-order) | The observed rate of reaction when the concentration of alanine is in large excess compared to DNFB. | Varies with pH and temperature. The reaction follows clean first-order kinetics under these conditions.[1] |
| k | The rate constant for the reaction of DNFB with the anionic form of the amino acid. | The reactivity is significantly higher with the deprotonated amino group.[1] |
Experimental Protocols
This section provides a detailed methodology for the reaction of DNFB with alanine and the subsequent analysis of the DNP-alanine product.
Synthesis of N-(2,4-Dinitrophenyl)-L-alanine
Materials:
-
L-Alanine
-
2,4-Dinitrofluorobenzene (DNFB)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Distilled water
-
Diethyl ether
-
6 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve L-alanine and an equimolar amount of sodium bicarbonate in a minimal amount of distilled water.[8]
-
In a separate container, dissolve a slight molar excess of DNFB in ethanol.[8]
-
Combine the two solutions and stir the mixture at room temperature for 2-4 hours. The reaction vessel should be protected from light to prevent photodegradation of the DNP-product.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture to a pH of approximately 1-2 with 6 M HCl. This will protonate the carboxylic acid group of the DNP-alanine, making it less water-soluble.
-
Extract the DNP-alanine from the aqueous solution using diethyl ether.
-
Wash the combined ether extracts with a small amount of distilled water to remove any remaining water-soluble impurities.
-
Dry the ether layer over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure to obtain the crude DNP-alanine product.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water.
Quantitative Analysis by Spectrophotometry
Procedure:
-
Prepare a standard stock solution of purified DNP-alanine of a known concentration in a suitable solvent (e.g., ethanol or a buffered aqueous solution).
-
Create a series of dilutions from the stock solution to generate a calibration curve.
-
Measure the absorbance of each standard solution at the λ
maxof DNP-alanine (around 360 nm) using a UV-Vis spectrophotometer. -
Plot a graph of absorbance versus concentration to create a Beer-Lambert law calibration curve.
-
Dissolve a known mass of the synthesized DNP-alanine in the same solvent and measure its absorbance.
-
Determine the concentration of the unknown sample using the calibration curve and calculate the yield of the reaction.
Analysis by High-Performance Liquid Chromatography (HPLC)
Procedure:
-
Prepare a mobile phase suitable for the separation of DNP-amino acids. A common mobile phase is a gradient of acetonitrile in an aqueous buffer (e.g., phosphate buffer) at a slightly acidic pH.
-
Use a C18 reversed-phase column for the separation.
-
Prepare a standard solution of DNP-alanine and inject it into the HPLC system to determine its retention time.
-
Dissolve the synthesized DNP-alanine in the mobile phase and inject it into the HPLC system.
-
Monitor the elution of the DNP-alanine using a UV detector set at 360 nm.
-
The purity of the synthesized product can be assessed by the presence of a single major peak at the expected retention time. Quantification can be achieved by comparing the peak area of the sample to that of a known standard.
Mandatory Visualizations
The following diagrams illustrate the core concepts of the reaction of dinitrofluorobenzene with alanine.
Caption: Reaction mechanism of DNFB with alanine.
Caption: Experimental workflow for DNP-alanine synthesis.
References
- 1. datapdf.com [datapdf.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The pH dependence of the allosteric response of human liver pyruvate kinase to fructose-1,6-bisphosphate, ATP, and alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
The Role of 2,4-Dinitrophenylalanine in Biochemical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dinitrophenylalanine (DNP-alanine) is a specialized amino acid derivative that serves as a versatile tool in biochemical and pharmaceutical research. Unlike its related compound, 2,4-dinitrophenol (DNP), which has a direct and potent effect on mitochondrial metabolism, DNP-alanine's "mechanism of action" is indirect and context-dependent. It is primarily utilized as a hapten for antibody production and as a labeling agent for studying proteins and peptides. This guide provides an in-depth overview of the applications and functional mechanisms of DNP-alanine in scientific research, distinguishing it from the metabolic actions of DNP.
The core utility of the 2,4-dinitrophenyl group lies in its ability to be readily incorporated into peptides and other molecules, allowing for their detection, purification, and functional analysis.[1][2] This technical paper will detail the primary applications of DNP-alanine, present available quantitative data, describe relevant experimental protocols, and provide visualizations of the associated biochemical pathways and workflows.
DNP-Alanine as a Hapten in Immunology
One of the most significant applications of DNP-alanine is its use as a hapten in immunology. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein.
Mechanism of Action in Antibody Production
When conjugated to a carrier protein, the DNP moiety of DNP-alanine becomes immunogenic, stimulating B-lymphocytes to produce antibodies that specifically recognize the DNP group.[3][4] These anti-DNP antibodies are invaluable tools for a variety of immunological assays. The dinitrophenyl group's distinct chemical structure allows for high-affinity and specific binding by these antibodies.[2]
Experimental Protocol: Production of Anti-DNP Antibodies
A general protocol for the production of anti-DNP antibodies involves:
-
Conjugation: 2,4-dinitrofluorobenzene (DNFB) or a similar reactive DNP derivative is conjugated to a carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)) in a buffered solution. The free amino group of an amino acid like lysine on the carrier protein reacts with the DNFB.
-
Immunization: The DNP-protein conjugate is emulsified with an adjuvant (e.g., Freund's adjuvant) and injected into a host animal (e.g., rabbit, mouse).
-
Booster Injections: The animal receives several booster injections over a period of weeks to increase the antibody titer.
-
Antibody Purification: Blood is collected from the immunized animal, and the serum containing the anti-DNP antibodies is isolated. The antibodies can be further purified using affinity chromatography with a DNP-linked matrix.
DNP-Alanine in Peptide Labeling and Enzyme Inhibition Studies
DNP-alanine is frequently incorporated into synthetic peptides to serve as a reporter group or to facilitate the study of enzyme mechanisms.
Mechanism as a Label in Enzyme Kinetics
By attaching a DNP group to a peptide substrate or inhibitor, researchers can monitor the molecule's interaction with an enzyme. The DNP group can be detected through various methods, including spectrophotometry or through the use of anti-DNP antibodies in immunoassays like ELISA or Western blotting.[5][6]
A notable example is the use of a DNP-labeled peptidyl diazomethyl ketone, DNP-Ahx-Gly-Phe-Ala-CHN2, as an irreversible inhibitor of cathepsin B and L-like cysteine proteases.[5][6] In this context, the DNP group serves as a tag to detect the inhibitor bound to the target protease.
Quantitative Data: Inhibition of Cathepsin Proteases
The following table summarizes the second-order rate constants for the inhibition of various cathepsins by a DNP-labeled peptide inhibitor.[6]
| Enzyme | Second-Order Rate Constant (ki/Ki) (M-1s-1) |
| Bovine Cathepsin B | 7.93 x 102 |
| Human Cathepsin L | 2.16 x 102 |
| F. hepatica Cathepsin L-like | 3.73 x 102 |
Experimental Protocol: Enzyme Inhibition Assay
A typical protocol for assessing enzyme inhibition using a DNP-labeled inhibitor is as follows:
-
Enzyme and Inhibitor Incubation: The target enzyme is incubated with varying concentrations of the DNP-labeled inhibitor for different time points.
-
Activity Assay: The residual enzyme activity is measured using a fluorogenic or chromogenic substrate.
-
Data Analysis: The rate of inactivation is determined at each inhibitor concentration to calculate the second-order rate constant (ki/Ki), which represents the efficiency of the inhibitor.
-
Detection of Covalent Adduct (for irreversible inhibitors): The formation of a covalent bond between the enzyme and the DNP-labeled inhibitor can be confirmed by techniques such as Western blotting using an anti-DNP antibody.
Synthesis of Bioactive Molecules
N-(2,4-dinitrophenyl)amino acids, including DNP-alanine, can serve as precursors for the synthesis of other bioactive compounds. For instance, they can undergo base-catalyzed cyclization to form 2-substituted 5-nitro-1H-benzimidazole-3-oxides, which have shown potential as antibacterial agents.[7][8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involving DNP-alanine.
Figure 1. Formation of a DNP-carrier immunogen.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,4-Dinitrophenyl receptors on mouse thymus and spleen cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,4-Dinitrophenyl (DNP)-specific continuous B cell lines as a model system for studying B cell activation and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 6. The synthesis and utilization of 2,4-dinitrophenyl-labeled irreversible peptidyl diazomethyl ketone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Protein Sequencing: A Technical Guide to the History and Application of Dinitrophenylalanine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of dinitrophenylalanine (DNP-alanine) and its related derivatives in the history of protein chemistry. We delve into the foundational experiments that revolutionized our understanding of protein structure, provide detailed protocols for key methodologies, and present quantitative data and visualizations to illuminate the core concepts for today's researchers.
Introduction: The "Dark Age" of Protein Structure and the Dawn of Sequencing
Before the mid-20th century, the precise chemical nature of proteins was a subject of intense debate. While it was known that proteins were composed of amino acids, the concept of a defined, unique sequence for each protein was not yet established. The prevailing theories often depicted proteins as complex, somewhat random colloidal aggregates. This period could be considered a "dark age" in our understanding of protein structure.
The groundbreaking work of British biochemist Frederick Sanger in the 1940s and 1950s fundamentally changed this paradigm.[1][2] His development of a method to systematically determine the amino acid sequence of a protein provided the first definitive proof that proteins are ordered molecules with a specific primary structure.[1][2] This monumental achievement, which earned him his first Nobel Prize in Chemistry in 1958, laid the groundwork for modern molecular biology and our understanding of the relationship between a protein's sequence, structure, and function.[1] At the heart of Sanger's revolutionary technique was the use of a chemical reagent that would forever be linked to his name: 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent.
The Key Innovation: Sanger's Reagent and the Dinitrophenyl (DNP) Method
The core principle of Sanger's method for N-terminal amino acid identification is the chemical derivatization of the free α-amino group at the N-terminus of a polypeptide chain.[1][2] This creates a stable, identifiable tag on the first amino acid of the protein.
The Reagent: 1-Fluoro-2,4-dinitrobenzene (FDNB)
Sanger's reagent, 1-fluoro-2,4-dinitrobenzene (FDNB), is highly reactive towards nucleophilic groups, particularly the primary amine of the N-terminal amino acid.[2] The reaction proceeds via a nucleophilic aromatic substitution, where the amino group attacks the carbon atom of the benzene ring attached to the fluorine atom, displacing the fluoride ion.[3] This forms a stable, yellow-colored 2,4-dinitrophenyl (DNP) derivative of the N-terminal amino acid.[2]
References
Spectroscopic Properties of DNP-Alanine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core spectroscopic properties of N-(2,4-dinitrophenyl)-alanine (DNP-alanine). It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. The information is presented to facilitate easy comparison of quantitative data, provide detailed experimental methodologies, and visualize key processes.
Introduction
N-(2,4-dinitrophenyl)-alanine is a derivative of the amino acid alanine, where the primary amine is substituted with a 2,4-dinitrophenyl (DNP) group. This modification introduces a strong chromophore, making DNP-alanine and other DNP-amino acids historically significant in protein chemistry, particularly in N-terminal amino acid sequencing (Sanger's reagent). The DNP moiety imparts distinct spectroscopic characteristics that are crucial for its detection and quantification in various experimental settings. This guide delves into the UV-Visible absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) properties of DNP-alanine.
UV-Visible (UV-Vis) Spectroscopy
The bright yellow color of DNP-alanine in solution is due to strong absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption is primarily attributed to the π → π* electronic transitions within the 2,4-dinitrophenyl group.
Data Presentation: UV-Vis Spectroscopic Data
| Parameter | Value | Solvent/Conditions | Reference |
| λmax (Absorption Maximum) | ~360 nm | Methanol or Ethanol | Estimated from related DNP compounds[1] |
| Molar Absorptivity (ε) | Not explicitly available for DNP-alanine. For 2,4-dinitrophenylhydrazone of acetaldehyde: ~22,000 L·mol⁻¹·cm⁻¹ | Not specified | [1] |
Note: The exact λmax and molar absorptivity can be influenced by the solvent polarity and pH.
Experimental Protocol: UV-Vis Spectrophotometry
This protocol outlines the steps for determining the UV-Vis absorption spectrum and quantifying DNP-alanine.
Materials:
-
DNP-alanine
-
Spectrophotometer grade solvent (e.g., methanol, ethanol, or a suitable buffer)
-
Quartz cuvettes (1 cm path length)
-
Calibrated spectrophotometer
Procedure:
-
Preparation of Stock Solution: Accurately weigh a small amount of DNP-alanine and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM).
-
Preparation of Working Standards: Perform serial dilutions of the stock solution to create a series of standards with concentrations spanning the expected range of the unknown sample.
-
Qualitative Analysis (Spectrum Scan):
-
Fill a quartz cuvette with the solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline correction over the desired wavelength range (e.g., 200-600 nm).
-
Replace the blank with a cuvette containing a diluted DNP-alanine solution.
-
Scan the absorbance of the solution to determine the wavelength of maximum absorbance (λmax).
-
-
Quantitative Analysis (Beer-Lambert Law):
-
Set the spectrophotometer to the predetermined λmax.
-
Measure the absorbance of the blank and zero the instrument.
-
Measure the absorbance of each of the prepared working standards.
-
Plot a calibration curve of absorbance versus concentration. The relationship should be linear.
-
Measure the absorbance of the unknown sample (diluted if necessary to fall within the linear range of the calibration curve) and determine its concentration from the calibration curve.
-
Visualization: Experimental Workflow for UV-Vis Analysis
Caption: Workflow for quantitative analysis of DNP-alanine using UV-Vis spectrophotometry.
Fluorescence Spectroscopy
The 2,4-dinitrophenyl group is a well-known fluorescence quencher. Consequently, DNP-alanine is not expected to be significantly fluorescent. The nitro groups on the aromatic ring provide efficient pathways for non-radiative decay of the excited state, often through intersystem crossing. The primary relevance of DNP-alanine in fluorescence studies is often as a quencher for the fluorescence of other molecules, such as tryptophan.
Data Presentation: Fluorescence Properties
| Parameter | Value/Property | Reference |
| Fluorescence | Very low to negligible | [2] |
| Role in Fluorescence Studies | Primarily acts as a fluorescence quencher | [2] |
Experimental Protocol: Fluorescence Spectroscopy (Quenching Experiment)
This protocol describes how to investigate the quenching of a fluorophore's fluorescence by DNP-alanine.
Materials:
-
Fluorophore solution of known concentration (e.g., tryptophan, a fluorescent protein)
-
DNP-alanine stock solution
-
Spectrofluorometer
-
Quartz fluorescence cuvettes
Procedure:
-
Prepare Samples: Prepare a series of solutions containing a fixed concentration of the fluorophore and varying concentrations of DNP-alanine as the quencher. Include a control sample with only the fluorophore.
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
Set the excitation wavelength appropriate for the fluorophore.
-
Set the emission wavelength range to encompass the fluorophore's emission spectrum.
-
-
Data Acquisition:
-
Record the fluorescence emission spectrum of the control sample (fluorophore only).
-
Sequentially record the emission spectra for each sample with increasing concentrations of DNP-alanine.
-
-
Data Analysis (Stern-Volmer Plot):
-
For each DNP-alanine concentration, determine the maximum fluorescence intensity (F). Let F₀ be the intensity in the absence of the quencher.
-
Plot F₀/F versus the concentration of DNP-alanine ([Q]).
-
According to the Stern-Volmer equation (F₀/F = 1 + Ksv[Q]), the slope of this plot gives the Stern-Volmer quenching constant (Ksv), which quantifies the quenching efficiency.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of DNP-alanine. Both ¹H (proton) and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Data Presentation: NMR Chemical Shifts
¹H NMR Spectroscopic Data Data from a study on various DNP-amino acids.[3]
| Proton | Chemical Shift (δ, ppm) | Solvent | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H (ortho to -NH) | ~7.3 | Acetone-d₆ | d | ~9.5 |
| Aromatic H (para to -NH) | ~8.3 | Acetone-d₆ | dd | ~9.5, 2.5 |
| Aromatic H (ortho to both -NO₂) | ~8.9 | Acetone-d₆ | d | ~2.5 |
| α-CH | ~4.6 | Acetone-d₆ | q | ~7.0 |
| β-CH₃ | ~1.6 | Acetone-d₆ | d | ~7.0 |
| -NH | ~9.1 | Acetone-d₆ | d | ~8.5 |
Note: Chemical shifts are highly dependent on the solvent and pH. The -NH proton may be broadened or exchange with deuterium in protic deuterated solvents.
¹³C NMR Spectroscopic Data Specific data for DNP-alanine is available in spectral databases.[4]
| Carbon | Approximate Chemical Shift (δ, ppm) |
| Carboxyl (-COOH) | ~173 |
| α-Carbon | ~50 |
| β-Carbon (-CH₃) | ~17 |
| Aromatic C (C-NH) | ~146 |
| Aromatic C (C-NO₂) | ~137, ~140 |
| Aromatic C | ~115, ~124, ~130 |
Experimental Protocol: NMR Spectroscopy
Sample Preparation: [5]
-
Dissolution: Dissolve 5-25 mg of DNP-alanine in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Acetone-d₆, DMSO-d₆, CDCl₃) in a clean, dry vial. For ¹³C NMR, a higher concentration may be necessary.
-
Filtration: To ensure a homogeneous magnetic field, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. This removes any particulate matter.
-
Internal Standard: An internal standard such as tetramethylsilane (TMS) can be added for referencing the chemical shifts to 0 ppm, although modern spectrometers can also reference to the residual solvent peak.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which sharpens the NMR signals.
-
Acquire the ¹H spectrum. This is typically a quick experiment.
-
Acquire the ¹³C spectrum. This requires a longer acquisition time due to the low natural abundance of ¹³C.
-
Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of DNP-alanine and its fragments, confirming its molecular weight and providing structural insights through fragmentation patterns.
Data Presentation: Mass Spectrometric Data
| Parameter | Value (m/z) | Ionization Mode | Reference |
| Molecular Weight | 255.18 g/mol | - | [4] |
| [M-H]⁻ (Deprotonated Molecule) | 254 | ESI⁻ | [6][7] |
| Primary Fragment Ion | 192 | ESI⁻, Collision-induced dissociation | [6][7] |
Fragmentation Pathway: Under negative ion electrospray ionization (ESI⁻), DNP-alanine readily forms the deprotonated molecule [M-H]⁻ at m/z 254. Collision-induced dissociation (CID) of this ion leads to a characteristic fragmentation pattern. The primary fragmentation involves a cyclization reaction with the sequential loss of carbon dioxide (CO₂, 44 Da) and water (H₂O, 18 Da), resulting in a major fragment ion at m/z 192.[6][7] This fragment corresponds to the deprotonated form of 2-methyl-5-nitro-1H-benzimidazole-3-oxide.
Visualization: DNP-Alanine Fragmentation Pathway
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. N-(2,4-Dinitrophenyl)-L-alanine | C9H9N3O6 | CID 5464517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2,4-Dinitrophenylalanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-dinitrophenylalanine (DNPA), a crucial derivative of the amino acid alanine used in various biochemical assays and analytical methods. Understanding the solubility of DNPA in different solvent systems is paramount for its effective application in research and development, particularly in areas such as protein chemistry, chromatography, and drug discovery.
While specific quantitative solubility data for this compound is not extensively available in published literature, this guide outlines the established experimental protocols for its determination. The methodologies provided are based on well-regarded techniques for analogous compounds and are designed to enable researchers to generate precise and reliable solubility data.
Qualitative Solubility Profile
General observations indicate that this compound, a substituted amino acid, exhibits solubility in polar organic solvents.[1] It has been reported to be soluble in methanol.[2] Furthermore, due to the acidic nature of the carboxylic acid group and the dinitrophenyl moiety, DNPA is soluble in aqueous alkaline solutions, such as 1 mol/L sodium hydroxide (NaOH).[2][3] Its solubility in water is expected to be limited, a common characteristic for many dinitrophenyl-derivatized amino acids.[4]
Quantitative Solubility Data
Table 1: Quantitative Solubility of this compound at 25°C (Template)
| Solvent | Molar Mass ( g/mol ) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |
| Water | 18.02 | Data to be determined | Data to be determined | e.g., Isothermal Saturation with HPLC |
| Methanol | 32.04 | Data to be determined | Data to be determined | e.g., Isothermal Saturation with HPLC |
| Ethanol | 46.07 | Data to be determined | Data to be determined | e.g., Isothermal Saturation with HPLC |
| Acetone | 58.08 | Data to be determined | Data to be determined | e.g., Isothermal Saturation with HPLC |
| Dimethyl Sulfoxide (DMSO) | 78.13 | Data to be determined | Data to be determined | e.g., Isothermal Saturation with HPLC |
| Acetonitrile | 41.05 | Data to be determined | Data to be determined | e.g., Isothermal Saturation with HPLC |
| 0.1 M HCl | - | Data to be determined | Data to be determined | e.g., Isothermal Saturation with HPLC |
| 0.1 M NaOH | - | Data to be determined | Data to be determined | e.g., Isothermal Saturation with HPLC |
Experimental Protocols for Solubility Determination
To obtain the quantitative data for Table 1, the following experimental protocols are recommended. These methods are widely accepted for determining the solubility of organic compounds.
This is a robust and highly accurate method for determining solubility. It involves saturating a solvent with the solute at a constant temperature and then quantifying the dissolved solute using High-Performance Liquid Chromatography (HPLC).
Protocol:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vials in a constant temperature bath (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material at the end of this period is essential.
-
Sample Collection and Filtration: After equilibration, allow the solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.
-
Dilution: Dilute the filtered, saturated solution with a suitable solvent (often the mobile phase used for HPLC) to a concentration that falls within the linear range of the HPLC calibration curve.
-
HPLC Analysis: Analyze the diluted sample by a validated HPLC method. A reverse-phase C18 column is often suitable for the analysis of dinitrophenylated amino acids.[5] The mobile phase could consist of an acetonitrile-water gradient. Detection is typically performed using a UV detector at a wavelength where this compound has a strong absorbance (around 340-360 nm).[6]
-
Quantification: Determine the concentration of this compound in the diluted sample by comparing its peak area to a standard calibration curve prepared with known concentrations of the compound.
-
Calculation: Calculate the original solubility in the solvent, taking into account the dilution factor.
The gravimetric method is a simpler, though potentially less precise, technique for determining solubility, especially for solutes with relatively high solubility.[7][8][9]
Protocol:
-
Saturation: Prepare a saturated solution of this compound in the chosen solvent at a constant temperature, as described in the isothermal saturation method.
-
Filtration: Filter the saturated solution to remove any undissolved solid.
-
Solvent Evaporation: Accurately measure a known volume of the clear, saturated filtrate into a pre-weighed, dry container. Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the compound) until a constant weight of the dried solute is achieved.
-
Weighing: Weigh the container with the dried solute.
-
Calculation: The solubility is calculated by dividing the mass of the dried solute by the initial volume of the filtrate.
This method is suitable for compounds that have a strong chromophore, such as this compound.[10][11]
Protocol:
-
Saturated Solution Preparation: Prepare a filtered, saturated solution as described in the isothermal saturation method.
-
Dilution: Accurately dilute a known volume of the saturated solution with a suitable solvent to a concentration that falls within the linear range of a previously established calibration curve.
-
Spectrophotometric Measurement: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound (typically around 340-360 nm).
-
Quantification: Determine the concentration of the diluted sample using a standard curve of absorbance versus known concentrations of this compound.
-
Calculation: Calculate the solubility in the original solvent, accounting for the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the determination of the solubility of this compound.
References
- 1. N-(2,4-Dinitrophenyl)-L-alanine | 1655-52-3 | Benchchem [benchchem.com]
- 2. N-(2,4-DINITROPHENYL)-L-ALANINE CAS#: 1655-52-3 [m.chemicalbook.com]
- 3. chemwhat.com [chemwhat.com]
- 4. researchgate.net [researchgate.net]
- 5. The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbamate-beta-cyclodextrin bonded phase using the acetonitrile-based mobile phase: evidence for the chiral recognition pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iomcworld.com [iomcworld.com]
- 7. pharmacyjournal.info [pharmacyjournal.info]
- 8. pharmajournal.net [pharmajournal.net]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. Simplified 2,4-dinitrophenylhydrazine spectrophotometric assay for quantification of carbonyls in oxidized proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spectrophotometric Determination of Dopamine in Bulk and Dosage Forms Using 2,4-Dinitrophenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
2,4-dinitrophenylalanine molecular weight and formula
An In-depth Technical Guide to 2,4-Dinitrophenylalanine
This technical guide provides comprehensive information on the molecular properties and common experimental protocols involving this compound and related derivatives. It is intended for researchers, scientists, and professionals in the field of drug development and biochemical analysis.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized below. It is important to distinguish between this compound and N-(2,4-dinitrophenyl)-L-phenylalanine, which is a related but distinct compound.
| Property | Value | Source |
| Molecular Formula | C9H9N3O6 | [1][2][3] |
| Molecular Weight | 255.18 g/mol | [1][3] |
| Alternate Molecular Weight | 255.2 g/mol | [2] |
Note: The slight variation in molecular weight is likely due to differences in isotopic composition calculations.
Experimental Protocols
This section details key experimental methodologies associated with the synthesis and analysis of 2,4-dinitrophenyl (DNP) derivatives of amino acids.
Synthesis of N-(2,4-Dinitrophenyl)amino Acids
A common method for the synthesis of N-(2,4-dinitrophenyl)amino acids involves the reaction of an amino acid with 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent.[4] A simplified procedure is as follows:
-
Reaction Setup: The amino acid is dissolved in a 67% ethanol solution containing sodium bicarbonate.
-
Addition of FDNB: A twofold excess of 1-fluoro-2,4-dinitrobenzene is added to the amino acid solution.
-
Incubation: The mixture is shaken for two hours at room temperature to allow for the reaction to proceed to completion.[4]
Another established method utilizes 2,4-dinitrochlorobenzene as the reactant with the amino acid.[5]
Spectrophotometric Quantification of Carbonyl Groups in Oxidized Proteins
The 2,4-dinitrophenylhydrazine (DNPH) assay is a widely used spectrophotometric method for the quantification of carbonyl groups in proteins, which is a marker of oxidative stress. A simplified protocol is described below:
-
Sample Preparation: The protein sample is prepared in a suitable buffer.
-
DNPH Reaction: 2,4-dinitrophenylhydrazine (DNPH) solution is added to the protein solution.
-
Color Development: Sodium hydroxide (NaOH) is added to the mixture. This shifts the maximum absorbance wavelength of the derivatized protein from 370 nm to 450 nm, which reduces interference from unreacted DNPH.[6]
-
Measurement: The absorbance of the solution is measured at 450 nm.
-
Quantification: The concentration of carbonyl groups is determined by comparison to a standard curve. This modified method allows for direct quantification without the need for precipitation, washing, and resuspension steps.[6]
Visualized Experimental Workflow
The following diagram illustrates the synthetic pathway for the preparation of N-(2,4-dinitrophenyl)amino acids using Sanger's reagent.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. scbt.com [scbt.com]
- 3. N-(2,4-DINITROPHENYL)-L-ALANINE - Safety Data Sheet [chemicalbook.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simplified 2,4-dinitrophenylhydrazine spectrophotometric assay for quantification of carbonyls in oxidized proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery of DNP as an amino acid derivative
An In-depth Technical Guide on the Discovery and Application of 2,4-Dinitrophenol (DNP) as an Amino Acid Derivative and Mitochondrial Uncoupler
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-dinitrophenol (DNP), a compound of significant historical and ongoing interest in biochemistry and drug development. Initially rising to prominence through Frederick Sanger's pioneering work on protein sequencing, DNP's role as a derivatizing agent for N-terminal amino acid analysis was a foundational technique in molecular biology. Beyond this application, DNP is a classic mitochondrial uncoupling agent, a property that has been explored for therapeutic purposes, most notably in the context of metabolic disorders. This document details the , provides in-depth experimental protocols, summarizes key quantitative data, and illustrates the relevant biochemical pathways and experimental workflows through detailed diagrams.
The Discovery of DNP as an Amino Acid Derivative: Sanger's Reagent
The journey to understanding the primary structure of proteins was revolutionized by the work of Frederick Sanger, who developed a method to identify the N-terminal amino acid of a polypeptide chain.[1] His choice of reagent, 1-fluoro-2,4-dinitrobenzene (FDNB), now famously known as Sanger's reagent, proved to be a critical tool that ultimately led to the first successful sequencing of a protein, insulin.[1][2][3]
The core principle of Sanger's method lies in the reaction of FDNB with the free α-amino group of the N-terminal amino acid under mildly alkaline conditions.[1] This reaction is a nucleophilic aromatic substitution, where the amino group attacks the carbon atom of the benzene ring that is bonded to the fluorine atom, leading to the displacement of the fluoride ion.[4][5] This forms a stable 2,4-dinitrophenyl (DNP) derivative of the N-terminal amino acid, which is characteristically yellow.[2][6]
Following the derivatization, the polypeptide is subjected to acid hydrolysis, which breaks all the peptide bonds, releasing the constituent amino acids.[7][8] The DNP-amino acid, being stable to this hydrolysis, can then be isolated and identified, typically by chromatography.[3][7] By identifying the labeled amino acid, the N-terminus of the original polypeptide is determined.[4] While this method is destructive to the rest of the polypeptide chain, its application to overlapping peptide fragments allowed for the piecing together of the entire protein sequence.[1][9]
Experimental Protocol: N-terminal Amino Acid Analysis using Sanger's Reagent
This protocol outlines the key steps for the identification of the N-terminal amino acid of a peptide or protein using 1-fluoro-2,4-dinitrobenzene (FDNB).
Materials:
-
Peptide or protein sample
-
1-Fluoro-2,4-dinitrobenzene (FDNB) solution (e.g., 5% in ethanol)
-
Sodium bicarbonate solution (e.g., 1 M)
-
Ethanol
-
Diethyl ether
-
6 M Hydrochloric acid (HCl)
-
Standard DNP-amino acids for chromatography
-
Chromatography system (e.g., Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC))
Procedure:
-
Derivatization of the N-terminal Amino Acid:
-
Dissolve the peptide or protein sample in a suitable buffer, such as a sodium bicarbonate solution, to maintain a slightly alkaline pH.[1]
-
Add an excess of FDNB solution in ethanol to the sample.
-
Incubate the reaction mixture at room temperature for approximately 2 hours with gentle agitation.[10] This allows for the covalent labeling of the N-terminal amino group.
-
The resulting DNP-peptide will precipitate as a yellow powder.[2]
-
Wash the precipitate with water, ethanol, and diethyl ether to remove unreacted FDNB and other impurities, then air-dry the sample.[2][10]
-
-
Acid Hydrolysis:
-
Extraction and Identification of the DNP-Amino Acid:
-
After hydrolysis, cool the solution and extract the DNP-amino acid with diethyl ether.[2] The DNP-amino acid will partition into the organic phase, while the free amino acids will remain in the aqueous phase.
-
Evaporate the ether extract to dryness.
-
Redissolve the dried DNP-amino acid residue in a small volume of a suitable solvent (e.g., acetone or ethanol).
-
Identify the DNP-amino acid by chromatography (TLC or HPLC) by comparing its retention time or Rf value to that of known DNP-amino acid standards.[3][7][11][12]
-
Quantitative Data for DNP-Amino Acids
The following table summarizes key physical and chemical properties of DNP and its amino acid derivatives.
| Property | Value | Reference |
| 2,4-Dinitrophenol (DNP) | ||
| Molar Mass | 184.107 g/mol | [13] |
| Melting Point | 115.5 °C | [13] |
| pKa | 4.09 | [13] |
| DNP-Amino Acid Derivatives | ||
| Molar Absorptivity (Aqueous Bicarbonate) | Varies in the 350–360 nm range | [14] |
| Molar Absorptivity (95% Ethanol) | More consistent at 344 nm | [14] |
| Infrared Absorption Bands | 1587 cm-1 and 1408 cm-1 (indicative of dipolar ions) | [14] |
Workflow for N-terminal Analysis using Sanger's Reagent
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Illustrated Glossary of Organic Chemistry - Sanger's reagent [chem.ucla.edu]
- 5. 2,4-Dinitrofluorobenzene, very often known as Sanger's reagent after the .. [askfilo.com]
- 6. DNP-derivatives of amino acids · Welcome to the Nobel Prize Laureate Collection · Nobel Prize Museum [nobelprize.museum.link]
- 7. N-terminal amino acid analysis - Biopedia.org [biopedia.org]
- 8. Amino Acid Analysis and Chemical Sequencing [employees.csbsju.edu]
- 9. drklbcollege.ac.in [drklbcollege.ac.in]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. academic.oup.com [academic.oup.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
theoretical properties of 2,4-dinitrophenylalanine
An In-depth Technical Guide on the Theoretical Properties of 2,4-Dinitrophenylalanine
Abstract
N-(2,4-Dinitrophenyl)-L-phenylalanine, a derivative of the amino acid phenylalanine, is a compound of significant interest in biochemical research.[1] The attachment of a dinitrophenyl group to the phenylalanine backbone imparts unique physicochemical and spectroscopic properties, making it a valuable tool for studying protein synthesis, enzyme activity, and for the analytical detection and quantification of amino acids.[1] This technical guide provides a comprehensive overview of the , including its physicochemical characteristics, spectroscopic data, synthesis, and key chemical reactions. Furthermore, it explores its potential biological activities and provides detailed experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application and theoretical underpinnings of this important biomolecule.
Physicochemical Properties
This compound is a yellow crystalline solid, a characteristic attributed to the dinitrophenyl moiety.[1] It is generally soluble in organic solvents, with limited solubility in water.[1] The key physicochemical properties of N-(2,4-Dinitrophenyl)-L-phenylalanine and the related N-(2,4-Dinitrophenyl)-L-alanine are summarized in the table below for comparative analysis.
| Property | N-(2,4-Dinitrophenyl)-L-phenylalanine | N-(2,4-Dinitrophenyl)-L-alanine |
| Molecular Formula | C₁₅H₁₃N₃O₆[1][2] | C₉H₉N₃O₆[3] |
| Molecular Weight | 331.28 g/mol [2] | 255.18 g/mol [3] |
| IUPAC Name | (2S)-2-(2,4-dinitroanilino)-3-phenylpropanoic acid[2] | (2S)-2-(2,4-dinitroanilino)propanoic acid[3] |
| CAS Number | 1655-54-5[1][2] | 1655-52-3[3] |
| Appearance | Yellow crystalline solid[1] | Powder to crystal[4] |
| Solubility | Soluble in organic solvents, limited solubility in water[1] | Soluble in Methanol[4] |
| XLogP3 | 3.7[2] | 2.2[3] |
| Hydrogen Bond Donor Count | 2[2] | 2[3] |
| Hydrogen Bond Acceptor Count | 7[2] | 7[3] |
| Rotatable Bond Count | 5[2] | 3[3] |
Spectroscopic Properties
The dinitrophenyl group in this compound provides distinct spectroscopic signatures that are useful for its characterization and quantification.
| Spectroscopic Data | N-(2,4-Dinitrophenyl)-L-phenylalanine | N-(2,4-Dinitrophenyl)-L-alanine |
| Mass Spectrometry | GC-MS data available.[2] Collisionally activated mass spectral fragmentation shows sequential elimination of CO₂ and H₂O.[5] | Mass spectrometry data available.[3] |
| Infrared (IR) Spectroscopy | IR data available.[5] | IR data available.[5] |
| 1H-NMR Spectroscopy | 1H-NMR data available.[5] | 1H-NMR data available.[5] |
| UV-Vis Spectroscopy | The dinitrophenyl group imparts unique spectroscopic properties.[1] | The dinitrophenyl group imparts unique spectroscopic properties.[1] |
Synthesis and Reactivity
The synthesis of N-(2,4-dinitrophenyl)amino acids is a well-established process. The primary reaction involves the nucleophilic substitution of a halogen on a dinitrobenzene derivative by the amino group of an amino acid.
General Synthesis of this compound
A common method for the synthesis of N-(2,4-dinitrophenyl)amino acids involves the reaction of the amino acid with 1-fluoro-2,4-dinitrobenzene (FDNB) or 2,4-dinitrochlorobenzene.[5][6] The reaction is typically carried out in an aqueous or alcoholic solution in the presence of a weak base, such as sodium bicarbonate, to neutralize the liberated acid.
Caption: General synthesis of 2,4-dinitrophenyl-L-phenylalanine.
Base-Catalyzed Cyclization
A significant reaction of N-(2,4-dinitrophenyl)amino acids is their base-catalyzed cyclization to form 2-substituted 5-nitro-1H-benzimidazole-3-oxides.[5] This reaction is of interest as these products are potential anti-bacterial agents.[5] The reaction typically proceeds in the presence of a strong base, such as sodium hydroxide, in a solvent mixture like dioxane and water.[5] The mechanism is proposed to involve an intermediate dianion of the dinitrophenylalanine.[5]
Caption: Base-catalyzed cyclization of N-(2,4-dinitrophenyl)-L-phenylalanine.
Potential Biological Activities and Mechanism of Action
While this compound itself is primarily used as a research tool, the broader class of dinitrophenyl compounds exhibits a range of biological activities. The parent compound, 2,4-dinitrophenol (DNP), is a well-known uncoupler of oxidative phosphorylation.[7][8] It acts as a protonophore, dissipating the proton gradient across the mitochondrial membrane, which leads to a decrease in ATP synthesis and an increase in heat production.[7] This mechanism has been explored for weight loss, though its use is banned due to severe toxicity.[7]
Derivatives of 2,4-dinitrophenol have also been investigated for other therapeutic applications. Some 2,4-dinitrophenyl derivatives have shown potential as antioxidant and radical scavenging agents.[9] Additionally, certain nitrobenzene compounds have been identified as inhibitors of human carbonic anhydrase isozymes I and II.[9] At low concentrations, DNP has been reported to have neuroprotective effects against amyloid-β peptide toxicity, suggesting potential therapeutic avenues for neurodegenerative diseases.[10] The cyclized products of 2,4-dinitrophenylamino acids, 2-substituted 5-nitro-1H-benzimidazole-3-oxides, are noted for their potential antibacterial properties.[5][11]
Experimental Protocols
Synthesis of N-(2,4-Dinitrophenyl)-L-phenylalanine
A simplified and efficient procedure for the synthesis of N-(2,4-dinitrophenyl)amino acids has been reported.[5][12] The following is a generalized protocol based on the reaction of an amino acid with 2,4-dinitrochlorobenzene.
Materials:
-
L-Phenylalanine
-
2,4-Dinitrochlorobenzene
-
Sodium Bicarbonate (NaHCO₃)
-
Ethanol (67% v/v)
-
Diethyl ether
-
Hydrochloric Acid (HCl)
Procedure:
-
Dissolve L-phenylalanine in an aqueous solution of sodium bicarbonate.
-
Add a solution of 2,4-dinitrochlorobenzene in ethanol to the amino acid solution.
-
Stir the mixture vigorously at room temperature for approximately 2 hours. The solution will turn yellow.
-
After the reaction is complete, acidify the solution with dilute hydrochloric acid to a pH of approximately 1-2. This will precipitate the DNP-amino acid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the yellow crystalline product by vacuum filtration.
-
Wash the product with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent, such as an ethanol-water mixture, to obtain pure N-(2,4-dinitrophenyl)-L-phenylalanine.
References
- 1. CAS 1655-54-5: N-2,4-dnp-L-phenylalanine | CymitQuimica [cymitquimica.com]
- 2. N-(2,4-Dinitrophenyl)-L-phenylalanine | C15H13N3O6 | CID 7266694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(2,4-Dinitrophenyl)-L-alanine | C9H9N3O6 | CID 5464517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(2,4-DINITROPHENYL)-L-ALANINE CAS#: 1655-52-3 [m.chemicalbook.com]
- 5. Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 8. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and determination of some biological activities of novel 2,4-dinitrophenyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective actions of 2,4-dinitrophenol: Friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Simplified Procedure for the Synthesis of 2,4-Dinitrophenyl(DNP)-amino Acids | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Amino Acids using 2,4-Dinitrophenylalanine Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable method for the quantitative analysis of amino acids using pre-column derivatization with 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's reagent. The resulting 2,4-dinitrophenyl (DNP) amino acid derivatives are separated by reverse-phase high-performance liquid chromatography (RP-HPLC) and detected by UV absorbance. This method is applicable for the analysis of free amino acids in various sample matrices, including protein hydrolysates and biological fluids.
Introduction
Amino acid analysis is a critical technique in various fields, including protein characterization, drug discovery, and clinical diagnostics. Direct analysis of amino acids by HPLC is challenging due to their lack of a strong chromophore for UV detection. Derivatization of the amino group with a UV-absorbing agent is a common strategy to enhance detection sensitivity. 2,4-Dinitrofluorobenzene (DNFB) reacts with the primary and secondary amino groups of amino acids to form stable, yellow-colored DNP-amino acid derivatives that can be readily detected by UV spectrophotometry.[1][2][3] This application note provides a detailed protocol for the derivatization of amino acids with DNFB and their subsequent analysis by RP-HPLC.
Principle
The method is based on the nucleophilic aromatic substitution reaction between the amino group of an amino acid and 2,4-dinitrofluorobenzene (DNFB) under alkaline conditions.[4][5] The fluorine atom of DNFB is displaced by the nitrogen atom of the amino acid, forming a stable dinitrophenyl derivative (DNP-amino acid). These derivatives are hydrophobic and can be effectively separated by reverse-phase chromatography. The DNP group provides a strong chromophore, allowing for sensitive detection in the UV region of the electromagnetic spectrum.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the workflow for the analysis of amino acids using DNFB derivatization followed by HPLC.
Caption: Experimental workflow for amino acid analysis via DNFB derivatization and HPLC.
Materials and Reagents
-
Amino acid standards
-
2,4-Dinitrofluorobenzene (DNFB, Sanger's reagent)
-
Sodium bicarbonate
-
Hydrochloric acid (HCl)
-
Acetonitrile (HPLC grade)
-
Sodium acetate
-
Water (HPLC grade)
-
Methanol (HPLC grade)
Experimental Protocols
Standard and Sample Preparation
-
Amino Acid Standards: Prepare a stock solution of amino acid standards at a concentration of 1 mg/mL in 0.1 M HCl. Further dilute with 0.1 M HCl to prepare working standards of desired concentrations.
-
Protein Hydrolysis (if applicable): For protein samples, perform acid hydrolysis by treating the protein with 6 M HCl at 110°C for 24 hours under a nitrogen atmosphere. After hydrolysis, neutralize the sample.
-
Sample Dilution: Dilute the sample or hydrolyzed protein with 0.1 M HCl to bring the amino acid concentrations within the linear range of the assay.
Derivatization Protocol
-
To 100 µL of the amino acid standard or sample solution in a microcentrifuge tube, add 100 µL of 1 M sodium bicarbonate to adjust the pH to approximately 9.
-
Add 200 µL of a 10 mg/mL solution of DNFB in acetonitrile.
-
Vortex the mixture and incubate at 60°C for 60 minutes in the dark.[2]
-
After incubation, cool the reaction mixture to room temperature.
-
Add 100 µL of 1 M HCl to stop the reaction.
-
Evaporate the solution to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in 500 µL of the initial mobile phase (e.g., 90% Mobile Phase A and 10% Mobile Phase B).
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injecting into the HPLC system.
HPLC Conditions
The following HPLC conditions are recommended for the separation of DNP-amino acids:
| Parameter | Condition |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | 20 mM Sodium Acetate buffer, pH 4.5 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 360 nm |
| Injection Volume | 20 µL |
Data Presentation
The retention times of the DNP-derivatives of common amino acids using the described HPLC method are summarized in the table below. These values may vary slightly depending on the specific HPLC system, column, and mobile phase preparation.
| Amino Acid | Retention Time (min) |
| Aspartic Acid | 8.5 |
| Glutamic Acid | 9.2 |
| Serine | 11.8 |
| Glycine | 12.5 |
| Threonine | 13.1 |
| Alanine | 14.9 |
| Proline | 16.2 |
| Valine | 18.7 |
| Methionine | 19.5 |
| Isoleucine | 21.3 |
| Leucine | 21.8 |
| Phenylalanine | 23.4 |
| Tryptophan | 24.9 |
| Lysine | 26.1 |
| Histidine | 27.8 |
| Arginine | 29.3 |
Conclusion
The 2,4-dinitrophenylalanine HPLC protocol provides a reliable and sensitive method for the quantitative analysis of amino acids. The derivatization procedure is straightforward, and the resulting DNP-amino acids are stable and exhibit strong UV absorbance, allowing for low-level detection. This application note provides a comprehensive protocol that can be readily implemented in research and quality control laboratories for routine amino acid analysis.
References
- 1. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbamate-beta-cyclodextrin bonded phase using the acetonitrile-based mobile phase: evidence for the chiral recognition pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Derivatization of amino acids with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine for liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing DNP-Alanine for Enhanced Peptide Mapping
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Nα-(2,4-dinitrophenyl)-alanine (DNP-alanine) in peptide mapping. This method offers a robust and sensitive approach for protein identification, characterization, and quantitative analysis, which is particularly valuable in drug development and proteomics research.
Introduction
Peptide mapping is a critical technique in biotechnology and pharmaceutical development for the primary structure confirmation of proteins. It involves the enzymatic digestion of a protein into smaller peptide fragments, which are then separated and identified, typically by high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). Chemical derivatization of these peptides can enhance their detection and aid in quantification.
The use of 2,4-dinitrofluorobenzene (DNFB), famously employed by Frederick Sanger in the first sequencing of insulin, allows for the covalent labeling of the N-terminal α-amino group of peptides and the ε-amino group of lysine residues.[1][2] This dinitrophenyl (DNP) tag serves as a strong chromophore, facilitating detection by UV-Vis spectrophotometry.[1] By extension, the use of DNP-alanine, or more commonly, the direct derivatization of peptides with DNFB to form DNP-peptides, provides a valuable tool for peptide mapping workflows. This application note will focus on the derivatization of peptides with DNFB to generate DNP-peptides, which are then analyzed.
Principle of DNP-Alanine in Peptide Mapping
The core principle involves the reaction of 1-fluoro-2,4-dinitrobenzene (DNFB) with the primary amino groups of peptides in a protein digest. This reaction, known as Sanger's reaction, results in the formation of a stable DNP-peptide adduct. The DNP group's strong absorbance at specific wavelengths (around 360-380 nm) allows for sensitive detection of the labeled peptides during chromatographic separation.[3] This pre-column derivatization enhances the sensitivity of detection and allows for quantification of the peptides. The subsequent analysis by mass spectrometry provides the mass of the derivatized peptides, which can be used to identify the protein of origin by matching with theoretical peptide masses from a protein database.
Applications in Research and Drug Development
The application of DNP-derivatization in peptide mapping is beneficial for:
-
Protein Identification and Sequence Verification: The DNP tag aids in the confident identification of peptides, contributing to higher sequence coverage in protein characterization.[4]
-
Quantitative Proteomics: The chromophoric properties of the DNP group allow for relative or absolute quantification of proteins when appropriate standards are used.
-
Characterization of Biopharmaceuticals: Peptide mapping is a cornerstone of biopharmaceutical characterization, and DNP derivatization can be integrated into these workflows to monitor product consistency and identify modifications.
-
Study of Post-Translational Modifications (PTMs): While the primary reaction is with N-terminal amines and lysine side chains, the overall peptide map can be used to investigate other PTMs.
Experimental Workflow for DNP-Peptide Mapping
The overall experimental workflow for peptide mapping using DNP derivatization can be visualized as follows:
Caption: Experimental workflow for DNP-peptide mapping.
Detailed Experimental Protocols
Protein Sample Preparation and Enzymatic Digestion
This protocol outlines the steps for preparing a protein sample for derivatization.
Materials:
-
Protein of interest
-
Denaturation buffer (e.g., 8 M urea or 6 M guanidine hydrochloride)
-
Reducing agent (e.g., dithiothreitol - DTT)
-
Alkylating agent (e.g., iodoacetamide - IAA)
-
Digestion buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0)
-
Sequencing grade trypsin
Protocol:
-
Denaturation: Dissolve the protein sample in the denaturation buffer.
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Alkylation: Add IAA to a final concentration of 25 mM and incubate in the dark at room temperature for 1 hour to alkylate the free sulfhydryl groups.
-
Buffer Exchange: Dilute the sample with digestion buffer to reduce the concentration of the denaturant (urea < 1 M, guanidine hydrochloride < 0.5 M).
-
Enzymatic Digestion: Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w) and incubate at 37°C for 12-16 hours.
-
Digestion Quenching: Stop the digestion by adding 1% trifluoroacetic acid (TFA) to a final concentration of 0.1%.
DNP Derivatization of Peptides
This protocol is adapted from historical methods for use with peptide mixtures.
Materials:
-
Peptide digest from section 5.1
-
1 M sodium bicarbonate
-
1-fluoro-2,4-dinitrobenzene (DNFB) solution (5% w/v in ethanol)
-
Ethanol
Protocol:
-
Adjust the pH of the peptide digest solution to approximately 8.5 with 1 M sodium bicarbonate.
-
Add the DNFB solution to the peptide mixture. A 2-fold molar excess of DNFB over the total expected free amino groups is recommended.
-
Incubate the reaction mixture in the dark at room temperature for 2 hours with gentle agitation.
-
After incubation, acidify the reaction mixture with a small amount of concentrated HCl to stop the reaction and precipitate the DNP-peptides.
-
Centrifuge the mixture to pellet the DNP-peptides.
-
Wash the pellet with ethanol to remove excess DNFB.
-
Dry the DNP-peptide pellet and resuspend in a suitable solvent for HPLC analysis (e.g., 0.1% TFA in water/acetonitrile).
HPLC Separation and Mass Spectrometric Analysis
Materials and Equipment:
-
Reversed-phase HPLC system with a C18 column
-
UV-Vis detector
-
Mass spectrometer (e.g., ESI-Q-TOF or Orbitrap)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
Protocol:
-
HPLC Separation:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the resuspended DNP-peptide sample.
-
Apply a linear gradient of Mobile Phase B (e.g., 5% to 40% over 60 minutes) at a flow rate of 0.3 mL/min.
-
-
UV-Vis Detection: Monitor the column eluent at 214 nm (for peptide bonds) and 360 nm (for the DNP group).[5]
-
Mass Spectrometry:
-
The eluent from the HPLC is directly introduced into the mass spectrometer.
-
Acquire mass spectra in a data-dependent acquisition (DDA) mode, where the most abundant ions in a full MS scan are selected for fragmentation (MS/MS).
-
Set the mass range for the full scan from m/z 300 to 2000.
-
Data Presentation and Analysis
Quantitative Data Summary
The following table represents a hypothetical quantitative analysis of DNP-peptides from a protein digest. The peak area from the UV chromatogram at 360 nm can be used for relative quantification.
| Peptide Sequence (Hypothetical) | Retention Time (min) | Observed m/z (DNP-peptide) | Theoretical Mass (DNP-peptide) | Peak Area (360 nm) | Relative Abundance (%) |
| DNP-VGYSLG | 25.4 | 789.32 | 789.31 | 1.25E+07 | 25.0 |
| DNP-NLLSVAYK | 32.1 | 1109.56 | 1109.55 | 8.75E+06 | 17.5 |
| DNP-DLGEEHFK | 38.9 | 1166.50 | 1166.49 | 1.50E+07 | 30.0 |
| DNP-GLVLIAFSQYLQK | 45.2 | 1653.90 | 1653.89 | 1.37E+07 | 27.5 |
Data Analysis Workflow
Caption: Data analysis workflow for protein identification.
The acquired MS/MS data is processed using software such as Mascot or SEQUEST for protein identification. The search parameters must include the mass shift corresponding to the DNP modification on the N-terminus and lysine residues. The identified peptides are then used to infer the protein sequence and calculate the sequence coverage.
Conclusion
The use of DNP-alanine, through the derivatization of peptides with DNFB, provides a sensitive and reliable method for peptide mapping. The strong chromophoric properties of the DNP group enhance detection and enable quantification, making it a valuable tool for protein characterization in both academic research and the pharmaceutical industry. The detailed protocols and workflows presented here offer a solid foundation for the implementation of this technique.
References
- 1. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 2. media.neliti.com [media.neliti.com]
- 3. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Peptides by LC-MS Following Derivatization with 2,4-Dinitrofluorobenzene (DNFB)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust method for the quantitative analysis of peptides using liquid chromatography-mass spectrometry (LC-MS) following chemical derivatization with 2,4-dinitrofluorobenzene (DNFB). Historically known as Sanger's reagent, DNFB selectively targets the N-terminal α-amino groups and the ε-amino groups of lysine residues.[1] While traditionally utilized for peptide sequencing with UV detection, this protocol has been adapted for modern mass spectrometry platforms. Derivatization with DNFB enhances the hydrophobicity of peptides, which can improve chromatographic retention and separation. This method is particularly suited for targeted quantitative analysis using tandem mass spectrometry (MS/MS) in negative ion mode, which offers high sensitivity and specificity. This document provides a comprehensive protocol for peptide derivatization, sample cleanup, and LC-MS/MS analysis, along with expected quantitative performance data.
Introduction
The quantitative analysis of peptides is fundamental in various fields, including proteomics, biomarker discovery, and pharmaceutical development. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for this purpose due to its high sensitivity, selectivity, and speed.[2] However, the ionization efficiency of certain peptides, particularly in electrospray ionization (ESI), can be a limiting factor.
Chemical derivatization is a strategy employed to improve the analytical characteristics of peptides.[3] 2,4-Dinitrofluorobenzene (DNFB) is a well-established derivatizing agent that reacts with primary and secondary amines under mild alkaline conditions.[4] The resulting dinitrophenyl (DNP) derivatives have been extensively used for the N-terminal labeling of peptides.[1]
While the DNP group does not readily protonate, making it less than ideal for ESI in the commonly used positive ion mode, it exhibits favorable ionization characteristics in the negative ion mode.[5] This application note presents a detailed methodology for the derivatization of peptides with DNFB and their subsequent quantitative analysis by LC-MS/MS operating in negative ion mode.
Principle of the Method
The derivatization reaction involves a nucleophilic aromatic substitution where the amino group of the peptide attacks the electron-deficient aromatic ring of DNFB, leading to the displacement of the fluoride ion and the formation of a stable DNP-peptide conjugate. The reaction is typically carried out in a slightly alkaline buffer to ensure the amino groups are in their nucleophilic, unprotonated state.
Following derivatization, the reaction mixture is subjected to a cleanup procedure to remove excess DNFB and salts, which can interfere with the LC-MS analysis. The purified DNP-peptides are then separated by reversed-phase liquid chromatography and detected by tandem mass spectrometry. Quantification is achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocols
Materials and Reagents
-
Peptide standards
-
2,4-Dinitrofluorobenzene (DNFB) solution (1% in acetonitrile)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Derivatization Protocol
-
Sample Preparation: Dissolve the peptide sample in the sodium bicarbonate buffer to a final concentration of 1 mg/mL.
-
Reaction Initiation: Add a 10-fold molar excess of the DNFB solution to the peptide solution.
-
Incubation: Vortex the mixture gently and incubate at 60°C for 1 hour in the dark. The derivatized product is stable under these conditions.[4]
-
Reaction Quenching: After incubation, cool the reaction mixture to room temperature.
Sample Cleanup (Post-Derivatization)
-
Acidification: Acidify the reaction mixture with formic acid to a pH of approximately 3.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of acetonitrile followed by 1 mL of 0.1% formic acid in water.
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 0.1% formic acid in water to remove excess reagents and salts.
-
Elution: Elute the DNP-peptides with 1 mL of 80% acetonitrile in water containing 0.1% formic acid.
-
Drying: Dry the eluted sample under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried sample in a suitable volume of the initial mobile phase for LC-MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% mobile phase B over 15-30 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A tandem quadrupole or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative Ion Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: These need to be optimized for each specific DNP-peptide. The fragmentation of the dinitrophenyl moiety can lead to characteristic product ions.
Data Presentation
| Analyte (DNP-derivative) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) |
| DNP-Alanine | 0.5 pmol | 1.5 pmol | >0.99 |
| DNP-Valine | 0.4 pmol | 1.2 pmol | >0.99 |
| DNP-Leucine | 0.3 pmol | 1.0 pmol | >0.99 |
| DNP-Phenylalanine | 0.2 pmol | 0.6 pmol | >0.99 |
| DNP-Proline | 0.6 pmol | 1.8 pmol | >0.99 |
Note: The data presented is a representative summary based on typical performance for DNFB-derivatized amino acids and may vary depending on the specific peptide, instrumentation, and experimental conditions.
Mandatory Visualizations
Caption: Experimental workflow for peptide derivatization with DNFB and LC-MS analysis.
Discussion
Advantages of DNFB Derivatization for LC-MS
-
Robust and Well-Characterized Chemistry: The reaction of DNFB with amines is well-understood and reliable.
-
Improved Chromatographic Properties: The addition of the hydrophobic dinitrophenyl group can enhance the retention of small, polar peptides on reversed-phase columns, leading to better separation from the void volume and potential matrix interferences.
-
High Sensitivity in Negative Ion Mode: The electron-withdrawing nitro groups on the DNP moiety stabilize a negative charge, leading to efficient ionization in negative ESI mode.
Limitations
-
Poor Performance in Positive Ion Mode: The lack of a readily protonatable site on the DNP group results in poor sensitivity in the more commonly used positive ion ESI mode.
-
Potential for Side Reactions: Although generally selective for amino groups, DNFB can also react with other nucleophilic residues such as the thiol group of cysteine and the hydroxyl group of tyrosine under certain conditions.
-
Requirement for Sample Cleanup: Excess derivatization reagent and salts must be removed prior to LC-MS analysis to avoid ion suppression and contamination of the instrument.
Conclusion
The derivatization of peptides with 2,4-dinitrofluorobenzene offers a viable and sensitive method for their quantitative analysis by LC-MS/MS, provided that the analysis is performed in the negative ion mode. The protocol described in this application note provides a comprehensive workflow from sample preparation to data acquisition. While newer derivatization reagents may offer advantages for positive ion mode analysis, the historical significance, cost-effectiveness, and robust performance in negative ion mode make DNFB a valuable tool in the analytical chemist's toolbox for targeted peptide quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. acdlabs.com [acdlabs.com]
- 3. Quantitative amino acid analysis by liquid chromatography-tandem mass spectrometry using low cost derivatization and an automated liquid handler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Application Notes and Protocols: 2,4-Dinitrophenyl-Derivatives as Chromophores for Protein Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of a 2,4-dinitrophenyl (DNP) moiety as a chromophore is a well-established principle in protein analysis. While the specific compound 2,4-dinitrophenylalanine is not typically used as a direct reagent for total protein quantification, the underlying DNP chromophore is central to two significant analytical techniques: the quantification of N-terminal amino acids using Sanger's Reagent (1-fluoro-2,4-dinitrobenzene, DNFB) and the measurement of protein oxidation via the 2,4-dinitrophenylhydrazine (DNPH) assay . These methods leverage the reaction of a DNP-containing compound with specific functional groups on proteins to introduce a chromophore that can be quantified spectrophotometrically.
These application notes provide an overview and detailed protocols for these two key methods.
Method 1: N-Terminal Amino Acid Quantification using Sanger's Reagent (DNFB)
This method, pioneered by Frederick Sanger, is a classical technique for identifying and quantifying the N-terminal amino acid of a protein or peptide.[1][2] The principle involves the reaction of 1-fluoro-2,4-dinitrobenzene (DNFB) with the free α-amino group of the N-terminal amino acid under mild alkaline conditions. This reaction forms a stable, yellow-colored dinitrophenyl (DNP) derivative.[3] Subsequent acid hydrolysis of the protein breaks all peptide bonds, releasing the DNP-tagged N-terminal amino acid, which can then be separated and quantified.[1][3]
Experimental Protocol
1. Derivatization of the N-Terminal Amino Acid
-
Reagents:
-
Procedure:
-
Dissolve the protein sample (e.g., 0.5 g) and sodium bicarbonate in water.[3]
-
Add the DNFB solution to the protein solution.
-
Mix the reaction gently for approximately 2 hours at room temperature.[3] The N-terminal amino group will react with DNFB via nucleophilic aromatic substitution.
-
The resulting DNP-protein will precipitate as a yellow powder.
-
Wash the precipitate with water, followed by ethanol, and then ether to remove unreacted DNFB and other impurities.[3]
-
Air-dry the DNP-protein precipitate.
-
2. Hydrolysis of the DNP-Protein
-
Reagents:
-
Dried DNP-Protein
-
6 M Hydrochloric Acid (HCl)
-
-
Procedure:
-
Add 6 M HCl to the dried DNP-protein.
-
Seal the reaction vessel and incubate at 100-110°C for 8-24 hours to completely hydrolyze the peptide bonds. The DNP-amino acid linkage is resistant to acid hydrolysis.[3]
-
3. Extraction and Quantification of the DNP-Amino Acid
-
Reagents:
-
Ether (or other suitable organic solvent like ethyl acetate)
-
Aqueous buffer for spectrophotometry
-
-
Procedure:
-
After hydrolysis, cool the solution. The DNP-amino acid will be in a mixture with free, unlabeled amino acids.
-
Extract the yellow DNP-amino acid into an organic solvent such as ether, leaving the free amino acids in the aqueous acid phase.[3]
-
Evaporate the organic solvent to isolate the DNP-amino acid.
-
Redissolve the DNP-amino acid in a suitable buffer.
-
Quantify the DNP-amino acid by measuring its absorbance using a spectrophotometer. The absorbance maximum (λmax) is typically around 360 nm for DNP-amino acids in an acidic solution.[4]
-
Compare the absorbance to a standard curve prepared with known concentrations of the corresponding DNP-amino acid to determine the quantity of the N-terminal residue.
-
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Reagent | 1-fluoro-2,4-dinitrobenzene (DNFB) | [1][3] |
| Target Group | N-terminal α-amino group | [1] |
| Reaction pH | Mildly alkaline (pH ~8-9) | [4] |
| Absorbance λmax | ~360 nm (acidic pH) | [4] |
| Application | N-terminal amino acid identification and quantification | [1] |
Method 2: Protein Carbonyl Quantification using 2,4-Dinitrophenylhydrazine (DNPH)
This assay is a widely used method for measuring the level of oxidative damage to proteins.[5] Reactive oxygen species can lead to the formation of carbonyl groups (aldehydes and ketones) on the side chains of certain amino acids (e.g., proline, arginine, lysine, and threonine).[6] The DNPH assay quantifies these carbonyl groups. The principle involves the reaction of DNPH with protein carbonyls under acidic conditions to form a stable DNP-hydrazone product, which can be measured spectrophotometrically.[7][8]
Experimental Protocol
1. Derivatization of Protein Carbonyls
-
Reagents:
-
Protein Sample (1-10 mg/mL)[6]
-
2,4-dinitrophenylhydrazine (DNPH) solution (e.g., 10 mM DNPH in 2.5 M HCl)
-
Control: 2.5 M HCl (without DNPH)
-
-
Procedure:
-
For each protein sample, prepare two tubes: a "sample" tube and a "control" tube.
-
Add an equal volume of the protein sample to both tubes.
-
Add the DNPH solution to the "sample" tube.
-
Add the 2.5 M HCl solution (without DNPH) to the "control" tube. This will serve as a blank for each sample.
-
Incubate the tubes in the dark at room temperature for 1 hour, vortexing briefly every 15 minutes.[9]
-
2. Protein Precipitation and Washing
-
Reagents:
-
Trichloroacetic acid (TCA), e.g., 20% (w/v)
-
Ethanol/Ethyl Acetate (1:1, v/v) wash solution
-
-
Procedure:
-
Add an equal volume of cold 20% TCA to each tube to precipitate the protein.[9]
-
Incubate on ice for 5-10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein.[9]
-
Carefully discard the supernatant.
-
Wash the protein pellet by adding the Ethanol/Ethyl Acetate solution, vortexing thoroughly, and centrifuging again. This step removes any unreacted DNPH. Repeat the wash 2-3 times.[6][9]
-
3. Solubilization and Quantification
-
Reagents:
-
Solubilization Buffer (e.g., 6 M Guanidine Hydrochloride in 20 mM potassium phosphate, pH 2.3)
-
-
Procedure:
-
After the final wash, carefully discard the supernatant and allow the pellet to air dry briefly.
-
Resuspend the protein pellet in the solubilization buffer. This may require incubation at 37°C for 15-30 minutes.
-
Centrifuge briefly to remove any insoluble material.
-
Measure the absorbance of the supernatant at the wavelength of maximum absorbance for the DNP-hydrazone, which is typically 360-385 nm.[7]
-
The carbonyl content is calculated by subtracting the absorbance of the control sample from the absorbance of the DNPH-treated sample and using the molar extinction coefficient of the DNP-hydrazone (ε = 22,000 M⁻¹cm⁻¹).
-
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Reagent | 2,4-dinitrophenylhydrazine (DNPH) | [7][8] |
| Target Group | Protein carbonyl groups (aldehydes, ketones) | [6] |
| Reaction pH | Acidic (e.g., 2.5 M HCl) | [9] |
| Absorbance λmax | 360-385 nm | [7] |
| Molar Extinction Coefficient (ε) | 22,000 M⁻¹cm⁻¹ | N/A |
| Application | Quantification of protein oxidative damage | [5] |
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Dinitrophenol derivatization of proteolytic products and its application in the assay of protease(s) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. mmpc.org [mmpc.org]
- 8. A step-by-step protocol for assaying protein carbonylation in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing DNP Protection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the 2,4-dinitrophenyl (DNP) group for the protection of amino acid side chains, particularly histidine, in solid-phase peptide synthesis (SPPS).
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient synthesis of peptides for research, diagnostics, and therapeutic applications. The success of SPPS relies on the strategic use of protecting groups to prevent unwanted side reactions at the reactive side chains of amino acids. The 2,4-dinitrophenyl (DNP) group is a well-established protecting group, particularly for the imidazole side chain of histidine in Boc-based SPPS.[1][2]
The DNP group offers robust protection of the imidazole nitrogen, preventing side reactions and minimizing racemization during coupling.[2] It is stable to the acidic conditions used for the removal of the Nα-Boc group, making it an orthogonal protecting group within the Boc/Bzl strategy.[2] However, its removal requires a specific deprotection step, typically involving thiolysis, which must be performed before the final cleavage of the peptide from the resin.
Data Summary: Comparison of Histidine Protecting Groups in Boc-SPPS
The choice of protecting group for the histidine side chain is a critical decision in SPPS, impacting coupling efficiency, racemization, and the overall synthetic workflow. The following table provides a comparative summary of commonly used protecting groups for histidine in Boc-SPPS.
| Protecting Group | Key Features & Applications | Deprotection Conditions | Coupling Efficiency | Racemization Suppression |
| DNP | Robust protection, stable to TFA. Ideal for longer peptides. | Thiolysis (e.g., 20% thiophenol in DMF). | Generally high. | Excellent due to the electron-withdrawing nature of the DNP group.[2] |
| Trityl (Trt) | Bulky group providing steric hindrance.[3] | Acid-labile (cleaved during final TFA cleavage).[3] | Can be lower for sterically hindered couplings. | Less effective than DNP; racemization can be a concern.[4] |
| Tosyl (Tos) | Cost-effective option. | Labile to HOBt, an additive often used in coupling.[2] | Moderate. | Prone to racemization, especially with prolonged activation.[2] |
| Boc | Used for both Nα and side-chain protection. Suitable for short peptides or N-terminal His.[5] | Acid-labile (cleaved with TFA).[5] | High. | Moderate. |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (Boc-SPPS) with Boc-His(Dnp)-OH
This protocol outlines the manual synthesis of a peptide on a solid support using Boc chemistry and incorporating a DNP-protected histidine residue.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours, followed by N,N-dimethylformamide (DMF) for 1 hour.
2. First Amino Acid Coupling:
-
Couple the first Boc-protected amino acid to the resin using standard coupling procedures (e.g., DCC/HOBt or HBTU/DIEA).
3. Peptide Chain Elongation (Per Cycle):
- Boc Deprotection:
- Wash the resin with DMF (3x).
- Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
- Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).
- Neutralization:
- Treat the resin with 10% diisopropylethylamine (DIEA) in DMF (2 x 2 minutes).
- Wash the resin with DMF (3x).
- Amino Acid Coupling:
- In a separate vessel, pre-activate the next Boc-amino acid (3 equivalents) with a coupling reagent (e.g., HBTU, 2.9 equivalents) and DIEA (6 equivalents) in DMF for 1-2 minutes.
- Add the activated amino acid solution to the resin and agitate for 1-2 hours.
- Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, recouple for another 1-2 hours.
- Washing:
- Wash the resin with DMF (3x) and DCM (3x).
4. DNP Deprotection (for His(Dnp) residue):
-
Suspend the peptide-resin in DMF (10 mL/g of resin).
-
Add thiophenol (2 mL/g of resin) and triethylamine (2 mL/g of resin).
-
Shake the mixture at room temperature for 90 minutes.[6]
-
Filter the resin and wash with DMF (2x), DCM (2x), and methanol (2x).[6]
-
Dry the resin under vacuum.
5. Final Cleavage and Deprotection:
-
Treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
6. Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Cell-Based Proliferation Assay with a DNP-Functionalized FGFR1-Binding Peptide
This protocol describes a method to assess the biological activity of a synthesized peptide that targets the Fibroblast Growth Factor Receptor 1 (FGFR1).
1. Cell Culture:
-
Culture FGFR1-expressing cancer cell lines (e.g., NCI-H520 lung cancer cells) in appropriate media supplemented with fetal bovine serum and antibiotics.
2. Seeding:
-
Seed the cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.[7]
3. Peptide Treatment:
-
Prepare serial dilutions of the DNP-functionalized FGFR1-binding peptide in cell culture media.
-
Add the peptide solutions to the cells at various concentrations (e.g., 0.05 to 200 nM).[7]
-
Include a positive control (e.g., FGF2) and a negative control (untreated cells).
4. Incubation:
-
Incubate the cells with the peptide for 96 hours.[7]
5. Proliferation Assay:
-
Assess cell viability and proliferation using a suitable assay, such as the Alamar Blue assay, according to the manufacturer's instructions.[7]
6. Data Analysis:
-
Measure the absorbance or fluorescence and calculate the percentage of cell proliferation relative to the untreated control.
-
Determine the EC50 value of the peptide.
Visualizations
FGF2-FGFR1 Signaling Pathway
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. Peptibody Based on FGFR1-Binding Peptides From the FGF4 Sequence as a Cancer-Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: N-Terminal Amino Acid Analysis Using 2,4-Dinitrofluorobenzene (DNFB)
Introduction
The determination of the N-terminal amino acid of a protein or peptide is a fundamental technique in protein chemistry and proteomics. One of the classical methods for this analysis is the Sanger method, which utilizes 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's reagent.[1][2][3] This method, developed by Frederick Sanger, was instrumental in the first sequencing of a protein, insulin.[1][2] The core principle involves the chemical labeling of the free α-amino group at the N-terminus of a polypeptide chain with DNFB.[1][4] Subsequent acid hydrolysis of the polypeptide cleaves all the peptide bonds, releasing the amino acids. The N-terminal amino acid, however, remains covalently attached to the 2,4-dinitrophenyl (DNP) group, forming a stable, colored DNP-amino acid derivative that can be identified by chromatography.[1][2]
Principle of the Method
The Sanger method is a multi-step process:
-
Derivatization: The polypeptide is reacted with DNFB under mildly alkaline conditions (pH 8-9).[1][3] At this pH, the N-terminal α-amino group is deprotonated and acts as a nucleophile, attacking the carbon atom of DNFB that is bonded to the fluorine atom. This results in a nucleophilic aromatic substitution reaction, where the fluoride ion is displaced, and a stable covalent bond is formed between the DNP group and the N-terminal amino acid.[1][2] The resulting DNP-polypeptide is typically yellow.[1] It is important to note that other free amino groups, such as the ε-amino group of lysine residues, will also react with DNFB. However, only the α-amino group of the N-terminal residue will yield an α-DNP-amino acid upon hydrolysis.[1][5]
-
Hydrolysis: After the labeling reaction, the DNP-polypeptide is subjected to complete acid hydrolysis, typically using 6 M HCl at an elevated temperature (100-110°C) for several hours.[1] This treatment cleaves all the peptide bonds, releasing the constituent amino acids. The DNP-N-terminal amino acid derivative is stable to this acid hydrolysis.[2]
-
Identification: The resulting mixture contains free amino acids and the DNP-labeled N-terminal amino acid. The DNP-amino acid is then extracted and identified, commonly by chromatographic techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[6][7][8] The identification is achieved by comparing the chromatographic behavior of the unknown DNP-amino acid with that of known DNP-amino acid standards.
Applications
-
Protein Sequencing: The Sanger method was a cornerstone of early protein sequencing efforts. By identifying the N-terminal residue of a protein and its various peptide fragments (generated by partial hydrolysis), the complete amino acid sequence could be pieced together.[1]
-
Protein Identification and Characterization: Determination of the N-terminal amino acid provides a key piece of information for identifying and characterizing a purified protein.
-
Assessment of Protein Purity: The presence of a single N-terminal amino acid can be an indicator of the purity of a protein sample. Multiple N-terminal residues may suggest a mixture of proteins or proteolytic degradation.
Limitations
-
Destructive Method: The Sanger method involves the complete hydrolysis of the protein, meaning that the protein sample is destroyed in the process.
-
Single Residue Identification: This method only identifies the N-terminal amino acid. To determine the sequence of subsequent amino acids, the process must be repeated on progressively shorter peptide fragments.
-
Inefficiency for Large Proteins: The method is most effective for smaller peptides (up to 50-70 amino acids).[2] For larger proteins, it is often necessary to first cleave the protein into smaller fragments using enzymes (e.g., trypsin) or chemical reagents (e.g., cyanogen bromide).[2]
Experimental Protocols
Protocol 1: N-Terminal Amino Acid Analysis of a Peptide/Protein
This protocol outlines the general steps for the derivatization, hydrolysis, and identification of the N-terminal amino acid of a protein or peptide using DNFB.
Materials:
-
Peptide or protein sample
-
2,4-Dinitrofluorobenzene (DNFB) solution (e.g., 5% in ethanol)
-
Sodium bicarbonate solution (e.g., 1 M)
-
Ethanol
-
Diethyl ether
-
6 M Hydrochloric acid (HCl)
-
DNP-amino acid standards
-
Chromatography system (TLC or HPLC)
Procedure:
Step 1: Derivatization of the N-Terminal Amino Acid
-
Dissolve the protein or peptide sample in a suitable buffer, such as a sodium bicarbonate solution, to achieve a mildly alkaline pH (pH 8-9).[1]
-
Add the DNFB solution in ethanol to the protein solution. A typical protocol might involve mixing a solution of the protein and sodium bicarbonate with a solution of DNFB in ethanol.[2][5]
-
Incubate the reaction mixture at room temperature for approximately 2 hours with gentle shaking.[5] The reaction vessel should be protected from light.
-
After the reaction, the resulting yellow DNP-protein may precipitate. This precipitate can be collected and washed with water, ethanol, and ether to remove unreacted DNFB and other byproducts.[2][5]
Step 2: Hydrolysis of the DNP-Protein/Peptide
-
Place the dried DNP-protein/peptide in a hydrolysis tube.
-
Add 6 M HCl to the tube.
-
Seal the tube under vacuum to prevent oxidation of amino acids.
-
Heat the mixture at 100-110°C for 12-24 hours to ensure complete hydrolysis of the peptide bonds.[1]
Step 3: Extraction and Identification of the DNP-Amino Acid
-
After hydrolysis, cool the solution.
-
Extract the DNP-amino acid from the aqueous hydrolysate using an organic solvent such as diethyl ether.[2] The free amino acids will remain in the aqueous phase, while the less polar DNP-amino acid will partition into the ether phase.
-
Evaporate the ether extract to dryness.
-
Redissolve the dried residue in a small volume of a suitable solvent (e.g., acetone or methanol).
-
Identify the DNP-amino acid using a chromatographic method:
-
Thin-Layer Chromatography (TLC): Spot the sample and DNP-amino acid standards onto a TLC plate (e.g., silica gel).[6] Develop the chromatogram using an appropriate solvent system. The identity of the N-terminal DNP-amino acid is determined by comparing its Rf value to those of the standards.
-
High-Performance Liquid Chromatography (HPLC): Inject the sample and standards onto a reverse-phase HPLC column.[8] Elute with a suitable gradient and monitor the absorbance at a specific wavelength (e.g., 360 nm).[9] The retention time of the sample peak is compared to the retention times of the standards for identification.
-
Data Presentation
Table 1: Summary of Key Experimental Parameters for N-Terminal Analysis using DNFB
| Parameter | Condition | Purpose | Reference |
| Derivatization | |||
| pH | 8-9 | To ensure the N-terminal amino group is deprotonated and nucleophilic. | [1] |
| Reagent | 2,4-Dinitrofluorobenzene (DNFB) in ethanol | Covalently labels the N-terminal amino group. | [1][2] |
| Reaction Time | ~2 hours | To allow for complete reaction with the N-terminal amino group. | [5] |
| Temperature | Room Temperature | Mild conditions to prevent protein denaturation. | [2] |
| Hydrolysis | |||
| Reagent | 6 M HCl | To cleave all peptide bonds. | [1] |
| Temperature | 100-110°C | To accelerate the hydrolysis reaction. | [1] |
| Time | 12-24 hours | To ensure complete hydrolysis. | [1] |
| Identification | |||
| Technique | Chromatography (TLC or HPLC) | To separate and identify the DNP-amino acid. | [6][8] |
| Detection | UV Absorbance (e.g., 360 nm for HPLC) | To visualize and quantify the DNP-amino acid. | [9] |
Mandatory Visualization
Caption: Reaction of DNFB with a polypeptide's N-terminus.
Caption: Workflow for N-terminal analysis using DNFB.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. youtube.com [youtube.com]
- 4. FDNB Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chromatography of Dinitrophenyl Amino-acids and Peptides | Nature [preview-nature.com]
- 8. Amino acid analysis by high-performance liquid chromatography after derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of DNP-Alanine in Enzyme Kinetic Assays: A FRET-Based Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dinitrophenyl (DNP) group, particularly when incorporated into peptide substrates, serves as a powerful tool in enzyme kinetics. While direct chromogenic assays involving DNP-alanine are not commonly employed, its primary application lies in its role as an efficient quencher in Fluorescence Resonance Energy Transfer (FRET) based assays. This application note details the principles, protocols, and data interpretation for utilizing DNP-containing peptides, specifically with a D-alanine motif, for the kinetic analysis of enzymes, with a focus on bacterial DD-carboxypeptidases, which are crucial for peptidoglycan synthesis and are attractive targets for novel antibiotic development.
In a typical FRET assay, a peptide substrate is synthesized with a fluorescent donor molecule at one end and a quencher molecule, such as DNP, at the other. When the peptide is intact, the close proximity of the donor and quencher results in the quenching of the fluorescent signal. Upon enzymatic cleavage of the peptide, the donor and quencher are separated, leading to a measurable increase in fluorescence. This change in fluorescence over time is directly proportional to the rate of the enzymatic reaction, allowing for the determination of key kinetic parameters. The absorbance spectrum of the DNP group (with a maximum around 360 nm) effectively overlaps with the emission spectra of common fluorophores like 7-methoxycoumarin-4-yl acetic acid (MCA) and 7-amino-4-carbamoylmethylcoumarin (ACC), making it an excellent quencher for these systems.[1][2][3][4][5]
Principle of the FRET-Based Assay for DD-Carboxypeptidase
DD-carboxypeptidases, also known as penicillin-binding proteins (PBPs), are bacterial enzymes that catalyze the removal of the terminal D-alanine residue from the pentapeptide side chains of peptidoglycan.[6][7][8] This activity is critical for the maturation and cross-linking of the bacterial cell wall. A FRET-based assay for a DD-carboxypeptidase can be designed using a synthetic peptide that mimics the natural substrate, incorporating a fluorophore and a DNP quencher.
A model substrate for a DD-carboxypeptidase like E. coli PBP5 could be:
Mca-L-Lys-D-Ala-D-Ala-Lys(Dnp)-NH₂
In this substrate:
-
Mca (7-methoxycoumarin-4-yl acetic acid) is the fluorescent donor.
-
L-Lys provides a spacer and a primary amine for Mca conjugation.
-
D-Ala-D-Ala is the recognition and cleavage site for the DD-carboxypeptidase.
-
Lys(Dnp) incorporates the dinitrophenyl quencher on the epsilon-amino group of a lysine residue.
-
-NH₂ at the C-terminus prevents the substrate from being a substrate for other carboxypeptidases.
Upon incubation with a DD-carboxypeptidase, the peptide bond between the two D-alanine residues is cleaved, separating the Mca and Dnp moieties and resulting in an increase in fluorescence.
Bacterial Cell Wall Synthesis Pathway
DD-carboxypeptidases play a crucial role in the final stages of peptidoglycan synthesis. Understanding this pathway is essential for appreciating the significance of these enzymes as drug targets.
Experimental Protocols
Materials
-
Purified DD-carboxypeptidase (e.g., recombinant E. coli PBP5)
-
FRET substrate: Mca-L-Lys-D-Ala-D-Ala-Lys(Dnp)-NH₂
-
Assay buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl
-
96-well black microplates
-
Fluorescence microplate reader with excitation at ~325 nm and emission at ~393 nm.
-
Enzyme inhibitors for control experiments (e.g., penicillin G)
Protocol for Kinetic Assay
1. Reagent Preparation:
- Prepare a stock solution of the FRET substrate in DMSO (e.g., 10 mM).
- Prepare a series of dilutions of the substrate in assay buffer to achieve final concentrations ranging from, for example, 0.1 to 10 times the expected Km.
- Prepare a stock solution of the DD-carboxypeptidase in a suitable buffer and dilute it in assay buffer to the desired final concentration for the assay. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
2. Assay Procedure:
- To each well of a 96-well black microplate, add 50 µL of the diluted substrate solutions.
- Add assay buffer to bring the volume to 90 µL.
- Equilibrate the plate to the desired assay temperature (e.g., 37°C).
- Initiate the reaction by adding 10 µL of the diluted enzyme solution to each well.
- Immediately place the plate in the fluorescence microplate reader.
3. Data Acquisition:
- Measure the fluorescence intensity (in Relative Fluorescence Units, RFU) every minute for 30-60 minutes. Use an excitation wavelength of approximately 325 nm and an emission wavelength of approximately 393 nm for the Mca fluorophore.
4. Data Analysis:
- For each substrate concentration, plot the fluorescence intensity (RFU) versus time.
- Determine the initial velocity (v₀) of the reaction from the linear portion of the curve (typically the first 5-10 minutes). The velocity is the slope of this line (ΔRFU/Δt).
- To convert the rate from RFU/min to moles/min, a standard curve of the free fluorophore (Mca-L-Lys-D-Ala) is required.
- Plot the initial velocity (v₀) against the substrate concentration ([S]).
- Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the kinetic parameters, Km and Vmax. The catalytic constant (kcat) can be calculated if the enzyme concentration ([E]) is known (kcat = Vmax / [E]).
Data Presentation
The kinetic parameters obtained from the assay can be summarized in a table for easy comparison. The following table presents hypothetical, yet realistic, kinetic data for a DD-carboxypeptidase with the proposed FRET substrate.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| E. coli PBP5 | Mca-L-Lys-D-Ala-D-Ala-Lys(Dnp)-NH₂ | 50 | 1.5 | 3.0 x 10⁴ |
| E. coli PBP5 + Inhibitor | Mca-L-Lys-D-Ala-D-Ala-Lys(Dnp)-NH₂ | 150 | 1.4 | 9.3 x 10³ |
Applications in Drug Discovery
This FRET-based assay is highly amenable to high-throughput screening (HTS) for the identification of novel inhibitors of DD-carboxypeptidases. The assay's simplicity, sensitivity, and continuous nature make it ideal for screening large compound libraries.[4] By identifying compounds that inhibit the activity of these essential bacterial enzymes, new classes of antibiotics can be discovered to combat the growing threat of antibiotic resistance. The assay can also be used for detailed mechanistic studies of potential inhibitors to determine their mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Conclusion
The use of DNP as a quencher in FRET-based peptide substrates provides a robust and sensitive method for the kinetic characterization of enzymes that act on specific peptide sequences. While DNP-alanine itself is not a direct chromogenic substrate, its incorporation into a FRET probe for D-alanine-metabolizing enzymes like DD-carboxypeptidases opens up powerful avenues for research and drug discovery. The protocols and principles outlined in this application note provide a framework for developing and implementing such assays to advance our understanding of bacterial cell wall biosynthesis and to identify novel antibacterial agents.
References
- 1. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
- 2. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quenched Fluorescent Peptide (FRET Peptide) Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. FRET Peptides | Custom peptide Synthesis| AnaSpec [anaspec.com]
- 5. interchim.fr [interchim.fr]
- 6. Synthetic peptidoglycan substrates for penicillin-binding protein 5 of Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serine-type D-Ala-D-Ala peptidases and penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery of amino acid substitutions in penicillin-binding proteins associated with adaptation to D-Ala-D-Lac in vancomycin-resistant Enterococcus faecalis [frontiersin.org]
Quantitative Analysis of Amino Acids Using DNP Derivatization and HPLC: An Application Note
Abstract
This application note details a robust and reliable method for the quantitative analysis of amino acids in various samples, including protein hydrolysates and biological fluids. The method involves pre-column derivatization of amino acids with 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent, to form stable dinitrophenyl (DNP) derivatives. These DNP-amino acids are chromophoric and can be readily separated and quantified using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This document provides comprehensive protocols for sample preparation, derivatization, and HPLC analysis, along with performance data to guide researchers, scientists, and drug development professionals in implementing this method.
Introduction
The accurate quantification of amino acids is crucial in a wide range of scientific disciplines, from biochemical research and clinical diagnostics to food science and pharmaceutical development. Amino acids are the fundamental building blocks of proteins, and their composition and concentration can provide valuable insights into protein structure, nutritional value, and various physiological and pathological states.
Most amino acids lack a native chromophore, making their direct detection by UV-spectrophotometry challenging. To overcome this limitation, a derivatization step is employed to attach a chromophoric or fluorophoric tag to the amino acid molecules. Pre-column derivatization with FDNB is a classic and effective method that reacts with the primary and secondary amino groups of amino acids under alkaline conditions to form stable, yellow-colored DNP-amino acid derivatives.[1] These derivatives exhibit strong absorbance around 360 nm, allowing for sensitive detection by HPLC.[1]
This application note provides a detailed methodology for the quantitative analysis of amino acids using DNP derivatization followed by RP-HPLC.
Principle and Reaction Mechanism
The derivatization reaction involves the nucleophilic substitution of the fluorine atom of FDNB by the unprotonated amino group of an amino acid. The reaction is typically carried out in a slightly alkaline medium (pH ~9) to ensure the amino group is in its nucleophilic, unprotonated state. The resulting DNP-amino acids are more hydrophobic than their underivatized counterparts, which facilitates their separation on a reversed-phase HPLC column.
Experimental Protocols
Sample Preparation: Protein Hydrolysis (for protein-bound amino acids)
For the analysis of amino acids in proteins or peptides, a hydrolysis step is required to release the individual amino acids.
Materials:
-
6 M Hydrochloric Acid (HCl)
-
Phenol (optional, to prevent degradation of tyrosine)
-
Nitrogen gas
-
Heating block or oven
-
Vacuum centrifuge or evaporator
Protocol:
-
Accurately weigh or pipette a known amount of the protein sample into a hydrolysis tube.
-
Add a solution of 6 M HCl (with 1% phenol, optional) to the sample.
-
Seal the tube under vacuum after flushing with nitrogen gas to create an inert atmosphere.
-
Hydrolyze the sample at 110°C for 24 hours.
-
After hydrolysis, cool the tube to room temperature and open carefully.
-
Remove the HCl by evaporation under a stream of nitrogen or using a vacuum centrifuge.
-
Reconstitute the dried hydrolysate in a known volume of 0.1 M HCl or an appropriate buffer for the derivatization step.
DNP Derivatization Protocol
Materials:
-
Amino acid standard mixture or hydrolyzed sample
-
1 M Sodium Bicarbonate (NaHCO₃) buffer, pH 9.0
-
1-Fluoro-2,4-dinitrobenzene (FDNB) solution (e.g., 1% w/v in ethanol or acetonitrile)
-
Heating block or water bath
-
2 M Hydrochloric Acid (HCl)
-
Mobile phase or appropriate solvent for injection
Protocol:
-
To 100 µL of the amino acid standard or sample solution, add 100 µL of 1 M NaHCO₃ buffer (pH 9.0).
-
Add 200 µL of the FDNB solution.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture at 60°C for 60 minutes in the dark.[1]
-
After incubation, cool the mixture to room temperature.
-
Terminate the reaction by adding 100 µL of 2 M HCl to neutralize the excess bicarbonate.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum centrifuge.
-
Reconstitute the DNP-amino acid residue in a known volume of the initial mobile phase for HPLC analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Analysis Protocol
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1 M Sodium Acetate buffer, pH 4.5, with 5% Tetrahydrofuran (THF).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 360 nm.
-
Injection Volume: 20 µL.
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 80 | 20 |
| 40.0 | 50 | 50 |
| 50.0 | 20 | 80 |
| 55.0 | 20 | 80 |
| 60.0 | 90 | 10 |
| 70.0 | 90 | 10 |
Data Presentation
The following table summarizes representative quantitative data for the HPLC analysis of DNP-amino acids. Please note that these values can vary depending on the specific HPLC system, column, and exact experimental conditions.
| Amino Acid | Abbreviation | Representative Retention Time (min) | Linearity (R²) | Representative LOD (pmol) | Representative LOQ (pmol) |
| Aspartic Acid | Asp | 8.5 | >0.998 | 5 | 15 |
| Glutamic Acid | Glu | 10.2 | >0.998 | 5 | 15 |
| Serine | Ser | 12.1 | >0.999 | 8 | 25 |
| Glycine | Gly | 14.5 | >0.999 | 10 | 30 |
| Threonine | Thr | 16.8 | >0.998 | 8 | 25 |
| Alanine | Ala | 19.3 | >0.999 | 10 | 30 |
| Proline | Pro | 22.5 | >0.997 | 15 | 45 |
| Valine | Val | 25.1 | >0.999 | 7 | 20 |
| Methionine | Met | 27.8 | >0.998 | 6 | 18 |
| Isoleucine | Ile | 30.4 | >0.999 | 5 | 15 |
| Leucine | Leu | 31.2 | >0.999 | 5 | 15 |
| Phenylalanine | Phe | 35.6 | >0.999 | 4 | 12 |
| Cysteine | Cys | 38.9 | >0.997 | 20 | 60 |
| Lysine | Lys | 42.1 | >0.998 | 10 | 30 |
| Histidine | His | 45.3 | >0.997 | 15 | 45 |
| Tyrosine | Tyr | 48.7 | >0.998 | 8 | 24 |
| Tryptophan | Trp | 52.4 | >0.996 | 25 | 75 |
| Arginine | Arg | 55.9 | >0.997 | 12 | 36 |
Mandatory Visualizations
Caption: Experimental workflow for quantitative amino acid analysis.
Caption: DNP derivatization reaction of an amino acid with FDNB.
Conclusion
The described method of pre-column derivatization with 1-fluoro-2,4-dinitrobenzene followed by reversed-phase HPLC analysis provides a reliable and sensitive approach for the quantitative determination of amino acids. The stability of the DNP derivatives and the straightforward nature of the protocol make it a valuable tool for researchers in various fields. By following the detailed protocols and considering the performance data presented, laboratories can successfully implement this method for their specific analytical needs.
References
Application Notes and Protocols: Utilizing 2,4-Dinitrophenylalanine in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and insights into the use of 2,4-dinitrophenylalanine (DNPA) and its derivatives in mass spectrometry. The primary applications covered include the chiral analysis of amino acids, enhancement of peptide ionization and fragmentation for sequencing, and its potential utility in quantitative proteomics.
Application Note 1: Chiral Analysis of Amino Acids using DNP-Derivatization
Introduction
The enantiomeric separation and quantification of amino acids are crucial in various fields, including drug discovery, metabolomics, and food science. Derivatization of amino acid enantiomers with a chiral reagent, such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (a derivative of DNPA), allows for the formation of diastereomers. These diastereomers can be readily separated using standard reverse-phase liquid chromatography and detected with high sensitivity by mass spectrometry.[1][2]
Principle
The primary amine of an amino acid reacts with the fluorophenyl group of the DNP-derivatizing agent in a nucleophilic aromatic substitution reaction. When a chiral DNP-reagent is used, the resulting D- and L-amino acid derivatives become diastereomers with distinct physicochemical properties, enabling their chromatographic separation.
Experimental Protocol: Derivatization of Amino Acids for Chiral LC-MS Analysis
Materials:
-
Amino acid standard or sample hydrolysate
-
1 M Sodium bicarbonate (NaHCO₃) solution
-
1% (w/v) solution of Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) in acetone
-
2 M Hydrochloric acid (HCl)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA)
Procedure:
-
Sample Preparation: Dissolve the amino acid sample (approximately 50 nmol) in 200 µL of 1 M NaHCO₃.
-
Derivatization: Add 400 µL of the 1% FDAA solution in acetone to the sample solution.
-
Incubation: Vortex the mixture and incubate at 40°C for 1 hour in a water bath.
-
Quenching: After incubation, cool the sample to room temperature and add 200 µL of 2 M HCl to stop the reaction.
-
Evaporation: Evaporate the sample to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried residue in 1 mL of 50:50 (v/v) acetonitrile/water for LC-MS analysis.
LC-MS/MS Parameters
-
LC Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 10% to 70% B over 30 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS Analysis: Full scan MS and data-dependent MS/MS or targeted analysis using Multiple Reaction Monitoring (MRM).
Data Presentation: Chromatographic Separation of DNP-Derivatized Amino Acid Enantiomers
The following table presents representative data on the retention times and separation factors for various amino acid diastereomers derivatized with a chiral DNP reagent.
| Amino Acid | Enantiomer | Retention Time (min) | Separation Factor (α) |
| Alanine | L-Ala-DNP-L-Ala | 22.5 | 1.12 |
| D-Ala-DNP-L-Ala | 25.2 | ||
| Valine | L-Val-DNP-L-Ala | 28.1 | 1.09 |
| D-Val-DNP-L-Ala | 30.6 | ||
| Leucine | L-Leu-DNP-L-Ala | 33.4 | 1.15 |
| D-Leu-DNP-L-Ala | 38.4 | ||
| Phenylalanine | L-Phe-DNP-L-Ala | 35.8 | 1.11 |
| D-Phe-DNP-L-Ala | 39.7 |
Note: The data presented are representative and may vary depending on the specific LC conditions and column used.
Application Note 2: N-Terminal Peptide Labeling for Enhanced Sequencing by Tandem Mass Spectrometry
Introduction
The derivatization of peptides at their N-terminus with a 2,4-dinitrophenyl (DNP) group using 2,4-dinitrofluorobenzene (DNFB) can significantly aid in peptide sequencing by mass spectrometry.[3] Isotopic labeling with a mixture of light (d0) and heavy (d3) DNFB creates a characteristic doublet signal for N-terminal fragment ions (a- and b-ions) in the MS/MS spectrum. This allows for the unambiguous identification of N-terminal fragments from C-terminal fragments (y-ions), which remain as singlets. This technique simplifies spectral interpretation and increases confidence in peptide sequence assignments.[3]
Principle
DNFB reacts with the primary α-amino group at the N-terminus of a peptide. By using a 1:1 mixture of d0- and d3-DNFB, a mass difference of 3 Da is introduced. In the resulting MS/MS spectrum, all fragment ions containing the N-terminus will appear as a pair of peaks separated by 3 m/z (for z=1), while C-terminal ions will be single peaks. The DNP-modification has also been shown to enhance the production of a- and b-ions.[3]
Experimental Protocol: Isotopic DNP-Labeling of Peptides
Materials:
-
Peptide sample (e.g., from tryptic digest of a protein)
-
Triethylamine (TEA)
-
2,4-dinitrofluorobenzene (DNFB), light isotope
-
[³H₃]2,4-dinitrofluorobenzene (d3-DNFB), heavy isotope
-
Acetonitrile (ACN)
-
Water
Procedure:
-
Sample Preparation: Dissolve the peptide mixture in a buffer solution (e.g., 50 mM ammonium bicarbonate).
-
pH Adjustment: Adjust the pH of the peptide solution to ~8.5 with triethylamine. This ensures the N-terminal amino group is deprotonated and reactive.
-
Labeling Reagent Preparation: Prepare a 1:1 molar mixture of d0-DNFB and d3-DNFB in acetonitrile.
-
Derivatization Reaction: Add the DNFB isotopic mixture to the peptide solution in a 5-fold molar excess over the total peptide concentration.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour.
-
Quenching: The reaction can be quenched by the addition of an acid, such as formic acid, to lower the pH.
-
Sample Cleanup: Desalt the labeled peptide mixture using a C18 solid-phase extraction (SPE) cartridge prior to LC-MS/MS analysis.
LC-MS/MS Parameters
-
LC Column: C18 reverse-phase column suitable for proteomics.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient for separating the peptide mixture (e.g., 5-40% B over 60 minutes).
-
Ionization Mode: ESI, Positive.
-
MS Analysis: Data-Dependent Acquisition (DDA) with MS1 scans followed by MS/MS of the most abundant precursor ions.
-
Collision Energy: Use stepped collision energy to ensure efficient fragmentation of the derivatized peptides.
Data Presentation: Fragmentation Pattern of a DNP-Labeled Peptide
The following table illustrates the expected m/z values for fragment ions of a hypothetical peptide "TEST-PEPTIDE" (assuming all z=1) after labeling with d0/d3-DNFB.
| Fragment Ion | Unlabeled m/z | d0-DNP Labeled m/z | d3-DNP Labeled m/z | Appearance in Spectrum |
| b₂ | 201.1 | 367.1 | 370.1 | Doublet |
| b₃ | 314.2 | 480.2 | 483.2 | Doublet |
| y₁ | 175.1 | - | - | Singlet |
| y₂ | 276.2 | - | - | Singlet |
| y₃ | 405.2 | - | - | Singlet |
Application Note 3: Enhancing Peptide Ionization Efficiency for Quantitative Analysis
Introduction
A significant challenge in quantitative proteomics is the variable ionization efficiency of different peptides. Derivatization of peptides with a reagent that introduces a readily ionizable group can lead to improved signal intensity and more reliable quantification. A modified DNP reagent, N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB), has been shown to significantly increase the ion current signals of derivatized amino acids and dipeptides in positive ESI mode compared to the traditional DNFB.[2] This is attributed to the introduction of a protonatable N,N-dimethylaminomethyl group.[2]
Principle
By derivatizing the N-terminus of peptides with DMDNFB, a tertiary amine is introduced. This group is readily protonated in the acidic mobile phases typically used in reverse-phase chromatography, leading to a more stable and abundant [M+H]⁺ ion in the ESI source. This can result in lower limits of detection and improved quantitative accuracy.
Experimental Protocol: Peptide Derivatization with DMDNFB
Materials:
-
Peptide sample
-
Borate buffer (0.1 M, pH 8.5)
-
N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB) solution in ACN
-
Formic acid
Procedure:
-
Sample Preparation: Dissolve the peptide sample in 0.1 M borate buffer, pH 8.5.
-
Derivatization: Add a 10-fold molar excess of DMDNFB solution to the peptide sample.
-
Incubation: Incubate the mixture at 60°C for 30 minutes.
-
Quenching: Acidify the reaction mixture with formic acid to a final concentration of 1%.
-
Analysis: The sample is ready for direct injection or can be further purified by SPE if necessary.
Data Presentation: Representative Quantitative Data
While a specific published dataset for relative protein quantification using DMDNFB was not identified, the principle of enhanced ionization efficiency suggests a significant improvement in quantitative performance. The following table is a representative example illustrating the potential impact of derivatization on peptide quantification.
| Peptide | Sample Condition | Peak Area (Arbitrary Units) - Unlabeled | Peak Area (Arbitrary Units) - DMDNFB Labeled | Fold Change (Labeled/Unlabeled) |
| VGGTSGATNLK | Control | 1.2 x 10⁵ | 1.5 x 10⁶ | 12.5 |
| Treated | 2.5 x 10⁵ | 3.1 x 10⁶ | 12.4 | |
| FPTDDDAPAK | Control | 8.9 x 10⁴ | 9.8 x 10⁵ | 11.0 |
| Treated | 9.2 x 10⁴ | 1.0 x 10⁶ | 10.9 |
This table is a hypothetical representation to illustrate the expected enhancement in signal intensity upon derivatization, leading to more robust quantitative measurements.
Visualizations
Experimental Workflow for Chiral Amino Acid Analysis
Caption: Workflow for the chiral analysis of amino acids using DNP derivatization.
Logical Relationship in Isotopic DNP Labeling for Peptide Sequencing
Caption: Fragmentation logic for peptides labeled with isotopic DNP reagents.
References
- 1. Isotope edited product ion assignment by alpha-N labeling of peptides with [2H3(50%)]2,4-dinitrofluorobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of proteins by label-free LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of DNP-Amino Acid Standards for Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 2,4-dinitrophenyl (DNP) amino acid standards and their subsequent analysis by Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Introduction
The derivatization of amino acids with 2,4-dinitrofluorobenzene (FDNB), also known as Sanger's reagent, yields stable, colored DNP-amino acid derivatives.[1][2] This process is fundamental in protein chemistry, particularly for N-terminal amino acid analysis and protein sequencing.[1][2][3] The resulting DNP-amino acids can be effectively separated and identified using chromatographic techniques such as TLC and HPLC.[3][4] These standards are crucial for the accurate identification and quantification of amino acids in various samples.
Synthesis of DNP-Amino Acid Standards
This protocol outlines the synthesis of DNP-amino acids from free amino acids using FDNB. The reaction involves the nucleophilic substitution of the fluorine atom of FDNB by the amino group of the amino acid.[4][5]
Experimental Protocol
Materials:
-
Amino acid
-
2,4-Dinitrofluorobenzene (FDNB)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl), 2M
-
Distilled water
Procedure:
-
Dissolve the amino acid in a 2% (w/v) sodium bicarbonate solution.
-
Add a solution of FDNB in ethanol to the amino acid solution. A typical molar ratio is a slight excess of FDNB.
-
Stir the mixture at room temperature for 1-2 hours in a fume hood, protected from light.[6]
-
After the reaction is complete, acidify the mixture to a pH of approximately 2 with 2M HCl. This will precipitate the DNP-amino acid.
-
Extract the DNP-amino acid from the aqueous solution using diethyl ether.
-
Wash the ether extract with distilled water to remove any unreacted FDNB and salts.
-
Evaporate the diethyl ether under reduced pressure to obtain the solid DNP-amino acid.
-
The crude DNP-amino acid can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.
Chemical Reaction
The following diagram illustrates the dinitrophenylation of an amino acid.
Caption: Dinitrophenylation of an amino acid using FDNB.
Thin-Layer Chromatography (TLC) of DNP-Amino Acids
TLC is a simple and rapid method for the qualitative analysis of DNP-amino acids.[3] The separation is based on the differential partitioning of the DNP-amino acids between the stationary phase (e.g., silica gel) and the mobile phase.
Experimental Protocol
Materials:
-
TLC plates (silica gel G)
-
DNP-amino acid standards
-
Developing solvent system (see Table 1)
-
TLC developing tank
-
Capillary tubes for spotting
-
UV lamp (254 nm)
Procedure:
-
Prepare the TLC developing tank by pouring the chosen solvent system to a depth of about 0.5-1 cm and allowing the atmosphere to saturate for at least 30 minutes.
-
Using a pencil, gently draw a starting line about 1.5 cm from the bottom of the TLC plate.
-
Dissolve the DNP-amino acid standards in a small amount of a suitable solvent (e.g., acetone or ethanol).
-
Using a capillary tube, apply small spots of the DNP-amino acid solutions onto the starting line.
-
Allow the spots to dry completely.
-
Place the TLC plate into the developing tank, ensuring the starting line is above the solvent level.
-
Allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the tank and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry in a fume hood.
-
Visualize the yellow spots of the DNP-amino acids. For enhanced visualization, a UV lamp at 254 nm can be used, where the DNP-amino acids will appear as dark spots against a fluorescent background.[7]
-
Calculate the Retention factor (Rf) value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Data Presentation: Rf Values of DNP-Amino Acids
The following table summarizes the approximate Rf values for various DNP-amino acids in different solvent systems on silica gel plates.
Table 1: Rf Values of DNP-Amino Acids in Various TLC Solvent Systems
| DNP-Amino Acid | Solvent System A¹ | Solvent System B² | Solvent System C³ |
| DNP-Alanine | 0.45 | 0.58 | 0.35 |
| DNP-Arginine | 0.10 | 0.15 | 0.05 |
| DNP-Aspartic Acid | 0.25 | 0.30 | 0.15 |
| DNP-Glutamic Acid | 0.30 | 0.38 | 0.20 |
| DNP-Glycine | 0.35 | 0.45 | 0.25 |
| DNP-Isoleucine | 0.70 | 0.78 | 0.65 |
| DNP-Leucine | 0.72 | 0.80 | 0.68 |
| DNP-Lysine (di-DNP) | 0.15 | 0.20 | 0.10 |
| DNP-Methionine | 0.60 | 0.68 | 0.55 |
| DNP-Phenylalanine | 0.68 | 0.75 | 0.60 |
| DNP-Proline | 0.48 | 0.62 | 0.40 |
| DNP-Serine | 0.32 | 0.40 | 0.22 |
| DNP-Threonine | 0.38 | 0.48 | 0.28 |
| DNP-Tryptophan | 0.65 | 0.72 | 0.58 |
| DNP-Tyrosine (di-DNP) | 0.20 | 0.25 | 0.12 |
| DNP-Valine | 0.65 | 0.73 | 0.58 |
Solvent Systems: ¹ System A: Toluene : Chloroform : Acetic Acid (3:1:1, v/v/v) ² System B: Benzene : Pyridine : Acetic Acid (80:20:2, v/v/v) ³ System C: n-Butanol : Acetic Acid : Water (4:1:5, v/v/v, upper phase)
High-Performance Liquid Chromatography (HPLC) of DNP-Amino Acids
HPLC provides a more quantitative and higher resolution method for the analysis of DNP-amino acids. Reversed-phase chromatography on a C18 column is commonly employed.
Experimental Protocol
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
DNP-amino acid standards
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Syringe filters (0.45 µm)
Procedure:
-
Prepare the mobile phases and degas them.
-
Dissolve the DNP-amino acid standards in the initial mobile phase composition (e.g., 90% A, 10% B) to a known concentration.
-
Filter the sample solutions through a 0.45 µm syringe filter before injection.
-
Set up the HPLC system with the C18 column and equilibrate it with the initial mobile phase conditions.
-
Set the UV detector to a wavelength of 360 nm.[5]
-
Inject the DNP-amino acid standard solution.
-
Run a gradient elution program to separate the DNP-amino acids. A typical gradient might be:
-
0-5 min: 10% B
-
5-35 min: 10% to 70% B (linear gradient)
-
35-40 min: 70% to 10% B (linear gradient)
-
40-45 min: 10% B (re-equilibration)
-
-
Record the chromatogram and determine the retention time for each DNP-amino acid.
Data Presentation: Retention Times of DNP-Amino Acids
The following table provides typical retention times for DNP-amino acids under the HPLC conditions described above. Note that retention times can vary depending on the specific column, system, and exact mobile phase preparation.
Table 2: Typical HPLC Retention Times of DNP-Amino Acids
| DNP-Amino Acid | Retention Time (minutes) |
| DNP-Aspartic Acid | 8.5 |
| DNP-Glutamic Acid | 9.2 |
| DNP-Serine | 10.1 |
| DNP-Threonine | 11.3 |
| DNP-Glycine | 12.5 |
| DNP-Alanine | 14.8 |
| DNP-Proline | 16.2 |
| DNP-Valine | 19.5 |
| DNP-Methionine | 21.0 |
| DNP-Isoleucine | 22.8 |
| DNP-Leucine | 23.5 |
| DNP-Phenylalanine | 25.1 |
| DNP-Tryptophan | 26.8 |
| DNP-Lysine (di-DNP) | 15.5 |
| DNP-Tyrosine (di-DNP) | 17.3 |
Experimental Workflow
The following diagram outlines the overall experimental workflow from amino acid to chromatographic analysis.
References
- 1. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]
- 2. Dinitrofluorobenzene | C6H3FN2O4 | CID 6264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbamate-beta-cyclodextrin bonded phase using the acetonitrile-based mobile phase: evidence for the chiral recognition pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Note: Chiral Separation of Amino Acids using DNP Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereochemistry of amino acids is a critical factor in pharmaceutical and biological research. The enantiomeric forms (D- and L-isomers) of an amino acid can exhibit significantly different physiological and pharmacological activities. Therefore, accurate and reliable methods for the chiral separation and quantification of amino acids are essential for drug development, quality control, and various fields of scientific investigation.
This application note details two primary high-performance liquid chromatography (HPLC) methods for the chiral separation of amino acids through derivatization with dinitrophenyl (DNP) reagents. These methods offer high sensitivity and resolution for the analysis of a wide range of amino acids.
Two main strategies are presented:
-
Direct Enantiomeric Separation: Amino acids are derivatized with an achiral DNP reagent, 2,4-dinitrofluorobenzene (DNFB), to form N-2,4-dinitrophenyl (DNP) amino acids. The resulting enantiomers are then resolved on a chiral stationary phase (CSP).
-
Indirect Enantiomeric Separation (Diastereomeric Method): Amino acids are derivatized with a chiral DNP reagent, such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (L-FDAA or Marfey's Reagent), to form diastereomeric derivatives. These diastereomers possess different physicochemical properties and can be separated on a standard achiral reversed-phase column.
Data Presentation
The following tables summarize the quantitative data for the chiral separation of various DNP-derivatized amino acids using the indirect method with L-FDAA derivatization on a C18 column.
Table 1: Retention Times and Separation Factors of L-FDAA Derivatized Amino Acids [1]
| Amino Acid | L-enantiomer Retention Time (min) | D-enantiomer Retention Time (min) | Separation Factor (α) |
| Alanine | 25.5 | 28.1 | 1.10 |
| Valine | 31.2 | 35.5 | 1.14 |
| Leucine | 35.8 | 40.2 | 1.12 |
| Isoleucine | 34.1 | 38.5 | 1.13 |
| Proline | 29.7 | 32.8 | 1.10 |
| Phenylalanine | 38.9 | 43.1 | 1.11 |
| Tryptophan | 42.3 | 46.5 | 1.10 |
| Methionine | 33.5 | 37.2 | 1.11 |
| Aspartic Acid | 21.8 | 23.7 | 1.09 |
| Glutamic Acid | 24.1 | 26.3 | 1.09 |
| Serine | 20.5 | 22.1 | 1.08 |
| Threonine | 22.9 | 24.7 | 1.08 |
Note: The separation factor (α) is calculated as the ratio of the retention factor of the later eluting enantiomer to the earlier eluting one.
Experimental Protocols
Protocol 1: Direct Enantiomeric Separation via DNFB Derivatization
This protocol describes the derivatization of amino acids with 2,4-dinitrofluorobenzene (DNFB) followed by HPLC analysis on a chiral stationary phase.
Materials:
-
Amino acid standard or sample
-
2,4-dinitrofluorobenzene (DNFB) solution (e.g., 1% in ethanol)
-
Sodium bicarbonate buffer (1 M, pH ~8.5)
-
Hydrochloric acid (HCl, 1 M)
-
Ethanol
-
HPLC grade water
-
HPLC grade acetonitrile
-
Chiral HPLC column (e.g., naphthylethylcarbamate-beta-cyclodextrin bonded phase)
Derivatization Procedure:
-
Dissolve the amino acid sample in the sodium bicarbonate buffer.
-
Add an excess of the DNFB solution to the amino acid solution.
-
Incubate the mixture at 40°C for 1-2 hours in the dark, with occasional mixing. The reaction proceeds via nucleophilic substitution of the free amino group on the DNFB.[2]
-
After incubation, cool the reaction mixture to room temperature.
-
Neutralize the solution by adding 1 M HCl until the pH is approximately 7.
-
The resulting DNP-amino acid solution can be directly injected into the HPLC system or stored at 4°C for a short period.
HPLC Conditions:
-
Column: Naphthylethylcarbamate-beta-cyclodextrin bonded phase (or other suitable CSP)
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water. The exact ratio should be optimized for the specific amino acids of interest.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 - 40°C
-
Detection: UV detector at 360 nm
Protocol 2: Indirect Enantiomeric Separation via L-FDAA (Marfey's Reagent) Derivatization
This protocol details the derivatization of amino acids with L-FDAA to form diastereomers, which are then separated on a standard achiral HPLC column.
Materials:
-
Amino acid standard or sample
-
Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (L-FDAA) solution (e.g., 1% w/v in acetone)
-
Sodium bicarbonate solution (1 M)
-
Hydrochloric acid (2 M)
-
Acetone
-
HPLC grade water
-
HPLC grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
Reversed-phase C18 HPLC column
Derivatization Procedure:
-
Dissolve the amino acid sample (approximately 50 nmol) in 100 µL of 1 M sodium bicarbonate.
-
Add 200 µL of the 1% L-FDAA solution in acetone.
-
Incubate the mixture at 40°C for 1 hour in the dark.
-
Cool the reaction mixture to room temperature and neutralize with 100 µL of 2 M HCl.
-
Evaporate the acetone under a gentle stream of nitrogen.
-
Dilute the remaining aqueous solution with the HPLC mobile phase to the desired concentration for injection.
HPLC Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient: A linear gradient from 10% B to 60% B over 40 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV detector at 340 nm
Visualizations
Caption: General workflow for the chiral separation of amino acids.
Caption: Derivatization pathways for chiral amino acid analysis.
References
Troubleshooting & Optimization
Technical Support Center: DNP-Alanine Derivatization
Welcome to the technical support center for DNP-alanine derivatization. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing this crucial reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of DNP-alanine derivatization?
DNP-alanine derivatization is a chemical modification process where 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent, is used to covalently label the primary amino group of alanine. This reaction attaches a 2,4-dinitrophenyl (DNP) group to the alanine molecule. The resulting DNP-alanine is highly colored and UV-active, facilitating its detection and quantification, typically by spectrophotometry or high-performance liquid chromatography (HPLC).[1][2] This technique is a fundamental tool in protein sequencing and amino acid analysis.
Q2: What is the optimal pH for the DNP-alanine derivatization reaction?
The DNP-alanine derivatization reaction is most efficient under alkaline conditions. The optimal pH for the reaction is typically in the range of 8.8 to 10.0.[3][4] At this pH, the amino group of alanine is sufficiently deprotonated to act as a nucleophile and attack the electron-deficient benzene ring of FDNB.
Q3: What are the typical reaction times and temperatures for this derivatization?
Reaction times and temperatures can be adjusted to optimize the derivatization. While the reaction can proceed at room temperature, it may take a considerable amount of time (up to 2-3 days) for completion.[5] To accelerate the reaction, gentle heating is often employed. For instance, incubating the reaction mixture at temperatures between 50°C and 80°C can significantly reduce the reaction time to a few hours (e.g., 40 minutes to 3 hours).[5][6]
Q4: What are some common side reactions to be aware of during DNP-alanine derivatization?
A potential side reaction is the cyclization of the DNP-alanine product, especially under strongly basic conditions, which can lead to the formation of 2-methyl-5-nitro-1H-benzimidazole-3-oxides.[7] Additionally, hydrolysis of the DNP-derivative can occur, particularly if the workup or analysis conditions are not carefully controlled. The presence of impurities in the FDNB reagent can also lead to the formation of undesired byproducts.[8]
Troubleshooting Guide
Issue 1: Low Yield of DNP-Alanine
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | Ensure the reaction buffer is within the optimal pH range of 8.8-10.0.[3][4] Prepare fresh buffer and verify its pH before starting the experiment. |
| Incomplete Reaction | Increase the reaction time or temperature. Consider heating the reaction mixture to 50-80°C for 1-3 hours to drive the reaction to completion.[5][6] |
| Poor Reagent Quality | Use high-purity FDNB. Impurities in the reagent can lead to side reactions and lower yields.[8] If possible, use a freshly opened bottle or a reagent from a reliable supplier. |
| Hydrolysis of Product | During workup, avoid prolonged exposure to strongly acidic or basic conditions that could lead to the hydrolysis of the DNP-alanine product.[9] |
Issue 2: Multiple Peaks in HPLC Chromatogram
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Unreacted Alanine or FDNB | Optimize the stoichiometry of the reactants. Ensure a slight excess of FDNB is used to drive the reaction to completion, but avoid a large excess which can complicate purification. |
| Presence of Side Products | As mentioned in the FAQs, side reactions such as cyclization can occur.[7] Adjusting the pH to the lower end of the optimal range may help minimize this. |
| Impure Alanine Sample | Ensure the purity of the alanine starting material. The presence of other amino acids or primary amines will also be derivatized and appear as extra peaks. |
| Degradation of DNP-Alanine | DNP-derivatives can be light-sensitive. Protect the reaction mixture and the final product from direct light to prevent photodegradation.[6] |
Experimental Protocols
Detailed Methodology for DNP-Alanine Derivatization
-
Preparation of Alanine Solution: Dissolve a known amount of alanine in a suitable buffer with a pH of approximately 9.0 (e.g., sodium bicarbonate or borate buffer).
-
Preparation of FDNB Solution: Prepare a solution of 1-fluoro-2,4-dinitrobenzene (FDNB) in a water-miscible organic solvent such as ethanol or acetonitrile.
-
Derivatization Reaction: Add the FDNB solution to the alanine solution. A typical molar ratio is a slight excess of FDNB to ensure complete derivatization of the alanine.
-
Incubation: Gently mix the reaction mixture and incubate at a controlled temperature. For example, the reaction can be carried out at 60°C for 1 hour.[10]
-
Reaction Quenching: After the incubation period, stop the reaction by acidifying the mixture with a dilute acid (e.g., HCl) to a pH of approximately 2.5.[4] This step also stabilizes the DNP-alanine derivative.
-
Extraction (Optional): The DNP-alanine product can be extracted from the aqueous solution using an organic solvent like diethyl ether to remove unreacted FDNB and other non-polar impurities.[9]
-
Analysis: The resulting DNP-alanine solution can be directly analyzed by HPLC-UV at a wavelength of approximately 360-395 nm.[4][10]
Quantitative Data
Table 1: Reaction Parameters for DNP-Alanine Derivatization
| Parameter | Recommended Range/Value | Reference |
| pH | 8.8 - 10.0 | [3][4] |
| Temperature | Room Temperature to 80°C | [5][6] |
| Reaction Time | 40 minutes - 3 hours (at elevated temp.) | [5][6] |
| FDNB:Alanine Molar Ratio | 1.1:1 to 2:1 | General Practice |
| Typical Yield | >75% | [11] |
| HPLC Detection Wavelength | 340 - 395 nm | [2][4][10] |
Visualizations
Caption: Experimental workflow for DNP-alanine derivatization.
Caption: Troubleshooting decision tree for low DNP-alanine yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Dinitrophenol derivatization of proteolytic products and its application in the assay of protease(s) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The immunogenicity of dinitrophenyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Technical Support Center: HPLC Separation of DNP-Amino Acids
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the HPLC separation of 2,4-dinitrophenyl (DNP) amino acids.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization with 2,4-dinitrofluorobenzene (DNFB) necessary for amino acid analysis by HPLC?
A1: Most amino acids lack a strong chromophore, which makes them difficult to detect using UV-Vis detectors at typical wavelengths. Derivatization with DNFB attaches the DNP group to the amino acid.[1] This DNP group is a strong chromophore, allowing for sensitive detection around 340 nm.[2][3] The derivatization also increases the hydrophobicity of the amino acids, which improves their retention on reversed-phase HPLC columns.[4]
Q2: What is the basic principle of the reaction between DNFB and amino acids?
A2: The reaction is a nucleophilic aromatic substitution. The amino group of the amino acid acts as a nucleophile and attacks the carbon atom of the benzene ring that is bonded to the fluorine atom. This reaction typically occurs under alkaline conditions.[5] For lysine, DNFB can react with both the alpha-amino group and the epsilon-amino group of the side chain.[6]
Q3: Which type of HPLC column is most suitable for separating DNP-amino acids?
A3: Reversed-phase columns, particularly C18 (ODS) columns, are the most commonly used for the separation of DNP-amino acids.[2][3] The separation is based on the hydrophobic interactions between the non-polar DNP-amino acid derivatives and the stationary phase. Chiral stationary phases, such as those based on cyclodextrins, can be used for the separation of D- and L-enantiomers of DNP-amino acids.[5]
Q4: What are the typical mobile phase compositions used for DNP-amino acid separation?
A4: The mobile phases are typically composed of a mixture of an aqueous buffer and an organic modifier, most commonly acetonitrile.[2][5] A gradient elution, where the concentration of the organic modifier is gradually increased, is often employed to separate a complex mixture of DNP-amino acids with varying polarities. The aqueous component often contains additives like trifluoroacetic acid (TFA) or phosphate buffers to control the pH, which is crucial for achieving good separation and peak shape.[2]
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC separation of DNP-amino acids.
Problem 1: No Peaks or Very Small Peaks
| Possible Cause | Suggested Solution |
| Inefficient Derivatization | - Ensure the pH of the reaction mixture is alkaline (typically pH 8-9).- Verify the freshness and concentration of the DNFB reagent.- Check the reaction time and temperature as specified in your protocol.[6] |
| Sample Degradation | - DNP-amino acids can be light-sensitive; protect samples from light.[6]- Prepare fresh samples and standards. |
| Injection Issues | - Check the autosampler for air bubbles in the syringe or sample vial.- Ensure the injection volume is appropriate. |
| Detector Problems | - Confirm the detector lamp is on and has sufficient energy.- Check that the detector wavelength is set correctly (around 340 nm for DNP derivatives).[2][3] |
| Flow Path Obstruction | - Check for leaks in the system.- Ensure there is mobile phase flow. If not, troubleshoot the pump.[7] |
Problem 2: Poor Peak Resolution or Co-elution
| Possible Cause | Suggested Solution |
| Inappropriate Mobile Phase Composition | - Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting peaks.- Adjust the pH of the aqueous mobile phase. A small change in pH can significantly alter the retention times of ionizable compounds.[8][9] |
| Column Issues | - The column may be contaminated or old. Flush the column with a strong solvent or replace it if necessary.- Ensure you are using a column with the appropriate selectivity for your analytes. |
| Low Column Temperature | - Increasing the column temperature can improve efficiency and resolution. However, be mindful of the stability of your analytes at higher temperatures.[10] |
| High Flow Rate | - A lower flow rate can sometimes improve resolution, although it will increase the analysis time. |
Problem 3: Broad or Tailing Peaks
| Possible Cause | Suggested Solution |
| Column Overload | - Dilute the sample or inject a smaller volume. |
| Extra-column Volume | - Minimize the length and internal diameter of the tubing between the column and the detector.[10][11]- Ensure all fittings are properly connected to avoid dead volume.[10] |
| Contaminated Guard or Analytical Column | - Replace the guard column.- Flush the analytical column with a series of strong solvents. If the problem persists, the column may need to be replaced.[11] |
| Inappropriate Mobile Phase pH | - Adjust the mobile phase pH to ensure the analytes are in a single ionic form. The mobile phase pH should ideally be at least 2 pH units away from the pKa of the analytes.[9][11] |
| Secondary Interactions with Stationary Phase | - Some columns may have active sites (e.g., free silanols) that can cause peak tailing for basic compounds. Using a modern, end-capped column or adding a competing base like triethylamine to the mobile phase can help. |
Problem 4: Drifting Retention Times
| Possible Cause | Suggested Solution |
| Poor Column Equilibration | - Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[11] |
| Inconsistent Mobile Phase Composition | - Prepare fresh mobile phase daily. Aqueous buffers can be prone to microbial growth.- If using an online mixer, ensure it is functioning correctly. Manually premixing the mobile phase can help diagnose this issue.[8] |
| Fluctuating Column Temperature | - Use a column oven to maintain a constant and consistent temperature.[11] |
| Pump Malfunction | - Check the pump for leaks and ensure the check valves are functioning correctly. Fluctuations in flow rate will cause retention times to drift.[7] |
Experimental Protocols
Protocol 1: Derivatization of Amino Acids with FDNP-Val-NH2 (Marfey's Reagent Analog)
This protocol is adapted from a method for the derivatization of amino acids for HPLC analysis.[2]
-
Sample Preparation: Dissolve 2.5 mmol of the amino acid standard or an aliquot of the tissue homogenate in 100 µL of 0.5 M NaHCO3.
-
Derivatization: Add 400 µL of a 1% solution of N-α-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (FDNP-Val-NH2) in acetone.
-
Incubation: Incubate the mixture for 90 minutes at 40°C.
-
Acidification: After cooling, acidify the mixture to pH 4 with 2 M HCl.
-
Dilution and Injection: Dilute the sample 100-160 fold with methanol and inject 10 µL into the HPLC system.
Protocol 2: Reversed-Phase HPLC Separation of DNP-Amino Acids
This is a general protocol and may require optimization for specific applications.
-
Column: ODS-Hypersil (C18), 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 60% B (linear gradient)
-
35-40 min: 60% to 100% B (linear gradient)
-
40-45 min: 100% B (column wash)
-
45-50 min: 100% to 5% B (return to initial conditions)
-
50-60 min: 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 340 nm.
-
Injection Volume: 10 µL.
Data Presentation
Table 1: Example Retention Times of DNP-Amino Acids
The following table provides an example of the elution order for some DNP-amino acids on a reversed-phase C18 column. Actual retention times will vary depending on the specific HPLC system, column, and mobile phase conditions.
| DNP-Amino Acid | Expected Elution Order |
| DNP-Aspartic Acid | Early |
| DNP-Glutamic Acid | Early |
| DNP-Serine | Early-Mid |
| DNP-Glycine | Early-Mid |
| DNP-Alanine | Mid |
| DNP-Proline | Mid |
| DNP-Valine | Mid-Late |
| DNP-Leucine | Late |
| DNP-Isoleucine | Late |
| DNP-Phenylalanine | Late |
| DNP-Tryptophan | Very Late |
Note: The elution order is generally based on increasing hydrophobicity.
Visualizations
References
- 1. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 2. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 5. The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbamate-beta-cyclodextrin bonded phase using the acetonitrile-based mobile phase: evidence for the chiral recognition pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. youtube.com [youtube.com]
- 10. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: 2,4-Dinitrophenylalanine (DNP-Phe) Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-dinitrophenylalanine (DNP-Phe) and its derivatives. The information provided addresses common instability issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the instability of DNP-phenylalanine derivatives?
A1: The primary factors contributing to the instability of DNP-phenylalanine derivatives are pH, light exposure, and the inherent chemical structure which makes them susceptible to certain reactions. Basic conditions can catalyze a cyclization reaction, and exposure to light can lead to decomposition.[1][2]
Q2: What is the main degradation product of N-(2,4-dinitrophenyl)amino acids under basic conditions?
A2: Under base-catalyzed conditions, deprotonated N-(2,4-dinitrophenyl)amino acids, including DNP-phenylalanine, can undergo cyclization to form 2-substituted 5-nitro-1H-benzimidazole-3-oxides.[2][3] This reaction can be a significant source of product loss and impurity.
Q3: Can DNP-Phe derivatives degrade under neutral or acidic conditions?
A3: While the most pronounced instability is observed under basic conditions, some degradation can still occur. One study showed that in an acidic medium (pH 1.4), the decomposition of a DNP-amino acid derivative under light exposure was even stronger than in an alkaline medium.[1]
Q4: Are there any specific storage recommendations for DNP-Phe derivatives to minimize degradation?
A4: To minimize degradation, DNP-Phe derivatives should be stored in a cool, dark place. It is advisable to protect them from light and to store solutions at an appropriate pH, avoiding highly basic conditions if possible. For N-(2,4-DINITROPHENYL)-L-PHENYLALANINE, a storage temperature of −20°C is recommended.[4]
Troubleshooting Guides
Issue 1: Low or No Product Yield During Derivatization
Possible Causes & Solutions
-
Low Solubility of Starting Material: Ensure that the 2,4-dinitrophenylating agent (e.g., 2,4-dinitrofluorobenzene) and the phenylalanine derivative are fully dissolved in the reaction solvent. Common solvents include alcohols like ethanol or methanol.[5]
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Suboptimal Reaction pH: The pH of the reaction mixture is critical. For the reaction of free amino acids with 2,4-dinitrofluorobenzene, a pH of around 9.18 has been used successfully.[1] However, excessively high pH can lead to degradation of the product. Careful optimization of the pH is necessary.
-
Incomplete Reaction: Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC), to ensure the starting material is consumed before workup.[5]
-
Product Precipitation Issues: The DNP-Phe derivative may be sparingly soluble and precipitate out of the reaction mixture. While this can drive the reaction to completion, premature precipitation might trap unreacted starting materials. Consider using a solvent system where the product has slightly higher solubility or performing the reaction at a moderately elevated temperature.[5]
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Loss During Workup: The crystalline nature of DNP-Phe derivatives can lead to losses during filtration and washing steps. Ensure the product has fully precipitated before filtration (cooling in an ice bath can help) and wash the crystals with a minimal amount of cold solvent.[5]
Issue 2: Unexpected Peaks in Analytical Chromatograms (e.g., HPLC)
Possible Causes & Solutions
-
Product Degradation: The presence of unexpected peaks may indicate the degradation of your DNP-Phe derivative. A common degradation pathway in solution is the base-catalyzed cyclization to a benzimidazole-N-oxide derivative.[2][3]
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Confirmation: To confirm if the unexpected peak is a degradation product, you can intentionally subject a small sample of your purified DNP-Phe derivative to harsh conditions (e.g., high pH, prolonged light exposure) and see if the peak of interest increases.
-
Mitigation: Adjust the pH of your mobile phase and sample diluent to be neutral or slightly acidic if possible. Protect your samples from light during preparation and analysis.
-
-
Formation of Stereoisomers: If the derivatization reaction creates a new stereocenter or if you are working with a chiral molecule, the presence of multiple peaks could be due to the formation of diastereomers or incomplete resolution of enantiomers.
-
Contamination: Ensure all solvents and reagents are of high purity and that the glassware is clean to avoid extraneous peaks.
Quantitative Data on Stability
The stability of DNP-amino acid derivatives is significantly influenced by pH and light. The following table summarizes the observed stability of a 2,4-DNP-glycine solution under different conditions, which can serve as an indicator for the stability of other DNP-amino acid derivatives like DNP-phenylalanine.
| Condition | pH | Light Exposure | Observation | Stability |
| 1 | 12.6 | Dark | Absorbance at 360 nm remained stable over time. | Stable |
| 2 | 12.6 | Light | Absorbance at 360 nm rapidly decreased over time. | Unstable |
| 3 | 1.4 | Dark | Absorbance at 360 nm remained stable over time. | Stable |
| 4 | 1.4 | Light | Absorbance at 360 nm rapidly decreased, and the effect was more pronounced than at pH 12.6. | Highly Unstable |
Data adapted from a study on 2,4-DNP-glycine solutions.[1]
Experimental Protocols
Protocol 1: Synthesis of N-(2,4-dinitrophenyl)-L-phenylalanine
This protocol is a general guideline based on the reaction of free amino acids with 2,4-dinitrofluorobenzene (DNFB).
Materials:
-
L-phenylalanine
-
2,4-dinitrofluorobenzene (DNFB)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Ethanol
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Water
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Diethyl ether or other suitable extraction solvent
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve L-phenylalanine in an aqueous solution of sodium bicarbonate.
-
Add a solution of DNFB in ethanol to the L-phenylalanine solution.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitor by TLC).
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After the reaction is complete, wash the mixture with diethyl ether to remove any unreacted DNFB.
-
Carefully acidify the aqueous layer with HCl to precipitate the DNP-L-phenylalanine.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol-water) to obtain the purified N-(2,4-dinitrophenyl)-L-phenylalanine.
Protocol 2: Assessing the Stability of a DNP-Phe Derivative
This protocol allows for the evaluation of DNP-Phe stability under different conditions.
Materials:
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Purified DNP-Phe derivative
-
Buffer solutions of various pH values (e.g., pH 4, 7, 9)
-
Spectrophotometer and cuvettes
-
Light source (e.g., fluorescent lamp) and a dark environment (e.g., a box or drawer)
Procedure:
-
Prepare stock solutions of the DNP-Phe derivative in a suitable solvent (e.g., ethanol).
-
For each condition to be tested (e.g., pH 9 in the dark, pH 9 under light), prepare a sample by diluting the stock solution in the corresponding buffer.
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Immediately after preparation, measure the initial absorbance of each sample at the λmax of the DNP-Phe derivative (around 360 nm).
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Store the "dark" samples in a light-protected environment and the "light" samples under a consistent light source.
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At regular time intervals (e.g., every 30 minutes for several hours), measure the absorbance of each sample.
-
Plot the absorbance versus time for each condition to determine the rate of degradation.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemwhat.com [chemwhat.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: DNP-Alanine Chromatography
Welcome to the technical support center for DNP-alanine chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analysis of 2,4-dinitrophenyl (DNP) derivatized alanine.
Frequently Asked Questions (FAQs)
Q1: What is DNP-alanine and why is it used in chromatography?
A1: DNP-alanine is a derivative of the amino acid alanine formed by reacting it with 1-fluoro-2,4-dinitrobenzene (DNFB), also known as Sanger's reagent.[1] This derivatization is a pre-column technique used in High-Performance Liquid Chromatography (HPLC). The DNP group is a chromophore, which allows for the sensitive detection of alanine using a UV-Vis detector, typically at a wavelength of 360 nm. This is particularly useful because native alanine lacks a strong chromophore.[2]
Q2: What are the most common artifacts observed in DNP-alanine chromatography?
A2: The most frequently encountered artifacts in DNP-alanine chromatography are typically unreacted derivatizing reagent (DNFB), and byproducts of the derivatization reaction and subsequent degradation. These can include 2,4-dinitrophenol (DNP-OH) and 2,4-dinitroaniline (DNP-NH2). Additionally, incomplete derivatization can lead to the presence of underivatized alanine, which may not be detected by the UV detector under the same conditions as DNP-alanine. Degradation of the DNP-alanine derivative itself due to factors like pH, temperature, and light exposure during sample preparation and analysis can also introduce artifact peaks.
Q3: How can I differentiate between the D- and L-enantiomers of alanine using this method?
A3: Standard DNP derivatization does not separate enantiomers (D- and L-alanine) on a typical achiral HPLC column. To achieve chiral separation, a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), can be used. This reagent creates diastereomers that can be resolved on a standard reversed-phase column.[1][3] Alternatively, a chiral stationary phase (CSP) column can be employed for the separation of the DNP-derivatized enantiomers.[4]
Troubleshooting Guides
Below are common issues encountered during DNP-alanine chromatography, along with their potential causes and recommended solutions.
Issue 1: Presence of Extra Peaks in the Chromatogram
Question: My chromatogram shows several unexpected peaks in addition to the DNP-alanine peak. What could be the cause and how can I resolve this?
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Excess Derivatizing Reagent (DNFB) | Optimize the molar ratio of DNFB to alanine in the derivatization reaction to minimize excess reagent. After derivatization, perform a liquid-liquid extraction (e.g., with diethyl ether) to remove unreacted DNFB. |
| Byproducts from DNFB Reaction | The reaction of DNFB with water or ammonia can produce 2,4-dinitrophenol (DNP-OH) and 2,4-dinitroaniline (DNP-NH2), respectively. Ensure all reagents and solvents are of high purity and free from ammonia contamination. Preparing fresh reagents and using a nitrogen stream to evaporate solvents can help minimize these byproducts. |
| Incomplete Derivatization | Ensure the reaction pH is optimal (typically around 9-10) for the reaction between DNFB and the amino group of alanine. The reaction temperature and time should also be optimized (e.g., 40-60°C for 1 hour). Inadequate mixing can also lead to incomplete reaction. |
| Degradation of DNP-Alanine | DNP-amino acid derivatives can be sensitive to light, high temperatures, and extreme pH.[5] Protect samples from light by using amber vials. Control the column temperature using a column oven and ensure the mobile phase pH is within a stable range for the derivative (typically weakly acidic to neutral).[4] |
Experimental Protocol to Minimize Artifact Formation:
-
Reagent Preparation: Prepare fresh solutions of DNFB in a suitable organic solvent (e.g., acetone or acetonitrile) and a borate buffer (pH 9.5).
-
Derivatization Reaction:
-
In a clean vial, mix your alanine sample with the borate buffer.
-
Add the DNFB solution in a slight molar excess (e.g., 1.5 to 2-fold) to the alanine solution.
-
Incubate the mixture at 50°C for 1 hour in a water bath, ensuring the vial is sealed to prevent evaporation.
-
-
Quenching and Extraction:
-
After incubation, cool the reaction mixture to room temperature.
-
Add a small amount of a primary amine (e.g., glycine solution) to quench any remaining unreacted DNFB.
-
Acidify the solution with dilute HCl to a pH of approximately 2.
-
Extract the DNP-alanine into an organic solvent like ethyl acetate or diethyl ether. The more polar byproducts will remain in the aqueous phase.
-
-
Sample Preparation for HPLC:
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC system.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: The DNP-alanine peak in my chromatogram is showing significant tailing or fronting. What are the likely causes and how can I improve the peak shape?
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Column Overload | Reduce the concentration of the injected sample or decrease the injection volume.[4] |
| Secondary Interactions | The mobile phase pH might be interacting with the stationary phase or the analyte. Adjust the mobile phase pH. Adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase can sometimes reduce peak tailing. |
| Column Contamination or Degradation | Flush the column with a strong solvent to remove contaminants. If the column is old or has been used extensively, it may need to be replaced. |
| Mismatch between Sample Solvent and Mobile Phase | Ideally, the sample should be dissolved in the initial mobile phase. If a stronger solvent is used to dissolve the sample, it can cause peak distortion. |
Issue 3: Inconsistent Retention Times
Question: The retention time of my DNP-alanine peak is shifting between injections. What could be causing this instability?
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate Column Equilibration | Ensure the column is thoroughly equilibrated with the mobile phase before the first injection and between gradient runs.[4] |
| Mobile Phase Composition Changes | Prepare fresh mobile phase daily to avoid changes due to evaporation of volatile components. Ensure the mobile phase components are well-mixed.[4] |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and stable temperature. Even small temperature changes can affect retention times.[4] |
| Pump Issues or Leaks | Check for leaks in the HPLC system, particularly around fittings and seals. Ensure the pump is delivering a consistent flow rate. |
Visual Troubleshooting Guides
Workflow for Troubleshooting Extra Peaks:
References
- 1. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 2. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing DNFB Labeling for Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,4-Dinitrofluorobenzene (DNFB) for protein and peptide labeling in mass spectrometry workflows.
Troubleshooting Guide
This guide addresses specific issues that may arise during DNFB labeling experiments.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| DNFB-T01 | Low or no labeling of the N-terminus detected by mass spectrometry. | 1. Suboptimal pH: The pH of the reaction mixture is too low, leading to protonation of the N-terminal α-amino group and reduced nucleophilicity. 2. Inactive DNFB reagent: The DNFB reagent may have degraded due to improper storage or handling. 3. Insufficient reaction time or temperature: The labeling reaction may not have proceeded to completion. 4. Steric hindrance: The N-terminus of the protein or peptide may be sterically inaccessible. | 1. Adjust pH: Ensure the reaction buffer pH is between 8.5 and 9.5 for optimal N-terminal labeling. A common choice is a sodium bicarbonate buffer.[1][2] 2. Use fresh reagent: Prepare a fresh solution of DNFB in a suitable organic solvent like ethanol or acetonitrile immediately before use.[1] 3. Optimize reaction conditions: Increase the incubation time (e.g., 2-4 hours) or temperature (e.g., room temperature to 37°C), but monitor for potential side reactions.[1] 4. Protein denaturation: For proteins, consider partial denaturation to expose the N-terminus prior to labeling. For large proteins, initial fragmentation into smaller peptides using enzymes like trypsin can be beneficial.[1][3] |
| DNFB-T02 | Multiple or unexpected mass shifts are observed, suggesting non-specific labeling. | 1. Side reactions with amino acid residues: DNFB can react with the side chains of several amino acids, including lysine (ε-amino group), cysteine (thiol group), histidine (imidazole group), and tyrosine (phenolic hydroxyl group).[3] 2. High pH: While optimal for N-terminal labeling, a very high pH can promote side reactions with lysine and tyrosine. 3. Excess DNFB: A large excess of the labeling reagent increases the likelihood of non-specific modifications. | 1. Control pH: To favor N-terminal labeling over lysine side-chain modification, perform the reaction at a pH closer to 8.5.[2] Modification of tyrosine and histidine is also pH-dependent. 2. Optimize DNFB concentration: Perform a titration experiment to determine the optimal molar ratio of DNFB to protein/peptide that yields complete N-terminal labeling with minimal side reactions. 3. Protect reactive side chains: If specific side-chain labeling is a major issue, consider using protecting groups for those residues prior to DNFB labeling, although this adds complexity to the workflow. |
| DNFB-T03 | My mass spectra are noisy, and I have high background signal. | 1. Excess DNFB reagent and byproducts: Unreacted DNFB and its hydrolysis product, 2,4-dinitrophenol (DNP), can interfere with mass spectrometry analysis. 2. Contaminants in the sample: Salts and detergents from buffers can suppress ionization and contribute to background noise.[4] | 1. Quench the reaction: Stop the labeling reaction by adding a primary amine-containing compound like Tris or glycine to consume excess DNFB. 2. Purification: Implement a thorough cleanup step after labeling. Options include: - Ether extraction: DNP-labeled peptides can be extracted into ether, leaving behind salts and other polar molecules.[1][3] - Solid-phase extraction (SPE): Use C18 cartridges to desalt and remove excess reagents.[4] - Precipitation: The DNP-labeled protein can be precipitated, followed by washes with water and ethanol to remove impurities.[1] |
| DNFB-T04 | I am seeing a mass increase of +166 Da on lysine residues in addition to the N-terminus. | 1. Labeling of lysine side chains: The ε-amino group of lysine is nucleophilic and readily reacts with DNFB, especially at a pH above 9. | 1. Differentiate through analysis: After acid hydrolysis, di-DNP-lysine (labeled at both α- and ε-amino groups, indicating it was the N-terminal residue) will behave differently during extraction than mono-ε-DNP-lysine (from internal lysine residues).[3] 2. Optimize pH: As mentioned in DNFB-T02, lowering the pH to ~8.5 can increase the selectivity for the N-terminus over lysine side chains.[2] |
| DNFB-T05 | The DNP-labeled peptide/protein appears to be degrading during sample processing. | 1. Harsh hydrolysis conditions: While the DNP-amino acid bond is relatively stable to acid hydrolysis, prolonged exposure to strong acid at high temperatures can lead to some degradation.[3][5] | 1. Optimize hydrolysis: Use the mildest conditions that still achieve complete peptide bond cleavage. A common method is refluxing in 20% HCl for 8 hours.[1] Monitor hydrolysis time and temperature carefully. |
Frequently Asked Questions (FAQs)
Q1: What is the primary application of DNFB labeling in proteomics?
A1: DNFB, also known as Sanger's reagent, is primarily used to label the N-terminal α-amino group of proteins and peptides.[1] This was a foundational technique in protein sequencing, developed by Frederick Sanger for his work on insulin.[3] In modern mass spectrometry, it can be used to identify N-terminal peptides or, in combination with isotopic variants, to aid in peptide sequencing and quantification.[5]
Q2: Which amino acid side chains can react with DNFB?
A2: Besides the N-terminal α-amino group, DNFB can react with the nucleophilic side chains of several amino acids. The most common side reactions occur with:
-
Lysine: The ε-amino group.
-
Cysteine: The thiol group.
-
Histidine: The imidazole ring.
-
Tyrosine: The phenolic hydroxyl group.[3]
Q3: How can I control the specificity of the DNFB labeling reaction?
A3: The primary way to control specificity is by adjusting the pH of the reaction. The N-terminal α-amino group generally has a lower pKa (around 8) than the ε-amino group of lysine (around 10.5). By performing the labeling reaction at a pH of around 8.5, you can selectively deprotonate and activate the N-terminus for reaction while leaving most lysine side chains protonated and less reactive.[2]
Q4: What is the expected mass shift upon DNFB labeling?
A4: The addition of a dinitrophenyl (DNP) group to an amino group results in a mass increase of 166.001 Da . This is calculated from the addition of a C₆H₂N₂O₄ moiety and the loss of a hydrogen atom from the amine and a fluorine atom from DNFB.
Q5: How do I remove excess DNFB reagent after the labeling reaction?
A5: Excess DNFB should be removed before mass spectrometry analysis to reduce background noise and ion suppression. This can be achieved by:
-
Quenching the reaction: Add a small molecule with a primary amine, such as Tris or glycine, to react with any remaining DNFB.
-
Sample cleanup: Utilize methods like ether extraction, solid-phase extraction (SPE) with C18 cartridges, or protein precipitation to separate the labeled protein/peptide from unreacted DNFB and reaction byproducts.[1][3][4]
Experimental Protocols
Protocol 1: General DNFB Labeling of a Protein for N-Terminal Analysis
This protocol is adapted from the method used for labeling insulin.[1]
-
Protein Solubilization: Dissolve the protein of interest (e.g., 1-5 mg) in a suitable aqueous buffer. For a basic reaction condition, a 1% sodium bicarbonate solution can be used.
-
DNFB Solution Preparation: Prepare a fresh solution of DNFB (e.g., 5% v/v) in ethanol.
-
Labeling Reaction:
-
Combine the protein solution with the DNFB-ethanol solution. A typical ratio is 1:2 by volume, but this should be optimized.
-
Incubate the mixture at room temperature for 2-4 hours with gentle agitation. The DNP-labeled protein may precipitate as a yellow powder.[1]
-
-
Purification of Labeled Protein:
-
Centrifuge the reaction mixture to pellet the precipitated DNP-protein.
-
Wash the pellet sequentially with water, ethanol, and finally ether to remove unreacted reagents and byproducts.
-
Air-dry the purified DNP-protein pellet.
-
-
Hydrolysis (for N-terminal amino acid identification):
-
Resuspend the DNP-protein in 20% HCl.
-
Boil under reflux for 8 hours to hydrolyze the peptide bonds. The DNP-N-terminal amino acid bond is stable under these conditions.[1]
-
-
Extraction and Analysis:
-
Cool the hydrolysate and perform a liquid-liquid extraction with ether to separate the DNP-amino acid from unmodified amino acids.[1]
-
The ether phase containing the DNP-amino acid can then be dried and reconstituted for analysis by LC-MS.
-
Visualizations
Caption: General workflow for DNFB labeling of proteins for mass spectrometry.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. Isotope edited product ion assignment by alpha-N labeling of peptides with [2H3(50%)]2,4-dinitrofluorobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2,4-Dinitrofluorobenzene (DNFB) Removal
Welcome to the technical support center for handling 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's Reagent. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing excess DNFB from their samples.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess 2,4-dinitrofluorobenzene (DNFB) from my sample?
Excess DNFB can interfere with downstream applications. It can react with other molecules in your sample, leading to artifacts in techniques like mass spectrometry or HPLC.[1][2] Additionally, DNFB is a highly toxic and reactive compound, and its removal is essential for the safety and accuracy of your experiments.[1]
Q2: What are the most common methods for removing unreacted DNFB?
The primary methods for removing excess DNFB include solvent extraction, precipitation of the labeled protein, size-exclusion chromatography, and solid-phase extraction (SPE). The choice of method depends on the nature of your sample and downstream applications.
Q3: How does solvent extraction work to remove DNFB?
DNFB is soluble in many organic solvents such as diethyl ether, ethyl acetate, and chloroform.[3] By washing your reaction mixture with an appropriate organic solvent, the unreacted DNFB will partition into the organic phase, leaving your labeled protein in the aqueous phase. Ether extraction has been historically used for this purpose.
Q4: Can I use a method other than solvent extraction?
Yes, other methods are available. Size-exclusion chromatography (e.g., using a G25 column) is effective for separating the small DNFB molecule from larger labeled proteins.[4] Solid-phase extraction (SPE) with a suitable sorbent can also be used to selectively retain and remove DNFB.
Q5: Is it possible to "quench" the reactivity of DNFB before removal?
While the term "quenching" in the context of DNFB often refers to fluorescence quenching, the chemical reactivity can be neutralized by adding a scavenger molecule. A small, amine-containing molecule like Tris or glycine can be added in excess to react with the remaining DNFB, making it easier to remove the resulting adduct.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitate forms during the reaction or upon addition of a quenching agent. | The DNP-labeled protein may be precipitating out of solution. | This can be an intended part of the protocol. If so, wash the precipitate with solvents like water, ethanol, and ether to remove unreacted DNFB. |
| Low yield of labeled protein after removal of excess DNFB. | The labeled protein may have been partially extracted into the organic phase during solvent extraction, or it may have been lost during precipitation steps. | Optimize the extraction solvent and pH to minimize the solubility of your protein in the organic phase. If using precipitation, ensure complete resuspension of the protein pellet. |
| Interfering peaks are still observed in downstream analysis (e.g., HPLC, mass spectrometry). | Removal of DNFB was incomplete. | Repeat the removal step. For solvent extraction, increase the number of washes. For chromatography-based methods, optimize the separation parameters. |
| The labeled protein appears to be denatured or has lost activity. | Harsh solvents or pH conditions during the removal process may have affected the protein's structure. | Consider using a gentler removal method, such as size-exclusion chromatography or dialysis, which can be performed under native conditions. |
| Difficulty separating the DNP-amino acid from other components after hydrolysis. | Improper extraction or chromatography conditions. | After acid hydrolysis, the DNP-amino acid can be extracted with ether. The efficiency of this extraction can be pH-dependent. For chromatographic separation, ensure the column and mobile phase are appropriate for resolving DNP-amino acids.[1][2] |
Experimental Protocols
Method 1: Solvent Extraction
This method is suitable for samples where the labeled protein is stable in the presence of organic solvents.
-
Reaction Quenching (Optional): Add an excess of a small amine-containing molecule (e.g., 1 M Tris buffer, pH 8) to the reaction mixture to react with any remaining DNFB.
-
Extraction:
-
Add an equal volume of diethyl ether or ethyl acetate to the aqueous sample.
-
Vortex vigorously for 30 seconds to mix the phases.
-
Centrifuge the mixture to separate the aqueous and organic phases.
-
Carefully remove and discard the upper organic layer containing the DNFB.
-
-
Repeat: Repeat the extraction step 2-3 times to ensure complete removal of unreacted DNFB.
-
Aqueous Phase Cleanup: Briefly apply a vacuum to the aqueous phase to remove any residual organic solvent.
Method 2: Size-Exclusion Chromatography
This method is ideal for separating the small DNFB molecule from larger labeled proteins and is generally gentler than solvent extraction.
-
Column Preparation: Equilibrate a size-exclusion column (e.g., G25 Sephadex) with a buffer suitable for your labeled protein.
-
Sample Loading: Load the reaction mixture onto the column.
-
Elution: Elute the sample with the equilibration buffer. The labeled protein will elute in the void volume, while the smaller DNFB molecule will be retained and elute later.
-
Fraction Collection and Analysis: Collect fractions and monitor the absorbance at 280 nm (for protein) and 360 nm (for DNP group) to identify the fractions containing your purified, labeled protein.
Method 3: Solid-Phase Extraction (SPE)
SPE can be tailored to selectively bind and remove excess DNFB. A reverse-phase sorbent is often suitable.
-
Sorbent Selection: Choose a reverse-phase SPE cartridge (e.g., C18) that will retain the nonpolar DNFB.
-
Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.
-
Sample Loading: Load the reaction mixture onto the conditioned cartridge. The DNFB will bind to the sorbent, while the more polar, labeled protein will pass through.
-
Elution of Labeled Protein: Elute the labeled protein with an aqueous buffer.
-
DNFB Removal: The bound DNFB can be discarded with the cartridge or eluted separately with a strong organic solvent if desired.
Method Comparison
| Method | Principle | Advantages | Disadvantages |
| Solvent Extraction | Partitioning of DNFB into an immiscible organic solvent. | Simple, rapid, and inexpensive. | May not be suitable for proteins sensitive to organic solvents; can be difficult to achieve complete phase separation. |
| Size-Exclusion Chromatography | Separation based on molecular size. | Gentle method that preserves protein structure and activity; can also be used for buffer exchange. | Can be time-consuming; may result in sample dilution. |
| Solid-Phase Extraction (SPE) | Selective retention of DNFB on a solid sorbent. | High selectivity and efficiency; can be automated. | Requires method development to select the appropriate sorbent and optimize conditions. |
Visual Workflows
Caption: Workflow for removing excess DNFB using solvent extraction.
Caption: Workflow for DNFB removal via size-exclusion chromatography.
Caption: Workflow for DNFB removal using solid-phase extraction.
References
Technical Support Center: Synthesis of 2,4-Dinitrophenylalanine
Welcome to the technical support center for the synthesis of 2,4-dinitrophenylalanine (DNP-alanine). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this classic derivatization reaction. Here, we move beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in the fundamental principles of the underlying chemistry. Our goal is to empower you to not only execute the synthesis successfully but also to understand the "why" behind each step, ensuring robust and reproducible results.
The synthesis of DNP-alanine, typically achieved through the reaction of L-alanine with 1-fluoro-2,4-dinitrobenzene (FDNB), famously known as Sanger's reagent, is a cornerstone technique in peptide and protein chemistry.[1][2][3] While the primary reaction, a nucleophilic aromatic substitution (SNAr), is well-established, several side reactions can occur, leading to issues with yield, purity, and reproducibility.[2][4] This guide will address these potential pitfalls in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
Here we address common issues encountered during the synthesis of this compound and related derivatives.
Q1: Why is my yield of this compound unexpectedly low?
Low yield is a frequent issue and can often be attributed to one or more of the following factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, improper pH, or suboptimal temperature. The nucleophilicity of the alanine amino group is pH-dependent; a slightly alkaline condition is necessary to deprotonate the amino group, thereby increasing its reactivity.[4] However, excessively high pH can promote side reactions.
-
Hydrolysis of Sanger's Reagent (FDNB): A significant competing reaction is the hydrolysis of FDNB by hydroxide ions in the aqueous solution to form 2,4-dinitrophenol.[5] This side reaction consumes the reagent and reduces the amount available to react with alanine.
-
Suboptimal Stoichiometry: Using an insufficient excess of FDNB can lead to an incomplete reaction, especially if a portion of the reagent is consumed by hydrolysis. A moderate excess of FDNB is generally recommended.[6]
-
Losses During Workup: The DNP-amino acid product is typically isolated by acidification of the reaction mixture, which causes it to precipitate.[6] Incomplete precipitation or loss of product during filtration and washing steps can significantly reduce the isolated yield. The solubility of DNP-alanine in the acidic aqueous solution, though low, is not zero.
Q2: I have a yellow, crystalline byproduct that I've identified as 2,4-dinitrophenol. How did this form and how can I prevent it?
The formation of 2,4-dinitrophenol is a classic side reaction in this synthesis.
Causality: This byproduct arises from the nucleophilic aromatic substitution reaction where the hydroxide ion (OH-) from the basic reaction medium attacks the electron-deficient aromatic ring of FDNB, displacing the fluoride ion.[5] The two electron-withdrawing nitro groups make the ring highly susceptible to nucleophilic attack. This reaction is in direct competition with the desired reaction with alanine.
Prevention:
-
pH Control: The most critical parameter is pH. While a basic medium is needed to deprotonate the amino group of alanine, making it a better nucleophile, a very high pH (e.g., >10) will significantly increase the concentration of hydroxide ions, favoring the hydrolysis of FDNB. The optimal pH is typically maintained in the range of 8.5-9.5.[6] Using a bicarbonate buffer is a common strategy to maintain this pH range.
-
Temperature Management: Higher temperatures can accelerate the rate of FDNB hydrolysis. Performing the reaction at room temperature or slightly below is often sufficient for the derivatization of alanine and helps to minimize this side reaction.[6]
Q3: My final DNP-alanine product is impure, showing multiple spots on TLC/peaks in HPLC. What are the likely contaminants?
Besides unreacted starting materials, several byproducts can contaminate your final product.
-
2,4-Dinitrophenol: As discussed in Q2, this is a very common impurity. It can be removed by careful recrystallization, as its solubility properties differ from DNP-alanine.
-
Cyclization Product (2-methyl-5-nitrobenzimidazole-N-oxide): Under strongly basic conditions, N-(2,4-dinitrophenyl)alanine can undergo an intramolecular cyclization reaction.[7][8] This reaction involves the carboxylate group and one of the nitro groups, leading to the formation of a benzimidazole-N-oxide derivative.[7][8] This is a significant concern if the reaction is run at a high pH or if the product is exposed to strong base during workup.
-
Di-DNP Derivatives (in the context of other amino acids): If you are working with a mixture of amino acids, those with nucleophilic side chains can lead to multiple products. For example, lysine can form both α-DNP-lysine and ε-DNP-lysine, as well as a di-DNP-lysine derivative.[9][10] Similarly, tyrosine, cysteine, and histidine can react at their side chains.[9]
Q4: I am derivatizing a peptide and am concerned about side reactions with other amino acid residues. Which ones should I be aware of?
FDNB is a non-specific reagent for primary and secondary amines and can also react with other nucleophilic groups.[10] When analyzing a peptide or protein, you must consider the reactivity of the amino acid side chains:
-
Lysine: The ε-amino group of lysine is a primary amine and will react with FDNB to form ε-DNP-lysine.[9][11]
-
Tyrosine: The phenolate form of the tyrosine side chain (favored at alkaline pH) can react with FDNB to form an O-DNP ether.[9]
-
Cysteine: The sulfhydryl group of cysteine is a potent nucleophile and will react to form an S-DNP derivative.[9][12]
-
Histidine: The imidazole ring of histidine can also be modified by FDNB.[9]
These side-chain modifications are important to recognize during the analysis of DNP-derivatized peptides.
Q5: My purified this compound appears to be degrading over time, showing discoloration. What are the stability issues?
DNP-amino acids are known to have limited stability under certain conditions.
-
Light Sensitivity: Dinitrophenyl compounds are often light-sensitive and can undergo photochemical degradation.[13] It is crucial to store the solid product and solutions protected from light, for example, in amber vials or by wrapping containers in aluminum foil.
-
pH Stability: While DNP-amino acids are relatively stable to acid hydrolysis (which is why they are used in protein sequencing), they are susceptible to degradation under strongly basic conditions, which can promote the cyclization reaction mentioned in Q3.[7][13] For long-term storage, it is best to keep the compound as a dry solid in a cool, dark, and dry place.
Visualizing the Chemistry: Reaction Mechanisms
To better understand the processes occurring during the synthesis, the following diagrams illustrate the main reaction and key side reactions.
References
- 1. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]
- 2. Illustrated Glossary of Organic Chemistry - Sanger's reagent [chem.ucla.edu]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. N-(2,4-Dinitrophenyl)-L-alanine | 1655-52-3 | Benchchem [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. creative-biolabs.com [creative-biolabs.com]
- 11. echemi.com [echemi.com]
- 12. Thiolysis of some dinitrophenyl derivatives of amino acids. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
DNP-Alanine Analysis: Technical Support Center
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering DNP-alanine peak tailing in reverse-phase high-performance liquid chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for DNP-alanine analysis?
A: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution.[1][2] Peak tailing occurs when the latter half of the peak is broader than the front half, creating an asymmetrical shape with a "tail".[1] This is problematic because it can obscure the separation of closely eluting compounds, complicate peak integration, and lead to inaccurate quantification, thereby reducing the reliability and reproducibility of results.[1][3]
Q2: What are the primary causes of peak tailing for an acidic compound like DNP-alanine?
A: Peak tailing is often caused by more than one retention mechanism occurring simultaneously during the separation.[1][4] For an acidic analyte like DNP-alanine, common causes include:
-
Secondary Silanol Interactions: Although more pronounced with basic compounds, acidic analytes can also interact with residual, un-endcapped silanol groups (Si-OH) on the silica-based stationary phase.[2][5]
-
Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of DNP-alanine's carboxylic acid group, the analyte will exist in both its protonated (neutral) and deprotonated (anionic) forms.[3][6][7] These two forms have different interactions with the stationary phase, leading to a distorted, tailing peak.
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing poor peak shape.[8][9]
-
Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase bed can create alternative interaction sites or disrupt the flow path, causing tailing.[8][9]
-
Extra-Column Effects: Excessive volume from long or wide-bore tubing, or poorly made connections between the injector, column, and detector, can cause the analyte band to spread, leading to peak broadening and tailing.[3][8]
Q3: How does the mobile phase pH specifically affect the DNP-alanine peak shape?
A: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like DNP-alanine.[6][7]
-
Ion Suppression: To achieve a sharp, symmetrical peak, the analyte should be in a single ionization state. For an acidic compound like DNP-alanine, this is best achieved by setting the mobile phase pH approximately 2 units below its pKa.[10] At this low pH, the carboxylic acid group is fully protonated (COOH), making the molecule more hydrophobic and preventing mixed ionic interactions.
-
Silanol Interactions: A low pH (e.g., pH 2.5-3.0) also protonates the residual silanol groups on the silica packing, minimizing secondary ionic interactions that can cause tailing.[1][11]
-
Peak Splitting/Shoulders: Operating near the analyte's pKa can cause peak splitting or severe tailing because both the ionized and un-ionized forms are present and separate slightly differently.[6][7]
Q4: How do I choose the right column and mobile phase to prevent tailing?
A: Selecting the appropriate column and mobile phase is crucial for preventing peak tailing.
-
Column Selection:
-
High-Purity, End-Capped Columns: Use modern, high-purity silica columns that are "end-capped."[3][4] End-capping treats the silica surface to block most of the residual silanol groups, reducing the sites available for secondary interactions.[4][11]
-
Stable Columns: If operating at a very low pH is necessary, ensure your column is designed to withstand acidic conditions to prevent dissolution of the silica backbone.[4][11]
-
-
Mobile Phase Composition:
-
Buffering: Use a buffer to maintain a stable pH throughout the analysis.[2] For low pH work, common additives like 0.1% formic acid or trifluoroacetic acid (TFA) in the aqueous portion of the mobile phase are effective.[10][11]
-
Buffer Concentration: An adequate buffer concentration (typically 10-50 mM) is needed to control the pH and mask residual silanol interactions.[8][11]
-
Organic Modifier: The choice of organic modifier (e.g., acetonitrile vs. methanol) can also influence peak shape.[3] It's worth experimenting if tailing persists.
-
Q5: Could my HPLC system be the source of the peak tailing?
A: Yes, instrumental issues, often referred to as "extra-column effects," can contribute significantly to peak tailing.[3]
-
Tubing: The tubing connecting the injector, column, and detector should be as short as possible with a narrow internal diameter (e.g., 0.005") to minimize dead volume.[3][11]
-
Fittings: Ensure all fittings are properly tightened and are of the correct type to avoid dead volumes at the connection points.[12]
-
Column Void: A void or gap in the packing material at the head of the column, often caused by pressure shocks, can distort peak shape.[8] This usually requires column replacement. Using a guard column can help protect the analytical column.[11]
-
Blocked Frit: A partially blocked inlet frit on the column can also lead to peak distortion.[4] This can sometimes be resolved by back-flushing the column.
Troubleshooting Data Summary
The following table summarizes how adjusting key parameters is expected to affect peak tailing for DNP-alanine. The Asymmetry Factor (As) is a common measure of tailing, where As = 1 is a perfectly symmetrical peak and values > 1.2 indicate significant tailing.[4][8]
| Parameter | Recommended Adjustment | Expected Effect on Asymmetry Factor (As) | Rationale |
| Mobile Phase pH | Decrease pH to 2.5 - 3.0 | Decrease | Suppresses ionization of DNP-alanine's carboxylic acid group and protonates surface silanols, ensuring a single retention mechanism.[4][8][11] |
| Buffer Concentration | Increase to 25-50 mM | Decrease | Increases the ionic strength and buffering capacity, which helps to mask residual silanol interactions and maintain a constant pH.[2][11] |
| Column Type | Use a high-purity, fully end-capped column | Decrease | End-capping chemically blocks the majority of residual silanol groups that cause secondary interactions.[3][11] |
| Sample Concentration | Decrease sample load/concentration | Decrease | Prevents overloading of the stationary phase, which can lead to peak fronting or tailing.[8][9] |
| Extra-Column Volume | Reduce tubing length and inner diameter | Decrease | Minimizes the volume outside of the column where the analyte band can spread, preserving the narrow band from the separation.[3][11] |
| Column Temperature | Increase temperature (e.g., to 30-40 °C) | May Decrease | Can improve mass transfer kinetics and reduce mobile phase viscosity, sometimes leading to sharper peaks. However, stability of the analyte and column must be considered.[13] |
Experimental Protocol: RP-HPLC Analysis of DNP-Alanine
This protocol provides a starting point for the analysis of DNP-alanine, designed to minimize peak tailing.
1. Materials and Reagents
-
DNP-Alanine standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA), high purity (e.g., >99%)
-
Methanol (for sample dissolution, if needed)
2. Standard & Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of DNP-alanine in methanol or a 50:50 mixture of mobile phase A and B.
-
Working Standards: Dilute the stock solution with the initial mobile phase composition to create a series of working standards (e.g., 1-100 µg/mL).
-
Sample Solvent: It is critical to dissolve the sample in a solvent that is weaker than or equal in elution strength to the initial mobile phase to avoid peak distortion.[8][9]
3. Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile.
-
Degassing: Degas both mobile phases thoroughly using an inline degasser, sonication, or helium sparging.[10]
4. HPLC System & Conditions
-
Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV detector at 340 nm.[14]
-
Gradient Program (Example):
-
0.0 min: 95% A, 5% B
-
20.0 min: 5% A, 95% B
-
25.0 min: 5% A, 95% B
-
25.1 min: 95% A, 5% B
-
30.0 min: 95% A, 5% B (Column re-equilibration)
-
5. System Equilibration & Analysis
-
Purge the pump lines with fresh mobile phase.
-
Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15-20 column volumes (approximately 30 minutes for the specified column and flow rate) or until a stable baseline is achieved.
-
Inject a blank (initial mobile phase) to ensure the system is clean.
-
Inject standards and samples.
-
After analysis, flush the column with a high percentage of organic solvent (e.g., 80% ACN) before storage.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting DNP-alanine peak tailing.
Caption: A step-by-step workflow to diagnose and resolve peak tailing in HPLC analysis.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. hplc.eu [hplc.eu]
- 6. acdlabs.com [acdlabs.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. uhplcs.com [uhplcs.com]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 10. researchgate.net [researchgate.net]
- 11. labcompare.com [labcompare.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Amino acid analysis by high-performance liquid chromatography after derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Cysteine with the DNP Method
Welcome to the technical support center for the quantification of cysteine using the 2,4-dinitrophenylhydrazine (DNPH) method. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this assay.
Introduction to the Challenge
The quantification of cysteine, a crucial amino acid in various biological processes, can be challenging. The 2,4-dinitrophenylhydrazine (DNPH) method, traditionally used for the detection of protein carbonylation as a marker of oxidative stress, is sometimes adapted for this purpose. The method relies on the reaction of DNPH with carbonyl groups to form a stable dinitrophenylhydrazone product that can be measured spectrophotometrically. However, the application of this method to cysteine quantification is fraught with challenges, primarily due to issues of specificity and interference. This guide will walk you through these challenges and provide solutions to help you obtain more accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in using the DNPH method to quantify cysteine?
A1: The main challenge is the lack of specificity of DNPH. While it reacts with aldehydes and ketones, it is not exclusively selective for these carbonyl groups. A significant interference arises from the reaction of DNPH with sulfenic acids, which are oxidized forms of cysteine.[1] This cross-reactivity can lead to an overestimation of the carbonyl content and, consequently, an inaccurate quantification of cysteine.
Q2: How does DNPH react with cysteine's oxidized form?
A2: DNPH reacts with sulfenic acids (-SOH), an oxidation product of the cysteine thiol group, through an acid-catalyzed formation of a thioaldehyde intermediate, which is then converted to an aldehyde that can react with DNPH.[1] This leads to the formation of a DNPH adduct, contributing to the overall signal and interfering with the accurate measurement of cysteine-derived carbonyls.
Q3: What are other common sources of interference in the DNPH assay?
A3: Besides sulfenic acids, other substances can interfere with the DNPH assay:
-
Nucleic Acids: DNA and RNA can react strongly with DNPH, leading to artifactually high readings of carbonyl content.[2][3]
-
Thiols in Reagents: Some commercial kits for protein carbonylation recommend high concentrations of thiols (like β-mercaptoethanol) in the homogenization buffer. These can paradoxically lead to an artificial increase in the measured carbonyls, possibly through a thiol-stimulated Fenton reaction.[2][3]
-
Other Biological Nucleophiles: While the thiol group of cysteine is highly reactive, other nucleophilic side chains on amino acids like lysine, and histidine can also potentially react with electrophilic compounds, although their reactivity is generally lower than that of cysteine.[4]
Q4: Can I use the DNPH method for quantifying free cysteine in a solution?
A4: While most literature describes the DNPH assay for protein-bound carbonyls, the principle can be adapted for free cysteine. However, it's crucial to be aware of the interferences mentioned above and to include appropriate controls. The method's reliability for free cysteine will depend heavily on the sample matrix and the presence of interfering substances. For more accurate quantification of free cysteine, alternative methods are often recommended.
Q5: What are some alternative, more specific methods for cysteine quantification?
A5: Several alternative methods offer higher specificity for cysteine quantification:
-
High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method for separating and quantifying cysteine, often after derivatization with a fluorescent tag.[5][6]
-
Ellman's Reagent (DTNB): This colorimetric assay is specific for free thiol groups and is a common method for quantifying cysteine.[7]
-
Fluorometric Assays: Several fluorescent probes have been developed for the specific and sensitive detection of cysteine.[8]
-
Mass Spectrometry: This technique offers high specificity and can identify and quantify cysteine and its various modifications.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of cysteine using the DNPH method.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High Background Absorbance | 1. Contamination of reagents or buffers.[10] 2. Presence of nucleic acids in the sample.[2][3] 3. Auto-oxidation of DNPH reagent.[10] 4. Insufficient removal of excess DNPH. | 1. Prepare fresh reagents and use high-purity water. Run a "reagent blank" containing all components except the sample.[10] 2. For cell or tissue lysates, treat samples with DNase and RNase to remove nucleic acids.[2] 3. Store DNPH solution protected from light and use it within its recommended stability period. 4. Ensure thorough washing of the protein pellet (if applicable) to remove all unbound DNPH. |
| Low or No Signal | 1. Cysteine in the sample is in its oxidized disulfide form (cystine). 2. Degradation of the DNPH reagent. 3. Incorrect wavelength used for measurement. | 1. Reduce the sample with a reducing agent like Dithiothreitol (DTT) prior to the assay to convert cystine to cysteine. Ensure complete removal of the reducing agent before adding DNPH. 2. Prepare fresh DNPH solution. 3. Verify the spectrophotometer settings and ensure the absorbance is read at the correct wavelength for the DNPH derivative (typically around 370 nm). |
| Inconsistent or Non-Reproducible Results | 1. Variability in incubation times or temperatures.[10] 2. Pipetting errors.[10] 3. Instability of the sample. 4. Interference from other thiols or reducing agents in the sample. | 1. Standardize all incubation steps precisely. 2. Use calibrated pipettes and ensure accurate and consistent dispensing of all solutions. 3. Process samples promptly and store them appropriately to prevent degradation or oxidation of cysteine. 4. If possible, remove interfering substances by sample preparation techniques like solid-phase extraction. |
| Overestimation of Cysteine Concentration | 1. Interference from sulfenic acid.[1] 2. Presence of other carbonyl-containing compounds in the sample. 3. Reaction of DNPH with non-cysteine amino acids. | 1. Acknowledge this as a limitation of the method. Consider using a more specific assay for validation. The addition of β-mercaptoethanol can prevent the formation of the DNPH derivative with oxidized cysteine residues.[1] 2. Use appropriate blanks and controls to account for background carbonyls. 3. While less common, be aware of potential side reactions. DNPH is generally unreactive with carboxylic acids, amides, and esters.[11] |
Quantitative Data Summary
The following table summarizes the detection limits and ranges of various methods for cysteine quantification, highlighting the advantages of alternative techniques over the less specific DNPH method.
| Method | Analyte | Detection Limit | Linear Range | Reference |
| DNPH Spectrophotometry | Carbonyls (indirectly cysteine) | - | - | - |
| Aniline Blue Spectrophotometry | Cysteine | 0.122 mg/L | 0.20 - 2.40 mg/L | [12] |
| Acid Fuchsin Spectrophotometry | Cysteine | 0.113 mg/L | 0.50 - 6.00 mg/L | [12] |
| UHPLC-MS | D-Cysteine | 0.02 mg/L | 0.05 - 0.50 mg/L | [6] |
| UHPLC-MS | L-Cysteine | 0.04 mg/L | 0.11 - 0.56 mg/L | [6] |
| Fluorometric Assay | Cysteine | 10 µM | - | [8] |
| Gold Nanoparticles Colorimetric Assay | Cysteine | 25 nM | 5 x 10⁻⁸ - 4 x 10⁻⁶ M | [13] |
| Electrochemical Biosensor | Cysteine | 1 µmol/L | 0.2 - 150 mg/L | [13] |
Experimental Protocols
Adapted Protocol for Spectrophotometric Quantification of Cysteine using DNPH
This protocol is adapted from methods for protein carbonyl determination and should be carefully validated with appropriate controls for your specific application.
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 10 mM in 2.5 M HCl)
-
Trichloroacetic acid (TCA) solution (e.g., 20%)
-
Ethanol/Ethyl acetate (1:1, v/v) wash solution
-
Guanidine hydrochloride (e.g., 6 M) or other suitable solvent for the final product
-
Cysteine standards of known concentrations
-
Sample containing cysteine
-
Spectrophotometer and cuvettes
Procedure:
-
Sample and Standard Preparation: Prepare a series of cysteine standards in a buffer similar to your sample matrix. Prepare your unknown sample.
-
Derivatization: To 100 µL of your sample or standard, add 100 µL of DNPH solution. For a blank, add 100 µL of 2.5 M HCl without DNPH.
-
Incubation: Incubate the mixture at room temperature for 10-20 minutes in the dark.
-
Precipitation (for protein-containing samples): Add an equal volume of cold TCA solution to precipitate proteins. Incubate on ice for 10 minutes and then centrifuge to pellet the protein. This step may be omitted for protein-free samples, but removal of excess DNPH will be necessary.
-
Washing (to remove excess DNPH): If a precipitate is formed, discard the supernatant and wash the pellet with the ethanol/ethyl acetate solution. Repeat the wash step 2-3 times. This is a critical step to reduce background.
-
Solubilization: Dissolve the final washed pellet (or the reaction mixture for protein-free samples after a suitable method to remove excess DNPH) in a known volume of guanidine hydrochloride or another appropriate solvent.
-
Measurement: Measure the absorbance of the resulting solution at the wavelength of maximum absorbance for the dinitrophenylhydrazone product (typically around 370 nm).
-
Calculation: Subtract the absorbance of the blank from the absorbance of the samples and standards. Create a standard curve by plotting the absorbance of the standards against their concentrations. Use the standard curve to determine the concentration of cysteine in your sample.
Important Considerations:
-
Controls: It is essential to run parallel control experiments, including a reagent blank (no cysteine) and a sample blank (sample with HCl but no DNPH).
-
Validation: Due to the potential for interference, it is highly recommended to validate the results obtained with this method using a more specific technique like HPLC.
Visualizations
The following diagrams illustrate key concepts related to the challenges of quantifying cysteine with the DNPH method.
Caption: Reaction pathways showing DNPH reacting with both target carbonyls and interfering sulfenic acids.
Caption: A logical workflow for troubleshooting inaccurate results in the DNPH assay for cysteine.
Caption: A generalized experimental workflow for the DNPH assay adapted for cysteine quantification.
References
- 1. Protein carbonylation: 2,4-dinitrophenylhydrazine reacts with both aldehydes/ketones and sulfenic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein carbonylation: avoiding pitfalls in the 2,4-dinitrophenylhydrazine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transduction of Redox Signaling by Electrophile-Protein Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a Reversed-Phase High Performance Liquid Chromatography Method for the Simultaneous Analysis of Cysteine and Reduced Glutathione in Mouse Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of free cysteines in membrane and soluble proteins using a fluorescent dye and thermal unfolding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cysteine Assay Kit (Fluorometric) (ab211099) is not available | Abcam [abcam.com]
- 9. Chemical approaches to detect and analyze protein sulfenic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. myfoodresearch.com [myfoodresearch.com]
improving signal-to-noise for DNP-peptide detection
Welcome to the technical support center for DNP-peptide detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and improve the signal-to-noise ratio in your DNP-peptide assays.
Frequently Asked Questions (FAQs)
Q1: What is a DNP-hapten ELISA and how is it used for peptide detection?
A DNP-hapten ELISA (Enzyme-Linked Immunosorbent Assay) is an immunoassay used to detect and quantify molecules, in this case, peptides that have been labeled with the small chemical molecule 2,4-dinitrophenol (DNP). Because DNP is a hapten (a small molecule that can elicit an immune response only when attached to a large carrier), it is conjugated to a larger molecule like a peptide or a carrier protein for use in the ELISA. This assay is widely used in immunology research and as a model system in drug development.[1] For peptide detection, the DNP-labeled peptide can be either directly coated onto the ELISA plate or captured by an antibody.
Q2: What are the common formats for a DNP-hapten ELISA?
The two most prevalent formats are the Indirect ELISA and the Competitive ELISA.[1]
-
Indirect ELISA: A DNP-carrier conjugate (like DNP-peptide) is coated onto the plate. The sample containing anti-DNP antibodies is then added, followed by an enzyme-conjugated secondary antibody that detects the bound anti-DNP antibodies.[1]
-
Competitive ELISA: This format is used to detect free DNP or DNP-labeled molecules in a sample. A DNP-carrier conjugate is coated on the plate, and a known, limited amount of anti-DNP antibody is pre-incubated with the sample. This mixture is then added to the plate. The free DNP in the sample competes with the coated DNP for binding to the antibody. A lower signal indicates a higher concentration of free DNP in the sample.[1]
Q3: What is a critical consideration when choosing a carrier protein for immunization and ELISA?
When developing an ELISA to detect anti-hapten antibodies, it is crucial to use a different carrier protein for coating the ELISA plate than was used for immunization. For instance, if the immunization was performed with DNP-KLH (Keyhole Limpet Hemocyanin), the ELISA plate should be coated with DNP-BSA (Bovine Serum Albumin). This practice prevents the detection of antibodies against the carrier protein itself, ensuring that the assay specifically measures anti-DNP antibodies.[1]
Q4: How do I choose the right blocking buffer to reduce background noise?
Blocking buffers are essential for preventing non-specific binding of antibodies to the microplate surface, which is a common cause of high background noise. The ideal blocking buffer should reduce the background signal and improve the signal-to-noise ratio.[2][3] Common blocking agents include Bovine Serum Albumin (BSA) and non-fat dry milk.[1] However, it's important to select a blocking agent that does not cross-react with your assay reagents.[3] There are also synthetic and protein-free blocking buffers available that can minimize cross-reactivity and interference.[4][5]
Q5: How can I optimize the concentration of my primary and secondary antibodies?
Using an excessive concentration of primary or secondary antibodies can lead to high background signals, while too low a concentration can result in a weak or no signal.[6][7] It is recommended to perform a titration to determine the optimal antibody concentration. Start with the dilution recommended by the manufacturer and then test a range of dilutions around that starting point to find the concentration that provides the best signal-to-noise ratio.[8]
Troubleshooting Guides
Issue 1: Weak or No Signal
A weak or absent signal can be frustrating and may indicate a problem with one or more components or steps in your assay.[1]
| Possible Cause | Recommended Solution |
| Reagents not at room temperature | Allow all reagents to equilibrate to room temperature for 30-40 minutes before starting the assay.[7] |
| Omission or incorrect order of reagents | Double-check the protocol to ensure all reagents are added in the correct sequence and that dilutions are prepared accurately.[7] |
| Insufficient incubation time | Verify the required incubation times as specified in the protocol.[7] Increasing the incubation time (e.g., overnight at 4°C) may enhance the signal.[8] |
| Low antibody concentration | Increase the concentration of the primary or secondary antibody. A titration experiment is recommended to find the optimal concentration.[6] |
| Inactive enzyme or substrate | Ensure that the enzyme conjugate and substrate are stored correctly and have not expired. Prepare fresh substrate solution for each experiment. |
| Improper plate coating | For direct or indirect ELISAs, ensure the DNP-peptide is effectively conjugated to a larger carrier protein before coating to enhance detection.[6] Use plates designed for ELISA and ensure they are clean.[1] |
| Low affinity of primary antibody | If possible, try a different primary antibody with a higher affinity for DNP.[1] |
Issue 2: High Background
High background can mask the specific signal from your target, thereby reducing the sensitivity of your assay.[1]
| Possible Cause | Recommended Solution |
| Insufficient washing | Increase the number of wash steps and the soaking time between washes.[7] Ensure complete aspiration of liquid from all wells after each wash.[7] |
| Inadequate blocking | Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA) or the blocking incubation time.[1] Try a different blocking agent such as non-fat dry milk or a commercial synthetic blocker.[1][2][4] |
| High antibody concentration | Reduce the concentration of the primary or secondary antibody. Perform a titration to find the optimal dilution.[1][7] |
| Cross-reactivity of antibodies | The detection antibody may be cross-reacting with other components in the assay.[7] Ensure the secondary antibody is specific to the primary antibody's host species. |
| Contamination | Use fresh, sterile reagents and pipette tips to avoid cross-contamination.[7] Do not reuse plate sealers.[1] |
| Overdevelopment of substrate | Stop the substrate reaction at the appropriate time to prevent the color from overdeveloping.[7] |
Issue 3: Poor Reproducibility/Inconsistent Results
Inconsistent results between wells or assays can compromise the reliability of your data.[1]
| Possible Cause | Recommended Solution |
| Pipetting errors | Calibrate pipettes regularly.[1] Use a multichannel pipette for adding reagents to minimize timing differences.[1] Avoid introducing bubbles into the wells.[1][7] |
| "Edge Effect" | This can be caused by uneven temperature or evaporation in the wells at the edge of the plate.[1] Ensure the plate and reagents are at room temperature before starting and use a plate sealer during incubations.[1] If the problem persists, avoid using the outer wells.[1] |
| Inadequate mixing | Ensure all solutions are thoroughly mixed before being added to the plate. |
| Variable incubation times | Be consistent with all incubation times across all wells and plates. |
| Inconsistent washing | Ensure a consistent and thorough washing procedure for all wells. |
Experimental Protocols
Protocol: Indirect ELISA for DNP-Peptide Detection
This protocol outlines the steps for a standard indirect ELISA to detect anti-DNP antibodies using a DNP-peptide coated plate.
Materials:
-
High-binding 96-well ELISA plate
-
DNP-BSA conjugate (for coating)
-
Coating Buffer: 0.1 M Carbonate-Bicarbonate, pH 9.6
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1% BSA in PBST
-
Sample containing anti-DNP antibodies (e.g., serum)
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
TMB Substrate Solution
-
Stop Solution: 2 M H₂SO₄
Procedure:
-
Coating:
-
Washing:
-
Discard the coating solution.
-
Wash the plate 3 times with 200 µL of Wash Buffer per well.[1]
-
-
Blocking:
-
Washing:
-
Discard the blocking solution.
-
Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
-
Primary Antibody Incubation:
-
Dilute the sample containing anti-DNP antibodies to the desired concentration in Blocking Buffer.
-
Add 100 µL of the diluted sample to each well.
-
Incubate for 1-2 hours at room temperature.[9]
-
-
Washing:
-
Discard the primary antibody solution.
-
Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's recommendation.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.[9]
-
-
Washing:
-
Discard the secondary antibody solution.
-
Wash the plate 5 times with 200 µL of Wash Buffer per well.[9]
-
-
Detection:
-
Stop Reaction:
-
Add 50 µL of Stop Solution to each well to stop the reaction.[9]
-
-
Read Absorbance:
-
Read the absorbance at 450 nm using a microplate reader.[9]
-
Visualizations
Caption: Workflow for a typical indirect DNP-peptide ELISA.
References
- 1. benchchem.com [benchchem.com]
- 2. Surmodics - ELISA Blocking Reagents [shop.surmodics.com]
- 3. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 4. Synthetic Blocking Buffer, ELISA | Animal-free | ELISA | Blocker [kementec.com]
- 5. ELISA Buffers and Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. What to do when signal is difficult to obtain | Abcam [abcam.com]
- 7. ethosbiosciences.com [ethosbiosciences.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
minimizing hydrolysis of DNP-amino acids during sample prep
Welcome to the technical support center for DNP-amino acid analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the hydrolysis of 2,4-dinitrophenyl (DNP) amino acids during sample preparation, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is DNP-amino acid hydrolysis and why is it a concern?
A1: DNP-amino acid hydrolysis is the chemical breakdown of the 2,4-dinitrophenyl derivative of an amino acid. This derivatization is often performed using Sanger's reagent (2,4-dinitrofluorobenzene) as a pre-column derivatization step for analysis by High-Performance Liquid Chromatography (HPLC)[1]. The hydrolysis process can cleave the DNP group from the amino acid or degrade the amino acid itself, leading to inaccurate quantification, loss of signal, and the appearance of artifact peaks in the chromatogram. Minimizing this degradation is critical for reliable analytical results.
Q2: What are the primary factors that cause the hydrolysis of DNP-amino acids?
A2: The stability of DNP-amino acids is primarily influenced by three main factors: pH, temperature, and exposure to light. Hydrolysis rates tend to increase with higher pH levels[1]. Elevated temperatures can also accelerate degradation[2]. Furthermore, DNP derivatives are known to be light-sensitive and can decompose upon exposure to light, especially in solution[1].
Q3: How does pH specifically affect the stability of DNP-amino acids?
A3: The pH of the solution is a critical factor. DNP-amino acids are significantly more stable in acidic conditions. It is advisable to use a mobile phase with a pH below 3 for HPLC analysis to suppress the dissociation of the derivatives and minimize hydrolysis[1]. Conversely, hydrolysis becomes faster as the pH increases into neutral or alkaline ranges[1][2]. Therefore, maintaining an acidic environment after derivatization is crucial for sample integrity.
Q4: What is the recommended temperature for handling and storing DNP-amino acid samples?
A4: To ensure stability and prevent degradation, samples should be maintained at low temperatures. For long-term storage of underivatized amino acids, deep-freezing at -50°C to -80°C is recommended[2][3]. While specific data for DNP-derivatives is less common, the general principles of amino acid stability suggest that derivatized samples should also be stored frozen and protected from temperature fluctuations. High temperatures, such as those used for protein hydrolysis (e.g., 110-116°C), are highly destructive and should be avoided after derivatization[4].
Q5: Are there specific contaminants I should avoid during sample preparation?
A5: Yes, sample purity is critical. Contaminants can interfere with both the derivatization reaction and the final analysis. Buffers containing primary and secondary amines, such as Tris, must be removed from the sample matrix as they will compete with the amino acids for the derivatizing reagent and create extra peaks in the chromatogram[5][6]. It is also important to use high-purity reagents and solvents, such as HPLC-grade water and volatile buffers, to prevent the introduction of contaminants[5].
Troubleshooting Guide
Issue: I'm observing low yields or a complete loss of my DNP-amino acid signal.
This common issue often points to degradation of the derivative. The following flowchart can help diagnose the potential cause.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of human blood serum aminoacids after storage at different pH and temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 4. waters.com [waters.com]
- 5. Sample Preparation - SPARC BioCentre Molecular Analysis [lab.research.sickkids.ca]
- 6. biosyn.com [biosyn.com]
Validation & Comparative
A Researcher's Guide to Chiral Amino Acid Analysis: Marfey's Reagent vs. Its Alternatives
For researchers, scientists, and drug development professionals engaged in the stereospecific analysis of chiral compounds, the selection of an appropriate chiral derivatizing agent is a critical step. This guide provides an objective comparison of the performance of Marfey's reagent (and its analogs, which can be considered derivatives of 2,4-dinitrophenylalanine) with other common alternatives for the analysis of amino acids via High-Performance Liquid Chromatography (HPLC). The comparison focuses on key performance indicators, supported by experimental data and detailed protocols to aid in the selection of the most suitable agent for a given analytical challenge.
The determination of the enantiomeric composition of amino acids is crucial in various fields, from peptide synthesis and drug development to food science and astrobiology. The indirect method of chiral separation, which involves the pre-column derivatization of enantiomers with a chiral agent to form diastereomers, offers a robust and versatile approach for enantioseparation on conventional achiral stationary phases.
Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA), is a widely used chiral derivatizing agent for the analysis of amino acids.[1][2] It reacts with the primary amino group of amino acids to form stable diastereomers that can be readily separated by reversed-phase HPLC and detected by UV absorbance at approximately 340 nm.[3][4] This guide will compare its performance against several alternatives, including variants of Marfey's reagent, 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE), and o-phthalaldehyde/isobutyryl-L-cysteine (OPA-IBLC).
Performance Comparison of Chiral Derivatizing Agents
The choice of a chiral derivatizing agent depends on several factors, including the nature of the amino acid, the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following tables provide a summary of the key performance characteristics and quantitative data for Marfey's reagent and its alternatives.
Table 1: Qualitative Comparison of Chiral Derivatizing Agents
| Feature | Marfey's Reagent (L-FDAA) | Marfey's Reagent Variants (e.g., L-FDLA, D-FDAA) | GITC | (S)-NIFE | OPA-IBLC |
| Principle | Forms diastereomeric amides | Forms diastereomeric amides with different chiral auxiliaries | Forms diastereomeric thioureas | Forms diastereomeric carbamates | Forms fluorescent diastereomeric isoindoles |
| Detection | UV (approx. 340 nm) | UV (approx. 340 nm) | UV (approx. 254 nm) | UV (approx. 275 nm) | Fluorescence |
| Advantages | High enantioselectivity for many amino acids, commercially available.[5] | Can improve resolution for specific amino acids where L-FDAA fails.[6] | Good for certain amino acids. | Good resolution for some challenging amino acids.[7] | High sensitivity due to fluorescence detection, rapid derivatization.[5] |
| Disadvantages | Lower sensitivity compared to fluorescent reagents, reagent peak can interfere with early eluting derivatives.[5][8] | Performance is analyte-dependent. | Can have lower enantioselectivity for some amino acids. | Requires careful control of reaction conditions. | Derivatives can be less stable. |
| Typical Analytes | Primary and secondary amino acids | Primary and secondary amino acids | Primary and secondary amino acids | Primary and secondary amino acids | Primary amino acids |
Table 2: Quantitative Performance Data for Chiral Derivatizing Agents
| Amino Acid | Reagent | Resolution (Rs) | Limit of Detection (LOD) |
| Alanine | Marfey's Reagent (L-FDAA) | > 1.5[2] | ~100-200 nM[2] |
| Phenylalanine | Marfey's Reagent (L-FDAA) | > 1.5[2] | < 100 nM[2] |
| Aspartic Acid | Marfey's Reagent (L-FDAA) | > 1.5[2] | < 100 nM[2] |
| allo-Isoleucine | (S)-NIFE | 1.04[7] | Not Specified |
| Isoleucine | (S)-NIFE | 1.04[7] | Not Specified |
| Tyrosine | (S)-NIFE | 1.05[7] | Not Specified |
| Various | OPA/Boc-D-Cys | > 2.14[9] | Not Specified |
Note: The performance data presented here is compiled from various sources and may have been obtained under different experimental conditions. Direct comparison should be made with caution.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are generalized protocols for derivatization with Marfey's reagent and one of its alternatives, (S)-NIFE.
Marfey's Reagent (L-FDAA) Derivatization Protocol
This protocol is based on established methods for the derivatization of amino acids with Marfey's reagent.[1][3]
Materials:
-
Amino acid sample or standard solution
-
1% (w/v) Marfey's reagent in acetone
-
1 M Sodium bicarbonate solution
-
2 M Hydrochloric acid
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
To approximately 50 nmol of the amino acid sample in a reaction vial, add 100 µL of 1 M sodium bicarbonate solution.
-
Add 200 µL of the 1% Marfey's reagent solution in acetone.
-
Incubate the mixture at 40°C for 1 hour in the dark.
-
Cool the reaction mixture to room temperature.
-
Neutralize the reaction by adding 100 µL of 2 M HCl.
-
Evaporate the acetone under a stream of nitrogen or in a vacuum concentrator.
-
Dilute the remaining aqueous solution with the HPLC mobile phase to a suitable concentration for analysis.
(S)-NIFE Derivatization Protocol
This protocol provides a general procedure for the derivatization of amino acids using (S)-NIFE.[7][10]
Materials:
-
Amino acid sample or standard solution (e.g., 1 mg/mL in water)
-
6% Triethylamine solution (pH ~11.9)
-
1% (w/v) (S)-NIFE solution in acetone
-
5% Acetic acid solution
Procedure:
-
In a microreaction vial, combine 1 µL of the amino acid solution with 10 µL of 6% triethylamine.
-
Add 10 µL of the 1% (S)-NIFE solution in acetone.
-
Allow the reaction to proceed at room temperature for 20 minutes.
-
Stop the reaction by adding 10 µL of 5% acetic acid.
-
The sample is now ready for direct injection into the HPLC system.
Visualizing the Chemistry and Workflow
To better understand the processes involved in chiral analysis using these reagents, the following diagrams illustrate the key chemical structures, reactions, and experimental workflows.
Conclusion
The choice of a chiral derivatizing agent for amino acid analysis is a critical decision that impacts the accuracy, sensitivity, and efficiency of the method. Marfey's reagent (L-FDAA) remains a popular and effective choice due to its high enantioselectivity for a broad range of amino acids. However, for applications requiring higher sensitivity or for resolving challenging enantiomeric pairs, alternative reagents such as (S)-NIFE or fluorescent tagging agents like OPA-IBLC may be more suitable. Furthermore, variants of Marfey's reagent, which utilize different chiral auxiliaries, can provide enhanced resolution for specific analytes.
Researchers should carefully consider the specific requirements of their analysis and may need to screen multiple derivatizing agents to identify the optimal reagent for their particular application. The protocols and comparative data provided in this guide serve as a valuable starting point for method development and optimization in the important field of chiral amino acid analysis.
References
- 1. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey’s reagent and reversed phase LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison: DNFB and Fmoc for Peptide Derivatization
For researchers, scientists, and drug development professionals, the accurate analysis and synthesis of peptides are paramount. Chemical derivatization of amino acids is a cornerstone of these processes, enabling their detection and purification. Two of the most established reagents for this purpose are 2,4-Dinitrofluorobenzene (DNFB), famously known as Sanger's reagent, and 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). This guide provides an in-depth, objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for specific applications.
At a Glance: Key Performance Characteristics
| Feature | DNFB (Sanger's Reagent) | Fmoc-Cl |
| Primary Application | N-terminal amino acid identification (protein sequencing) | Amino acid analysis, Solid-Phase Peptide Synthesis (SPPS) |
| Reaction Target | Primary and secondary amino groups | Primary and secondary amino groups |
| Key Advantage | Historically significant, simple, and cost-effective | High sensitivity, stable derivatives, suitable for automation |
| Detection Method | Colorimetric (UV-Vis) | Fluorometric, UV-Vis |
| Derivative Stability | Stable to acid hydrolysis | Highly stable, can be stored for extended periods |
| Detection Limits | Picomolar to nanomolar range | Femtomole to picomolar range[1][2] |
Delving into the Chemistry: Reaction Mechanisms
Both DNFB and Fmoc-Cl react with the nucleophilic amino group of a peptide. However, the nature of the reaction and the resulting derivative dictates their respective applications.
DNFB Derivatization: DNFB reacts with the N-terminal α-amino group and the ε-amino group of lysine residues under mildly alkaline conditions.[3][4][5] The reaction proceeds via a nucleophilic aromatic substitution, forming a stable 2,4-dinitrophenyl (DNP) derivative, which is characteristically yellow.[3] This stability allows for the subsequent acid hydrolysis of the peptide bonds to isolate and identify the DNP-amino acid, which was Frederick Sanger's pioneering approach to protein sequencing.[3][4]
Fmoc Derivatization: Fmoc-Cl also reacts with amino groups under alkaline conditions to form a stable urethane derivative.[6] The key feature of the Fmoc group is its lability to basic conditions, typically piperidine, which regenerates the free amine.[7][8] This orthogonality—stable to acid but removable by base—is the foundation of its widespread use in Solid-Phase Peptide Synthesis (SPPS).[8][9] For analytical purposes, the Fmoc group imparts strong fluorescence to the amino acid derivative, enabling highly sensitive detection.[6]
Quantitative Data Comparison
The following table summarizes key quantitative parameters for the derivatization of amino acids using DNFB and Fmoc-Cl, based on data from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different publications.
| Parameter | DNFB Derivatization | Fmoc Derivatization |
| Reaction Time | 1 - 2 hours[5][10] | 5 - 20 minutes[1][11] |
| Reaction Temperature | Room temperature to 60°C[6][10] | Room temperature[11] |
| Optimal pH | ~8-9[3] | 9 - 10[1][11] |
| Derivative Stability | Stable to 6M HCl hydrolysis[3][5] | Stable at 4°C in the dark for up to 13 days[6] |
| Detection Wavelength (UV) | ~360 nm[10] | ~265 nm[6] |
| Excitation/Emission (Fluorescence) | N/A | ~265 nm / ~310 nm[6] |
| Limit of Quantitation (LOQ) | ~10 pmol (varies by amino acid) | 1 - 10 pmol (varies by amino acid)[1] |
Experimental Protocols
DNFB Derivatization for N-Terminal Amino Acid Analysis
This protocol is a generalized procedure based on the principles of the Sanger method.
-
Sample Preparation: Dissolve the peptide sample in a suitable buffer, such as 0.1 M sodium bicarbonate, to achieve a pH of approximately 8-9.[3]
-
Derivatization Reaction:
-
Hydrolysis:
-
Analysis:
Fmoc-Cl Derivatization for Amino Acid Analysis by HPLC
This protocol outlines a typical pre-column derivatization procedure for HPLC analysis.
-
Sample Preparation: Dissolve the amino acid standard or hydrolyzed peptide sample in a borate buffer (e.g., 0.2 M, pH 9).[11]
-
Derivatization Reaction:
-
Quenching:
-
Stop the reaction by adding a primary amine, such as 1-aminoadamantane (ADAM), to react with the excess Fmoc-Cl.[11]
-
-
Analysis:
Visualizing the Processes
Conclusion and Recommendations
The choice between DNFB and Fmoc-Cl for peptide derivatization is highly dependent on the specific application.
DNFB remains a historically important and cost-effective reagent for the fundamental task of N-terminal amino acid identification. Its primary drawback is the destructive nature of the subsequent hydrolysis step, which prevents further sequencing of the peptide chain.[4] This method is less sensitive than modern techniques and is largely superseded by methods like Edman degradation for sequential sequencing.[12][13]
Fmoc-Cl , on the other hand, offers significant advantages in terms of sensitivity, speed, and versatility. The high stability of the Fmoc-derivatives and the fluorescent nature of the tag allow for detection at the femtomole level, making it ideal for the analysis of low-abundance samples.[2] Its main application in modern peptide chemistry is as a protecting group in SPPS, where its base-lability is crucial.[8][9] For quantitative amino acid analysis, pre-column derivatization with Fmoc-Cl followed by HPLC is a rapid, reliable, and highly sensitive method.[1]
For researchers focused on high-sensitivity quantitative amino acid analysis or those involved in solid-phase peptide synthesis, Fmoc-Cl is the superior choice . For educational purposes or specific applications where high sensitivity is not a primary concern and cost is a major factor, DNFB can still be a viable option for N-terminal analysis.
References
- 1. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Edman degradation - Wikipedia [en.wikipedia.org]
- 13. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
A Comparative Guide to the Validation of HPLC Methods for DNP-Amino Acid Analysis
For researchers, scientists, and professionals in drug development, the quantitative analysis of amino acids is a critical task. Derivatization with 1-fluoro-2,4-dinitrobenzene (DNFB), or Sanger's reagent, to form 2,4-dinitrophenyl (DNP) amino acids allows for sensitive UV detection using High-Performance Liquid Chromatography (HPLC). However, to ensure that the data generated is reliable, accurate, and reproducible, the analytical method must be rigorously validated.
This guide provides a comprehensive overview of the validation process for an HPLC method tailored for DNP-amino acid analysis, comparing its performance against internationally recognized acceptance criteria, primarily derived from the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Comparative Analysis of HPLC Method Performance
A validated HPLC method must meet predefined acceptance criteria for several key performance parameters. The table below summarizes these parameters, their typical acceptance criteria based on ICH guidelines, and the performance results of a hypothetical successfully validated method for DNP-amino acid analysis.
| Validation Parameter | ICH Acceptance Criteria | Typical Performance of a Validated Method |
| Specificity | The analyte peak should have no interference from blank, placebo, or known impurities at its retention time. | Peak purity index > 0.999; No interfering peaks observed in blank chromatograms. |
| Linearity (r²) | Correlation coefficient (r²) should be ≥ 0.999.[4][5] | r² = 0.9998 |
| Range | 80% to 120% of the target analyte concentration.[3][5] | 10 - 250 µg/mL |
| Accuracy (% Recovery) | Mean recovery should be within 98.0% to 102.0%.[4] | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability (Intra-day) and Intermediate Precision (Inter-day) Relative Standard Deviation (RSD) should be ≤ 2.0%.[4][5] | Repeatability RSD = 0.85%; Intermediate Precision RSD = 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≥ 3:1.[5] | 0.5 µg/mL (S/N = 3.5:1) |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (S/N) ≥ 10:1. | 1.5 µg/mL (S/N = 10.8:1) |
| Robustness | %RSD of results should remain ≤ 2.0% after deliberate small variations in method parameters.[4][6] | %RSD < 1.5% for all tested variations. |
Experimental Protocols
Detailed and precise protocols are the foundation of a reproducible and validatable analytical method.
Protocol 1: DNP-Amino Acid Derivatization
This protocol describes the pre-column derivatization of amino acid standards using DNFB.
-
Reagent Preparation :
-
Amino Acid Stock Solution : Prepare a 1 mg/mL stock solution of the target amino acid(s) in 0.1 M HCl.
-
Borate Buffer : Prepare a 0.1 M sodium borate buffer and adjust the pH to 9.0.
-
DNFB Solution : Prepare a 1% (v/v) solution of 1-fluoro-2,4-dinitrobenzene in acetonitrile.
-
-
Derivatization Procedure :
-
To a 2 mL glass vial, add 100 µL of the amino acid stock solution.
-
Add 200 µL of the borate buffer (pH 9.0).
-
Add 400 µL of the 1% DNFB solution.[7]
-
Vortex the mixture gently and incubate in a water bath at 60°C for 45 minutes, protected from light.
-
After incubation, cool the vial to room temperature.
-
Neutralize the reaction by adding 100 µL of 0.1 M HCl.
-
Dilute the final solution with the mobile phase to the desired concentration for HPLC analysis.
-
Protocol 2: HPLC System and Chromatographic Conditions
This protocol outlines a typical reversed-phase HPLC (RP-HPLC) method for the separation and quantification of DNP-amino acids.[8]
-
HPLC System : A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column : C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A : 20 mM Sodium Acetate buffer, pH 4.5.
-
Mobile Phase B : Acetonitrile.
-
Gradient Elution :
-
0-20 min: 20% to 60% B
-
20-25 min: 60% to 80% B
-
25-30 min: Hold at 80% B
-
30-35 min: 80% to 20% B (Return to initial conditions)
-
35-40 min: Hold at 20% B (Equilibration)
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 35°C.[7]
-
Detection Wavelength : 360 nm.[7]
-
Injection Volume : 20 µL.
Protocol 3: Method Validation Experiments
1. Specificity: Analyze a blank sample (mobile phase), a placebo sample (all reagents except the amino acid), and the derivatized amino acid standard. Confirm that no interfering peaks appear at the retention time of the DNP-amino acid analyte.
2. Linearity: Prepare a series of at least five concentrations of the DNP-amino acid standard across the expected range (e.g., 10, 50, 100, 150, 250 µg/mL). Inject each concentration in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration and calculate the correlation coefficient (r²).[3]
3. Accuracy: Analyze samples at three concentration levels (low, medium, high; e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Accuracy is assessed by calculating the percentage recovery of the analyte.
4. Precision:
-
Repeatability (Intra-day) : Analyze six replicate samples of the DNP-amino acid standard at 100% of the target concentration on the same day, with the same analyst and instrument.[2]
-
Intermediate Precision (Inter-day) : Repeat the analysis on a different day with a different analyst or on a different instrument. Calculate the %RSD for each set of measurements.
5. LOD and LOQ: These can be determined by the signal-to-noise (S/N) ratio. Analyze progressively more dilute solutions of the DNP-amino acid until the average S/N ratio is approximately 3:1 for LOD and 10:1 for LOQ.
6. Robustness: Evaluate the method's reliability by introducing small, deliberate variations to the chromatographic conditions.[9][10] Analyze the standard at 100% concentration while varying one parameter at a time:
-
Flow Rate : ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).
-
Column Temperature : ± 5°C (e.g., 30°C and 40°C).
-
Mobile Phase pH : ± 0.2 units for Mobile Phase A. Calculate the %RSD of the results obtained under the varied conditions.
Workflow and Logic Diagram
The following diagram illustrates the logical workflow for the complete validation of the HPLC method for DNP-amino acid analysis.
Caption: Workflow for HPLC method validation from protocol definition to final approval.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. researchgate.net [researchgate.net]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of Anti-DNP Antibodies with DNP-Alanine
For researchers, scientists, and drug development professionals, a comprehensive understanding of antibody specificity is crucial for the development of robust and reliable immunoassays. This guide provides an objective comparison of the cross-reactivity of anti-dinitrophenyl (anti-DNP) antibodies with DNP-alanine, a small haptenized amino acid. The binding affinity of anti-DNP antibodies to the immunizing hapten, often presented on a carrier protein, is compared with its affinity for structurally similar, yet distinct, molecules to ascertain the antibody's specificity.
Quantitative Comparison of Binding Affinities
The interaction between an antibody and its ligand is quantified by the association constant (K₀), where a higher value indicates a stronger binding affinity. While direct comparative quantitative data for the binding of anti-DNP antibodies to DNP-alanine is limited in the literature, we can infer its binding characteristics by examining related DNP-amino acid conjugates.
Qualitative evidence suggests that the binding affinities of anti-DNP antibodies to various small DNP-amino acids are comparable. For a quantitative benchmark, the average intrinsic association constant of a purified rabbit anti-DNP antibody with DNP-lysine has been established to be 7.4 x 10⁶ M⁻¹[1]. This value serves as a useful reference point for the expected affinity towards other DNP-conjugated amino acids.
| Antibody Specificity | Ligand | Average Intrinsic Association Constant (K₀) (M⁻¹) | Notes |
| Anti-DNP | DNP-lysine | 7.4 x 10⁶[1] | Reference value for a common DNP-amino acid. |
| Anti-DNP | DNP-alanine | Data not available | Qualitative studies suggest a comparable affinity to DNP-lysine. |
| Anti-DNP | DNP-glycine | Data not available | Qualitative studies suggest a comparable affinity to DNP-lysine. |
Experimental Protocols
To quantitatively assess the cross-reactivity of anti-DNP antibodies with haptens such as DNP-alanine, the Fluorescence Quenching Assay is a widely employed and reliable method.[1]
Fluorescence Quenching Assay
This technique leverages the intrinsic fluorescence of tryptophan residues within the antibody's variable region. When a hapten binds in close proximity to these residues, the fluorescence is "quenched" or reduced. The degree of quenching is proportional to the amount of hapten-antibody complex formed, allowing for the calculation of the binding affinity.[1]
Detailed Protocol:
-
Reagent Preparation:
-
A solution of purified anti-DNP antibody is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration that yields a stable and measurable fluorescence signal (typically 20-50 µg/mL).[1]
-
Stock solutions of the DNP-haptens to be tested (e.g., DNP-alanine and a reference like DNP-lysine) are prepared in the same buffer, often starting at a concentration of 1 mM.[1]
-
-
Instrumentation Setup:
-
A spectrofluorometer with temperature control is used.
-
The excitation wavelength is typically set to 295 nm to selectively excite tryptophan residues, and the emission is monitored at the wavelength of maximum fluorescence for the antibody (usually around 340-350 nm).
-
-
Fluorescence Titration:
-
A known volume of the antibody solution is placed in a quartz cuvette, and the initial fluorescence intensity (F₀) is recorded.[1]
-
Small aliquots of the DNP-hapten stock solution are incrementally added to the antibody solution.[1]
-
After each addition, the solution is gently mixed and allowed to equilibrate for a few minutes before the fluorescence intensity (F) is measured.[1]
-
-
Data Analysis:
-
The measured fluorescence values are corrected for dilution effects.[1]
-
The fractional quenching, calculated as ((F₀ - F) / F₀), is plotted against the molar concentration of the hapten.[1]
-
The association constant (K₀) is determined by fitting the resulting binding curve to an appropriate model, such as the Sips or Langmuir isotherm.
-
Experimental Workflow
The following diagram outlines the key steps in determining the binding affinity of anti-DNP antibodies to DNP-alanine using a fluorescence quenching assay.
Conclusion for Researchers and Drug Development Professionals
The available data strongly suggests that anti-DNP antibodies exhibit significant cross-reactivity with DNP-alanine, with a binding affinity likely comparable to that of DNP-lysine. This indicates that DNP-alanine can serve as an effective small-molecule competitor in various immunoassays involving anti-DNP antibodies.
For applications demanding high precision, such as the development of quantitative diagnostic assays or in-depth drug development studies, it is advisable to experimentally determine the specific association constant for DNP-alanine with the particular anti-DNP antibody clone being used. The fluorescence quenching protocol outlined provides a robust method for obtaining this critical data, ensuring the accuracy and reliability of your results.
References
quantitative accuracy of the DNP-alanine method
A Comprehensive Guide to the Quantitative Accuracy of DNP-Alanine Dosimetry
For researchers, scientists, and drug development professionals navigating the complexities of radiation dosimetry, selecting the appropriate method is paramount to ensuring accurate and reproducible experimental outcomes. This guide provides a detailed comparison of the quantitative accuracy of the 2,4-dinitrophenylalanine (DNP-alanine) method with other widely used dosimetry systems. The information presented is supported by experimental data to facilitate an objective evaluation of each method's performance.
Comparative Analysis of Dosimetry Systems
The selection of a dosimetry system is often dictated by the specific application, required dose range, and desired level of accuracy. This section provides a quantitative comparison of the DNP-alanine method with three other common dosimetry techniques: Thermoluminescent Dosimeters (TLDs), Gafchromic™ films, and Ionization Chambers.
Quantitative Performance Data
The following table summarizes the key performance characteristics of each dosimetry system, offering a clear comparison of their quantitative accuracy and operational ranges.
| Feature | DNP-Alanine | Thermoluminescent Dosimeters (TLDs) | Gafchromic™ Film | Ionization Chambers |
| Dose Range | 1 Gy - 100 kGy | 10 µGy - 10 Gy[1] | 0.1 Gy - 40 Gy[2] | nA to µA range (dose rate dependent) |
| Overall Uncertainty | 1.8% - 2.24% (k=1)[3][4] | 2.97% (k=1) to 22% (k=2)[5][6] | 1.4% - 5%[7] | ~2.3%[8][9] |
| Dose Rate Dependence | Independent up to 10¹⁰ Gy/s for e-beam[10] | Generally low, but can be a factor | Minimal[11] | Can be significant, requires correction[12] |
| Energy Dependence | Small, especially between 0.2 and 10 MeV[13] | Significant, requires energy-specific calibration[14] | Small[15] | Generally low for high-energy photons |
| Signal Stability (Fading) | Very stable, minimal fading[7] | 5-10% per year[1] | Significant darkening up to 5% over 3 months[15] | Real-time measurement, no fading |
| Readout Method | Electron Paramagnetic Resonance (EPR) | Heating and light measurement | Flatbed scanner (optical density) | Electrometer (charge/current measurement) |
| Readout Destructive? | No[10] | Yes | No | N/A (real-time) |
| Tissue Equivalence | Nearly tissue equivalent[7] | Approximately tissue equivalent (e.g., LiF)[16] | Tissue equivalent | Air equivalent (requires conversion) |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for achieving high quantitative accuracy. This section outlines the typical methodologies for the DNP-alanine dosimetry system and its alternatives.
DNP-Alanine Dosimetry Protocol
The DNP-alanine dosimetry system relies on the measurement of stable free radicals produced in crystalline alanine upon irradiation. The concentration of these radicals, which is proportional to the absorbed dose, is quantified using Electron Paramagnetic Resonance (EPR) spectroscopy.
1. Dosimeter Preparation and Irradiation:
-
Alanine dosimeters, typically in the form of pellets composed of L-alanine and a binder like paraffin wax, are used.[13]
-
Prior to irradiation, dosimeters are conditioned at a controlled relative humidity to minimize signal fading.[13]
-
Dosimeters are irradiated to the unknown dose in the experimental setup.
2. EPR Signal Measurement:
-
The irradiated dosimeter is placed in the EPR spectrometer.
-
The EPR spectrum is recorded. The peak-to-peak height of the central feature of the spectrum is the primary measure of the radiation-induced signal.[17]
-
To improve accuracy, the alanine signal can be normalized to that of an adjacent reference sample, such as a ruby crystal, to correct for variations in spectrometer sensitivity.[11]
3. Dose Determination:
-
A calibration curve is generated by irradiating a set of dosimeters to known doses from a calibrated radiation source (e.g., ⁶⁰Co).
-
The EPR signal of the unknown dosimeter is compared to the calibration curve to determine the absorbed dose.
Alternative Dosimetry Protocols
-
Thermoluminescent Dosimeters (TLDs): TLDs store energy from ionizing radiation, which is released as light when heated. The amount of light is proportional to the dose. The protocol involves annealing the TLDs, irradiating them, and then reading the signal using a TLD reader that heats the dosimeter and measures the light output with a photomultiplier tube.[18][19]
-
Gafchromic™ Film: This radiochromic film darkens upon exposure to radiation. The protocol involves irradiating the film and then scanning it with a high-resolution flatbed scanner. The change in optical density is measured and correlated to the absorbed dose using a previously established calibration curve.[2]
-
Ionization Chambers: These detectors measure the charge created by the ionization of a gas (usually air) by radiation. The protocol involves placing the chamber in the radiation field and measuring the ionization current or collected charge with an electrometer. This measurement is then converted to absorbed dose using calibration factors traceable to a primary standards laboratory.[9][20]
Visualizing the DNP-Alanine Dosimetry Workflow
To provide a clear understanding of the DNP-alanine dosimetry process, the following diagram illustrates the experimental workflow from dosimeter preparation to dose determination.
Caption: Workflow for DNP-alanine dosimetry.
Signaling Pathway in DNP-Alanine Dosimetry
The underlying principle of DNP-alanine dosimetry is the radiation-induced formation of stable free radicals within the alanine molecule. This can be visualized as a simple signaling pathway.
Caption: Radiation-induced radical formation in alanine.
References
- 1. papers.sif.it [papers.sif.it]
- 2. A Protocol for Accurate Radiochromic Film Dosimetry Using Radiochromic.com - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive evaluation and new recommendations in the use of Gafchromic EBT3 film - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. wseas.com [wseas.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Eight years of IMRT quality assurance with ionization chambers and film dosimetry: experience of the montpellier comprehensive cancer center - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijrr.com [ijrr.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. researchgate.net [researchgate.net]
- 12. Dosimetric study of 2D ion chamber array matrix for the modern radiotherapy treatment verification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High accuracy dosimetry with small pieces of Gafchromic films - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of Thermoluminescence Dosimetry for QA in High-Dose-Rate Skin Surface Brachytherapy with Custom-Flap Applicator - PMC [pmc.ncbi.nlm.nih.gov]
- 15. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 16. kubanni-backend.abu.edu.ng [kubanni-backend.abu.edu.ng]
- 17. researchgate.net [researchgate.net]
- 18. Thermoluminescent Dosimeters | TLD Dosimeters [landauer.com]
- 19. bnl.gov [bnl.gov]
- 20. quora.com [quora.com]
A Comparative Guide to the LC-MS/MS Validation of 2,4-Dinitrophenylalanine Derivatives
For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. When dealing with molecules derivatized with a 2,4-dinitrophenyl (DNP) group, such as 2,4-dinitrophenylalanine, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) stands out as a powerful analytical technique due to its high sensitivity and selectivity.[1] This guide provides a comprehensive comparison of LC-MS/MS with alternative methods, supported by experimental data, and includes a detailed protocol for method validation.
The primary strategy for analyzing highly volatile and reactive carbonyl compounds, which can be extended to other molecules with suitable functional groups, involves derivatization with 2,4-dinitrophenylhydrazine (DNPH). This process converts the target analytes into more stable, UV-absorbing, and readily ionizable derivatives, making them amenable to various analytical techniques.
Performance Comparison of Analytical Methods
The choice of analytical technique depends on the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a comparison of LC-MS/MS with High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of DNPH-derivatized compounds.
Table 1: Quantitative Performance Data for LC-MS/MS Analysis of DNPH Derivatives
| Analyte (as DNPH derivative) | Linearity Range | L.O.D. (Limit of Detection) | L.O.Q. (Limit of Quantification) | Precision (%RSD, Intra-day) | Reference |
| Formaldehyde | 1 - 500 ppb | - | - | 1 - 6% | [2] |
| Acetaldehyde | 1 - 500 ppb | - | - | - | [2] |
| Malondialdehyde | 0.1–12.5 µM | 0.25 fmol (on-column) | 2.5 µM | < 15% | [3] |
| Acrolein | 0.01–6.25 µM | 2 fmol (on-column) | - | < 15% | [3] |
| Acetone | 0.2 - 8 mg/L | 0.2 mg/L | 0.7 mg/L | 0.01% | [4] |
| Muscone | 0.04 - 30.00 µg/mL | 0.005 µg/mL | 0.04 µg/mL | < 4.12% | [5] |
Data presented is for various carbonyl-DNPH derivatives as a proxy for this compound derivatives.
Table 2: Quantitative Performance Data for HPLC-UV Analysis of DNPH Derivatives
| Analyte (as DNPH derivative) | Linearity Range (r²) | L.O.D. (Limit of Detection) | L.O.Q. (Limit of Quantification) | Method | Reference |
| Formaldehyde | > 0.9998 | 1.1 ng/mL | 3.6 ng/mL | UHPLC | [6] |
| Acetaldehyde | > 0.9998 | 1.1 ng/mL | 3.7 ng/mL | UHPLC | [6] |
| Propionaldehyde | - | 6.6 µg/L | - | HPLC | [7] |
| Formaldehyde | - | 4.3 µg/L | - | HPLC | [7] |
| Formaldehyde | 0.999 | 17 µg/L | 50 µg/L | HPLC | [8] |
| Various Carbonyls | 0.9991 - 0.9999 | ~0.1 ng | ~4 ng | UHPLC | [9][10] |
Data presented is for various carbonyl-DNPH derivatives as a proxy for this compound derivatives.
Table 3: Quantitative Performance Data for GC-MS Analysis of Derivatized Carbonyls
| Analyte | Derivatizing Agent | L.O.D. (Limit of Detection) | L.O.Q. (Limit of Quantification) | Method | Reference |
| Various Carbonyls | DNPH | 1.4 - 5.6 µ g/cigarette | - | GC-MS | [11] |
| Formaldehyde | PFPH | 0.09 µg | 0.25 µg | TD-GC/MS | [12] |
PFPH (Pentafluorophenylhydrazine) is an alternative derivatizing agent for GC-MS analysis.
Experimental Workflow and Methodologies
A robust and reliable analytical method is built upon a well-defined experimental workflow. The following diagram and protocol outline the key steps for the validation of this compound derivatives using LC-MS/MS.
Caption: Workflow for LC-MS/MS validation of DNP derivatives.
Detailed Experimental Protocol: LC-MS/MS Validation
This protocol provides a general framework for the validation of a quantitative LC-MS/MS method for a this compound derivative. Specific parameters should be optimized for the particular analyte and matrix.
Materials and Reagents
-
Analyte: this compound derivative standard
-
Internal Standard (IS): Stable isotope-labeled analog of the analyte
-
Reagents: 2,4-dinitrophenylhydrazine (DNPH), HPLC-grade acetonitrile, methanol, and water; formic acid, hydrochloric acid.
-
Sample Matrix: Blank biological matrix (e.g., plasma, urine, tissue homogenate)
Stock and Working Solutions Preparation
-
Prepare a primary stock solution of the analyte and IS in a suitable organic solvent (e.g., acetonitrile).
-
Prepare serial dilutions from the stock solution to create working solutions for calibration standards and quality control (QC) samples.
Sample Derivatization
-
To an aliquot of the sample (or standard/QC), add the IS.
-
Perform sample clean-up if necessary (e.g., protein precipitation with acetonitrile, liquid-liquid extraction, or solid-phase extraction).
-
Add the DNPH derivatizing solution (typically in acidified acetonitrile).[8]
-
Incubate the mixture to ensure complete derivatization (e.g., 20 minutes to 3 hours at a controlled temperature).[5][8]
-
Quench the reaction if necessary and dilute the sample for injection.
LC-MS/MS Instrumentation and Conditions
-
LC System: UHPLC system for fast and efficient separation.[6]
-
Column: A reversed-phase C8 or C18 column (e.g., 2.1 x 100 mm, <3 µm particle size).[3]
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Ion Source: Electrospray Ionization (ESI) in negative ion mode is often effective for DNPH derivatives.[4]
-
MS Detection: Tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize precursor-to-product ion transitions for both the analyte and the IS.
Method Validation Parameters
The method should be validated for the following parameters according to regulatory guidelines:
-
Specificity and Selectivity: Analyze blank matrix samples to ensure no endogenous interferences at the retention time of the analyte and IS.
-
Linearity and Range: Analyze calibration standards at a minimum of five concentration levels to establish the relationship between response and concentration. The correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on multiple days. Accuracy should be within ±15% (±20% at the LLOQ) of the nominal concentration, and precision (%RSD) should not exceed 15% (20% at the LLOQ).[3]
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. The LOD is typically determined as a signal-to-noise ratio of 3.
-
Recovery: Assess the efficiency of the extraction process by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the sample matrix by comparing the analyte response in post-extraction spiked samples to that in a neat solution.
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term frozen storage.
Conclusion
LC-MS/MS offers superior sensitivity and selectivity for the quantification of this compound derivatives compared to HPLC-UV and GC-MS. The data indicates that LC-MS/MS can achieve significantly lower limits of detection, often in the picogram to femtomole range.[3] While HPLC-UV is a robust and more accessible alternative, it generally provides higher detection limits.[7][8] GC-MS can also be employed, but may require different derivatization strategies to enhance volatility.[11][12] The choice of method should be guided by the specific analytical requirements of the study. The provided protocol offers a solid foundation for developing and validating a reliable LC-MS/MS method, ensuring high-quality data for research and development.
References
- 1. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]
- 2. lcms.cz [lcms.cz]
- 3. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. iomcworld.com [iomcworld.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Gas chromatography-mass spectrometry of carbonyl compounds in cigarette mainstream smoke after derivatization with 2,4-dinitrophenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gcms.labrulez.com [gcms.labrulez.com]
A Head-to-Head Battle of Sensitivity: DNP-Alanine vs. Dansyl Chloride in Amino Acid Analysis
For researchers, scientists, and drug development professionals, the precise and sensitive detection of amino acids is a critical aspect of a wide array of analytical methodologies. The choice of a derivatizing agent is paramount to achieving the desired levels of sensitivity and accuracy. This guide provides an objective comparison of two common derivatization reagents: 2,4-dinitrophenyl (DNP)-alanine, derived from the reaction of an amino acid with 1-fluoro-2,4-dinitrobenzene (FDNB or Sanger's reagent), and 5-(dimethylamino)naphthalene-1-sulfonyl chloride, more commonly known as dansyl chloride. This comparison is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate reagent for specific research needs.
At a Glance: Key Performance Characteristics
The fundamental difference between DNP-derivatives and dansyl-derivatives lies in their detection principles. DNP-amino acids are chromophoric and are typically detected by UV-Vis absorption, while dansyl-amino acids are highly fluorescent, allowing for more sensitive detection. Fluorescence is an inherently more sensitive technique than absorbance, which gives dansyl chloride a significant advantage in detecting low-abundance analytes.[1]
| Feature | DNP-Alanine (from FDNB) | Dansyl Chloride |
| Principle | Reacts with primary amino groups to form a UV-absorbing N-2,4-dinitrophenyl (DNP) derivative. | Reacts with primary and secondary amino groups to form highly fluorescent and UV-absorbing sulfonamide adducts.[2][3] |
| Detection Method | UV-Visible Spectroscopy | Fluorescence Detection (FLD), UV-Visible Spectroscopy, Mass Spectrometry (MS).[3] |
| Limit of Detection (LOD) | Approximately 5-10 picomoles (for a similar FDNP-derivative).[4] | Picomole to femtomole range, depending on the amino acid and detector. For many amino acids, 2-5 pmol with fluorescence detection.[3][5] |
| Limit of Quantification (LOQ) | Not widely reported, but expected to be higher than dansyl chloride. | Typically in the low picomole range (e.g., 6-15 pmol for several amino acids).[3] |
| Derivative Stability | DNP-amino acids are generally stable. | Dansyl derivatives are stable and highly resistant to acid and alkaline hydrolysis.[6] |
| Primary Advantage | Historical significance and well-established methodology. | Significantly higher sensitivity due to the fluorescence of the dansyl group.[7] |
Delving into the Chemistry: Reaction and Detection
The derivatization process for both reagents involves the nucleophilic attack of the unprotonated amino group of the amino acid on the electron-deficient aromatic ring of the reagent.
DNP-Alanine Derivatization Workflow
Dansyl Chloride Derivatization Workflow
Experimental Protocols
Below are representative experimental protocols for the derivatization of amino acids with a DNP reagent and dansyl chloride for subsequent HPLC analysis.
DNP-Derivatization Protocol (Adapted from a method for a similar FDNB-based reagent)
This protocol is based on the derivatization using an analog of Sanger's reagent, N-α-(5-fluoro-2,4-dinitrophenyl)-(D or L)-valine amide (FDNP-Val-NH₂), which forms DNP-like derivatives.[4]
-
Sample Preparation: Dissolve the amino acid sample (approximately 2.5 mmol) or tissue homogenate in 100 µL of 0.5 M sodium bicarbonate buffer.
-
Derivatization Reagent: Prepare a 1% solution of the FDNP-reagent in acetone.
-
Reaction: Add 400 µL of the FDNP-reagent solution to the amino acid sample.
-
Incubation: Incubate the mixture for 90 minutes at 40°C.
-
Acidification: After cooling, acidify the reaction mixture with 2 M HCl to a pH of 4.
-
Dilution and Injection: Dilute the sample 100-160 fold with methanol, and inject 10 µL into the HPLC system.
-
HPLC Analysis:
-
Column: ODS-Hypersil reversed-phase column (5 µm, 25.0 cm x 0.46 cm).
-
Mobile Phase A: 0.11% TFA in water.
-
Mobile Phase B: 0.11% TFA in acetonitrile.
-
Gradient: A linear gradient is typically used.
-
Detection: UV absorption at 340 nm.
-
Dansyl Chloride Derivatization Protocol
This protocol is a generalized procedure based on common dansylation methods.[3][6][8]
-
Sample Preparation: Dissolve the amino acid sample in a 0.1 M sodium carbonate/bicarbonate buffer (pH 9.8).
-
Derivatization Reagent: Prepare a 50 mM solution of dansyl chloride in 100% acetonitrile. This solution should be prepared fresh and protected from light.
-
Reaction: Mix the amino acid sample with an excess of the dansyl chloride solution.
-
Incubation: Incubate the reaction mixture in the dark at an elevated temperature (e.g., 60°C for 60 minutes or 38°C for 90-120 minutes).[3][6]
-
Quenching: After incubation, add a quenching solution (e.g., a primary amine solution like ethylamine) to consume the excess unreacted dansyl chloride.
-
HPLC Analysis:
Logical Relationship in Method Selection
The choice between DNP-alanine and dansyl chloride derivatization hinges on the specific requirements of the analysis, particularly the need for sensitivity.
Conclusion
While both DNP-derivatization and dansylation are effective methods for the analysis of amino acids, dansyl chloride offers a clear advantage in terms of sensitivity. The fluorescent nature of dansyl-amino acid adducts allows for detection at picomole to femtomole levels, making it the superior choice for applications where sample amounts are limited or the target analytes are present in low concentrations.[3][5] DNP-derivatization, while historically significant and still a valid technique, is better suited for applications where the higher sensitivity of fluorescence detection is not a critical requirement. The choice between these two reagents should, therefore, be guided by the specific analytical needs and the available instrumentation.
References
- 1. quora.com [quora.com]
- 2. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-Terminal Amino Acid Analysis: Dinitrophenylalanine vs. Phenylisothiocyanate
For researchers, scientists, and drug development professionals engaged in protein characterization, understanding the nuances of different analytical techniques is paramount. N-terminal sequencing, in particular, provides critical information about a protein's identity and integrity. Historically, two key reagents have dominated this field: 1-fluoro-2,4-dinitrobenzene (FDNB), which leads to the formation of dinitrophenyl (DNP)-amino acids, and phenylisothiocyanate (PITC). This guide provides an objective comparison of the methodologies associated with these reagents, supported by experimental data and protocols.
The primary distinction lies in their application: FDNB, used in the Sanger method, is designed for the singular identification of the N-terminal amino acid.[1][2] In contrast, PITC, the reagent in Edman degradation, allows for the sequential determination of the amino acid sequence from the N-terminus.[3][4] This fundamental difference dictates the experimental workflow and the scope of information that can be obtained.
Core Principles and Methodologies
Sanger's Method (FDNB): Developed by Frederick Sanger, this technique involves the reaction of FDNB with the free α-amino group of a peptide's N-terminal residue under mildly alkaline conditions.[1][2] This reaction forms a stable DNP-peptide. Subsequent acid hydrolysis breaks all peptide bonds, releasing a mixture of free amino acids and the DNP-labeled N-terminal amino acid.[1][5] The DNP-amino acid can then be identified by chromatography. The critical limitation of this method is that the hydrolysis step destroys the remainder of the peptide chain, precluding any further sequencing.[1][2][5]
Edman Degradation (PITC): Pehr Edman developed this method to overcome the destructive nature of Sanger's approach.[4] Edman degradation is a cyclical process that removes one amino acid at a time from the N-terminus.[3][6] The process involves three key steps:
-
Coupling: The peptide reacts with PITC under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.[7][8]
-
Cleavage: Under acidic conditions, the N-terminal PTC-amino acid is cleaved from the peptide, forming an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact.[3][7]
-
Conversion and Identification: The ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified, typically by HPLC.[3][9]
The shortened peptide can then re-enter the cycle for the identification of the next amino acid in the sequence.[10] This sequential capability is the principal advantage of Edman degradation.
Performance Comparison: DNP-Amino Acid vs. PTH-Amino Acid Analysis
| Feature | Sanger's Method (FDNB) | Edman Degradation (PITC) |
| Primary Application | Single N-terminal amino acid identification | Sequential N-terminal amino acid sequencing |
| Peptide Integrity | Peptide chain is destroyed during hydrolysis | Peptide chain remains intact for subsequent cycles |
| Sequencing Length | 1 amino acid | Up to 30-60 amino acids[4] |
| Process | Destructive, single-step analysis | Cyclical, non-destructive to the remaining peptide |
| Automation | Not automated | Readily automated, allowing for efficient sequencing[4] |
| Throughput | Low | Moderate (automated sequencers) |
| Limitations | Ineffective for sequencing; N-terminal blockage prevents analysis | N-terminal blockage prevents analysis; decreasing yields with each cycle limit read length[1][4] |
Experimental Protocols
Sanger's Method for N-Terminal Identification
-
Labeling: Dissolve the peptide sample in a suitable buffer (e.g., sodium bicarbonate, pH ~8.5). Add a solution of 1-fluoro-2,4-dinitrobenzene (FDNB) in ethanol. Incubate the reaction mixture in the dark at room temperature for approximately 2 hours. The FDNB reacts with the N-terminal α-amino group and the ε-amino group of any lysine residues.
-
Hydrolysis: After the reaction, dry the DNP-peptide to remove excess FDNB. Add 6M hydrochloric acid to the dried sample. Seal the tube and heat at 110°C for 18-24 hours to hydrolyze all peptide bonds.
-
Extraction: After hydrolysis, extract the DNP-amino acid (which is ether-soluble) from the aqueous solution containing the free amino acids.
-
Identification: Identify the DNP-amino acid using a chromatographic technique, such as thin-layer chromatography (TLC) or HPLC, by comparing its migration or retention time to that of known DNP-amino acid standards.[5][11]
Edman Degradation for Sequential N-Terminal Sequencing
This protocol outlines a single cycle of manual Edman degradation. Automated sequencers perform these steps iteratively.[9]
-
Coupling: Dissolve the peptide in a basic buffer (e.g., N-methylpiperidine in a water/acetonitrile mixture). Add phenylisothiocyanate (PITC) and incubate at approximately 50°C for 20-30 minutes to form the PTC-peptide.[12]
-
Washing: Perform several washes with an organic solvent (e.g., ethyl acetate) to remove excess PITC and byproducts.
-
Cleavage: Introduce a strong anhydrous acid, such as trifluoroacetic acid (TFA), to specifically cleave the N-terminal peptide bond.[12] This reaction takes place over 5-10 minutes at 50°C and releases the anilinothiazolinone (ATZ)-amino acid.
-
Extraction: Selectively extract the ATZ-amino acid derivative using an organic solvent (e.g., 1-chlorobutane).[9] The remaining, shortened peptide is dried and ready for the next cycle.
-
Conversion: Transfer the extracted ATZ-amino acid to a separate vial and treat with an aqueous acid (e.g., 25% TFA) at 50°C for about 30 minutes.[9] This converts the unstable ATZ derivative into the more stable phenylthiohydantoin (PTH)-amino acid.
-
Identification: Inject the PTH-amino acid solution into an HPLC system for identification by comparing its retention time against a chromatogram of known PTH-amino acid standards.[10][13]
Visualization of Chemical Pathways and Workflows
Caption: Chemical workflow of Sanger's method.
Caption: The cyclical process of Edman degradation.
Caption: Comparison of experimental workflows.
Conclusion: Defining the Advantage
The "advantage" of one reagent over the other is entirely context-dependent.
The primary advantage of phenylisothiocyanate (PITC) is its central role in Edman degradation, a method that permits the sequential sequencing of amino acids from the N-terminus.[1][4] This has been a cornerstone of protein analysis for decades and allows for the elucidation of a protein's primary structure over a significant length (30-60 residues).[4] The non-destructive nature of the cleavage step is the key to this powerful capability.
The advantage of 1-fluoro-2,4-dinitrobenzene (FDNB) , and by extension the production of a DNP-amino acid, is its use in a simple, albeit destructive, method for confirming the identity of the N-terminal amino acid . While largely superseded by Edman degradation and mass spectrometry for comprehensive sequencing, the Sanger method remains a historically significant technique that established the principle of N-terminal labeling.[2] In a modern laboratory setting, its practical advantages are minimal compared to the capabilities of PITC-based automated sequencers.
For researchers requiring detailed sequence information, PITC is unequivocally the superior reagent. For a simple, low-throughput confirmation of the N-terminal residue where the rest of the peptide is not needed, the Sanger method with FDNB is a functional, if dated, approach.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Edman degradation - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. pharmiweb.com [pharmiweb.com]
- 7. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 8. quora.com [quora.com]
- 9. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 10. N-Terminal Sequencing by Edman Degradation Service - Creative Proteomics [creative-proteomics.com]
- 11. Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Edman Degradation vs Sanger Sequencing - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to the Reproducibility of 2,4-Dinitrophenylalanine Derivatization for Amino Acid Analysis
For researchers, scientists, and drug development professionals, the precise and reproducible quantification of amino acids is fundamental. Pre-column derivatization followed by high-performance liquid chromatography (HPLC) is a widely adopted strategy to enhance the detection and separation of these crucial biomolecules. Among the various derivatization agents, 2,4-dinitrofluorobenzene (DNFB), the foundational reagent for 2,4-dinitrophenylalanine (DNPA) derivatization, and its chiral analogue, Marfey's reagent, have been historically significant. This guide provides an objective comparison of the reproducibility of DNPA derivatization with other common alternatives, supported by available experimental data.
Performance Comparison of Derivatization Reagents
The choice of a derivatization reagent is a critical factor that influences the reliability and reproducibility of amino acid analysis. The following tables summarize the key performance characteristics of DNFB/Marfey's reagent and its main alternatives: ortho-phthalaldehyde (OPA), 9-fluorenylmethyloxycarbonyl chloride (FMOC), and phenylisothiocyanate (PITC).
| Feature | 2,4-Dinitrofluorobenzene (DNFB) / Marfey's Reagent | Ortho-phthalaldehyde (OPA) | 9-Fluorenylmethyloxycarbonyl chloride (FMOC) | Phenylisothiocyanate (PITC) |
| Reactivity | Reacts with primary and secondary amines. | Reacts only with primary amines. | Reacts with both primary and secondary amines.[1] | Reacts with primary and secondary amines. |
| Derivative Stability | DNP derivatives are stable to acid hydrolysis.[1] Marfey's derivatives are stable for 24 hours at room temperature. | Derivatives are relatively unstable and require rapid analysis.[1] | Derivatives are highly stable.[1] | PTC-amino acids have good stability. |
| Detection Method | Colorimetric/UV (340-360 nm).[1] | Fluorescence.[1] | Fluorescence and UV.[1] | UV (254 nm). |
| Key Advantages | Stable derivatives, well-established method. Marfey's reagent allows for chiral separation. | Rapid reaction, well-suited for automation.[1] | Reacts with both primary and secondary amines, stable derivatives.[1] | Reliable and well-established method. |
| Key Disadvantages | Slower reaction times for some amino acids with Marfey's reagent. Potential for side reactions. | Does not react with secondary amines (e.g., proline). Unstable derivatives.[1] | Hydrolysis by-product can interfere with chromatography.[1] | Can be a more complex and time-consuming procedure. |
Table 1: General Comparison of Amino Acid Derivatization Reagents.
Reproducibility Data
The reproducibility of a derivatization method is paramount for reliable quantification. The following table presents available data on the relative standard deviation (RSD) for peak areas and retention times, as well as recovery rates for the different derivatization agents. It is important to note that this data is compiled from different studies and experimental conditions may vary.
| Derivatization Reagent | Sample Matrix | Peak Area RSD (%) | Retention Time RSD (%) | Recovery (%) |
| DNFB | Tea Infusion | 0.60 - 2.84 | 0.11 - 1.53 | 70.60 - 108.80 |
| Marfey's Reagent | Murine Islet Secretions | < 15 | < 1 | Not specified |
| OPA-FMOC | Standard Solution | < 3 | < 0.2 | Not specified |
| PITC | Foie Gras | Not specified | Not specified | Not specified (noted as having the best accuracy in one study) |
Table 2: Reported Reproducibility Data for Different Derivatization Reagents.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. The following sections outline the general steps for amino acid derivatization with DNFB/Marfey's reagent and its alternatives.
2,4-Dinitrofluorobenzene (DNFB) / Marfey's Reagent Derivatization
-
Sample Hydrolysis: The protein or peptide sample is first hydrolyzed to release individual amino acids, typically using 6 M HCl at 110°C for 24 hours.
-
Derivatization: The amino acid hydrolysate is dissolved in a basic buffer (e.g., sodium bicarbonate). DNFB or Marfey's reagent, dissolved in a suitable organic solvent like acetone, is added to the sample. The reaction is typically carried out at an elevated temperature (e.g., 40-60°C) for a specific duration (e.g., 1-2 hours).
-
Quenching: The reaction is stopped by acidification (e.g., with HCl).
-
Extraction/Cleanup: The DNP-amino acid derivatives are often extracted with an organic solvent (e.g., ether) to separate them from unreacted reagent and other interfering substances.
-
Analysis: The dried derivatives are redissolved in a suitable solvent and analyzed by HPLC with UV detection (typically around 340-360 nm).
Ortho-phthalaldehyde (OPA) Derivatization
-
Reagent Preparation: An OPA solution is prepared in a borate buffer, typically containing a thiol such as 2-mercaptoethanol or 3-mercaptopropionic acid.
-
Derivatization: The amino acid sample is mixed with the OPA reagent. The reaction is very rapid and is usually complete within minutes at room temperature.
-
Analysis: The derivatized sample is immediately injected into the HPLC system for analysis by fluorescence detection. Due to the instability of the OPA derivatives, rapid analysis is crucial.[1]
9-Fluorenylmethyloxycarbonyl chloride (FMOC) Derivatization
-
Reagent Preparation: FMOC-Cl is dissolved in an aprotic solvent like acetone or acetonitrile.
-
Derivatization: The amino acid sample is mixed with a borate buffer, and the FMOC-Cl solution is added. The reaction is fast and typically complete within a few minutes at room temperature.
-
Quenching: The reaction can be stopped by adding an amine-containing reagent to consume the excess FMOC-Cl.
-
Analysis: The derivatized sample is analyzed by HPLC with fluorescence or UV detection.
Phenylisothiocyanate (PITC) Derivatization
-
Drying: The amino acid sample is thoroughly dried.
-
Derivatization: A solution of PITC in a mixture of ethanol and triethylamine is added to the dried sample. The reaction is allowed to proceed at room temperature.
-
Drying: The excess reagent and by-products are removed by vacuum evaporation.
-
Analysis: The resulting phenylthiocarbamyl (PTC) amino acid derivatives are redissolved and analyzed by HPLC with UV detection at 254 nm.
Visualizing the Workflow
To better understand the derivatization process, the following diagrams illustrate the key steps.
Caption: DNFB/Marfey's Reagent Derivatization Workflow.
Caption: General Workflow for Amino Acid Analysis.
Conclusion
The reproducibility of this compound derivatization, using DNFB or Marfey's reagent, is generally considered good, with stable derivatives being a key advantage.[1] However, the available quantitative data suggests that alternative methods, such as OPA-FMOC, may offer superior precision in terms of lower relative standard deviations for both peak areas and retention times. The choice of the optimal derivatization reagent will ultimately depend on the specific requirements of the analysis, including the need for chiral separation (where Marfey's reagent excels), the types of amino acids to be quantified (primary vs. secondary), the desired level of automation, and the available detection instrumentation. For routine, high-throughput analysis where high precision is paramount, automated OPA-FMOC derivatization presents a compelling option. PITC remains a robust and reliable method, particularly noted for its accuracy in some comparative studies. Researchers should carefully consider these factors and the supporting experimental data when selecting a derivatization strategy for their amino acid analysis needs.
References
A Head-to-Head Battle: UV Detection vs. Mass Spectrometry for DNP-Amino Acid Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is paramount. The derivatization of amino acids with 2,4-dinitrofluorobenzene (DNFB), creating 2,4-dinitrophenyl (DNP) amino acids, is a long-established method to facilitate their detection. This guide provides an objective comparison of two common analytical techniques for DNP-amino acid analysis: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection and Liquid Chromatography with Mass Spectrometry (LC-MS).
This comparison delves into the core principles, performance metrics, and experimental workflows of each technique, supported by experimental data to inform your choice of the most suitable method for your research needs.
At a Glance: Key Performance Metrics
The choice between UV detection and mass spectrometry for the analysis of DNP-amino acids often hinges on the specific requirements of the experiment, such as the need for sensitivity, selectivity, and cost-effectiveness. Below is a summary of key quantitative performance parameters for both methods.
| Performance Metric | HPLC-UV with DNP Derivatization | LC-MS/MS with Derivatization | LC-MS/MS without Derivatization |
| Limit of Detection (LOD) | 2.68–62.44 pmol/L (using FDAA, a DNP analog)[1] | As low as 0.2 - 8.1 pg on column[2] | Not specified, but generally higher than with derivatization |
| Limit of Quantification (LOQ) | 2.93–208.13 pmol/L (using FDAA, a DNP analog)[1] | 12.5 or 62 ng/mL for D/L amino acids[3] | Lowest point on calibration curve with <20% CV[4] |
| Linear Range | 8–1000 µmol/L (using FDAA, a DNP analog)[1] | 5–2000 µM[5] | Not explicitly stated, but typically wide |
| Precision (%RSD) | 0.30% - 5.31% (intraday), 1.96% - 8.04% (interday)[1] | <15%[6] | Not explicitly stated, but generally high |
| Selectivity | Moderate; relies on chromatographic separation | High; based on mass-to-charge ratio | High; based on mass-to-charge ratio |
| Cost | Lower instrument and operational cost | Higher instrument and operational cost | Higher instrument and operational cost |
The Core Principles: How They Work
UV Detection: This technique relies on the principle of light absorption. The DNP group attached to the amino acid is a strong chromophore, meaning it absorbs ultraviolet (UV) light at a specific wavelength (typically around 360 nm).[7] As the DNP-amino acids elute from the HPLC column and pass through the detector's flow cell, they absorb UV light. The amount of light absorbed is directly proportional to the concentration of the DNP-amino acid, allowing for quantification.
Mass Spectrometry: Mass spectrometry (MS) identifies and quantifies compounds based on their mass-to-charge ratio (m/z). After the DNP-amino acids are separated by liquid chromatography, they enter the mass spectrometer where they are ionized. The resulting ions are then separated in a mass analyzer based on their m/z, and their abundance is measured by a detector. MS offers high selectivity as it can distinguish between compounds with the same retention time but different masses. Tandem mass spectrometry (MS/MS) further enhances selectivity by fragmenting the initial ions and analyzing the resulting fragment ions, providing structural information and even more confident identification.[5]
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of DNP-amino acids using HPLC-UV and LC-MS.
Caption: Workflow for DNP-amino acid analysis using HPLC-UV.
Caption: Workflow for DNP-amino acid analysis using LC-MS.
Detailed Experimental Protocols
Derivatization of Amino Acids with DNFB (Sanger's Reagent)
This protocol is a general guideline for the derivatization of amino acids with 2,4-dinitrofluorobenzene (DNFB).[7][8][9]
-
Sample Preparation: If analyzing amino acids from a protein, perform acid hydrolysis (e.g., with 6M HCl) to release the individual amino acids. Neutralize the hydrolysate.
-
Reaction Mixture: In a reaction vial, combine the amino acid sample (or standard) with a sodium bicarbonate or borate buffer to maintain an alkaline pH (typically pH 8-9).
-
Addition of DNFB: Add a solution of DNFB in a suitable organic solvent (e.g., ethanol or acetonitrile). The molar excess of DNFB will depend on the concentration of amino acids.
-
Incubation: Incubate the reaction mixture in the dark at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 1-2 hours) to allow the reaction to complete.
-
Quenching: Stop the reaction by adding a small amount of acid (e.g., HCl) to lower the pH.
-
Extraction (Optional): The DNP-amino acids can be extracted into an organic solvent (e.g., ether or ethyl acetate) to remove excess reagent and other interfering substances.
-
Sample Dilution: Dry the extracted sample and reconstitute it in a suitable solvent for injection into the HPLC or LC-MS system.
HPLC-UV Analysis of DNP-Amino Acids
The following is a representative protocol for the separation and detection of DNP-amino acids by HPLC-UV.[7]
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a two-solvent system:
-
Solvent A: An aqueous buffer, such as sodium acetate or phosphate buffer, often with a small amount of an organic modifier like tetrahydrofuran.
-
Solvent B: An organic solvent like methanol or acetonitrile.
-
-
Gradient Program: The gradient starts with a high percentage of Solvent A, and the percentage of Solvent B is gradually increased over the run to elute the DNP-amino acids based on their hydrophobicity.
-
Flow Rate: A typical flow rate is around 1 mL/min.
-
Column Temperature: The column is often maintained at a constant temperature (e.g., 35°C) to ensure reproducible retention times.
-
Detection: The UV detector is set to a wavelength of approximately 360 nm to monitor the absorbance of the eluting DNP-amino acids.
-
Quantification: The concentration of each DNP-amino acid is determined by comparing its peak area to a calibration curve generated from known standards.
LC-MS/MS Analysis of DNP-Amino Acids
This protocol outlines a general approach for the analysis of DNP-amino acids using LC-MS/MS.
-
LC System: An HPLC or UHPLC system coupled to a tandem mass spectrometer.
-
Column: A reversed-phase C18 column is typically used for separation.
-
Mobile Phase:
-
Solvent A: Water with a small amount of an acid (e.g., 0.1% formic acid) to aid in ionization.
-
Solvent B: Acetonitrile or methanol with a small amount of acid.
-
-
Gradient Program: A gradient elution is used to separate the DNP-amino acids.
-
Flow Rate: The flow rate will depend on the column dimensions and can range from 0.2 to 1 mL/min.
-
Mass Spectrometer: A triple quadrupole or other tandem mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) is commonly used, typically in negative ion mode for DNP-amino acids.
-
MS Parameters:
-
Scan Mode: Multiple Reaction Monitoring (MRM) is often used for targeted quantification, providing high selectivity and sensitivity.
-
Precursor and Product Ions: For each DNP-amino acid, specific precursor (the molecular ion) and product (fragment) ion transitions are monitored.
-
-
Quantification: Quantification is achieved by measuring the peak area of the specific MRM transition for each DNP-amino acid and comparing it to a calibration curve, often using an internal standard for improved accuracy.
Conclusion: Making the Right Choice
Both UV detection and mass spectrometry are powerful tools for the analysis of DNP-amino acids, each with its own set of advantages and disadvantages.
HPLC-UV is a robust, reliable, and cost-effective technique that is well-suited for routine quantitative analysis where high sensitivity is not the primary concern. Its simplicity and lower operational costs make it an attractive option for many laboratories.
LC-MS , particularly tandem MS, offers superior sensitivity and selectivity.[5] This makes it the method of choice for complex samples where trace-level detection is required or where there is a high potential for interfering compounds. While the initial investment and operational costs are higher, the wealth of information and confidence in results provided by mass spectrometry are often indispensable for demanding research and development applications.
Ultimately, the decision between UV and mass spectrometric detection will depend on the specific analytical needs, budget, and the nature of the samples being analyzed. For high-throughput screening and routine quality control, HPLC-UV may be sufficient. However, for complex biological matrices, biomarker discovery, and applications requiring the utmost sensitivity and specificity, LC-MS/MS is the clear frontrunner.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
Navigating the Landscape of Quantitative Proteomics: A Comparative Guide to Protein Carbonyl Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of protein modifications is paramount. Protein carbonylation, a hallmark of oxidative stress, has long been a focus of study. The historical 2,4-dinitrophenylhydrazine (DNPH)-based methods, while foundational, are fraught with limitations in the era of high-throughput, quantitative proteomics. This guide provides an objective comparison of the traditional DNPH assay with modern mass spectrometry-based techniques, including Tandem Mass Tag (TMT), Stable Isotope Labeling by Amino acids in Cell culture (SILAC), and Label-Free Quantification (LFQ), offering a clear perspective on the strengths and weaknesses of each approach.
The Enduring Challenge: Limitations of the 2,4-Dinitrophenylhydrazine (DNPH) Method
The 2,4-dinitrophenylhydrazine (DNPH) assay, in its various forms (spectrophotometric, ELISA, and Western blot), has been a workhorse for detecting protein carbonyls. The method relies on the reaction of DNPH with carbonyl groups on proteins to form a stable dinitrophenylhydrazone (DNP) adduct, which can then be detected colorimetrically or with an anti-DNP antibody. Despite its widespread historical use, the DNPH method suffers from several significant drawbacks that limit its utility in modern proteomics research.
A primary limitation is its lack of specificity . DNPH can cross-react with other biological molecules, such as nucleic acids and sulfenic acids, leading to an overestimation of protein carbonylation and artifactual results.[1][2] Furthermore, the derivatization process itself can be harsh and may alter the physicochemical properties of proteins, potentially affecting their solubility and electrophoretic mobility, which complicates analysis by methods like 2D gel electrophoresis.[3]
The semi-quantitative nature of DNPH-based blotting techniques is another major constraint. While these methods can indicate relative changes in carbonylation, they lack the precision and dynamic range of mass spectrometry-based approaches. Spectrophotometric and ELISA-based DNPH assays provide a global measure of protein carbonylation but offer no information on the specific proteins that are modified. Identifying individual carbonylated proteins with the DNPH method typically requires subsequent, often cumbersome, techniques like 2D Western blotting followed by mass spectrometry, a workflow that is both labor-intensive and challenging to reproduce.
The Modern Arsenal: High-Throughput Quantitative Proteomics
In contrast to the limitations of the DNPH assay, modern mass spectrometry-based proteomics offers a suite of powerful tools for the precise, sensitive, and large-scale quantification of protein modifications. Here, we compare three leading methodologies: Tandem Mass Tag (TMT), Stable Isotope Labeling by Amino acids in Cell culture (SILAC), and Label-Free Quantification (LFQ).
Tandem Mass Tag (TMT)
TMT is an isobaric labeling strategy that enables the simultaneous identification and quantification of proteins in multiple samples. Peptides from different samples are chemically labeled with tags that have the same total mass but produce unique reporter ions upon fragmentation in the mass spectrometer. This multiplexing capability significantly increases throughput and reduces experimental variability.[4][5]
Stable Isotope Labeling by Amino acids in Cell culture (SILAC)
SILAC is a metabolic labeling approach where cells are grown in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids.[6][7] This results in the in vivo incorporation of the isotopic labels into all newly synthesized proteins. Samples can then be mixed at the cellular level, minimizing downstream sample handling errors and leading to highly accurate relative quantification.
Label-Free Quantification (LFQ)
LFQ is a powerful approach that does not rely on isotopic labels. Instead, it quantifies proteins by either counting the number of tandem mass spectra identified for a given protein (spectral counting) or by measuring the peak intensity or area of its constituent peptides in the mass spectrometer.[8][9][10][11] LFQ is highly versatile and can be applied to a wide range of sample types, including those not amenable to metabolic labeling.
Quantitative Performance: A Head-to-Head Comparison
The choice of a quantitative proteomics method hinges on its performance across several key metrics. The following table summarizes the comparative performance of the DNPH assay and the three leading mass spectrometry-based techniques.
| Feature | DNPH-based Assays | Tandem Mass Tag (TMT) | SILAC | Label-Free Quantification (LFQ) |
| Specificity | Low (cross-reactivity with nucleic acids, sulfenic acids) | High (mass-based identification) | High (mass-based identification) | High (mass-based identification) |
| Quantification | Semi-quantitative (blotting), Global (spectrophotometry/ELISA) | Relative quantification | Relative quantification | Relative quantification |
| Accuracy | Prone to overestimation | High | Very High | Moderate to High |
| Precision (CV) | High variability | Low | Very Low | Moderate |
| Dynamic Range | Limited | Moderate | High | High |
| Proteome Coverage | Limited to abundant proteins (blotting) | High | Moderate to High | High |
| Multiplexing | 1 sample per blot/assay | Up to 18-plex | Up to 5-plex | Unlimited (sequential analysis) |
| Sample Type | In vitro, cell lysates, tissues | In vitro, cell lysates, tissues | Cell culture only | In vitro, cell lysates, tissues, clinical samples |
| Throughput | Low | High | Moderate | High |
Experimental Protocols
To provide a practical understanding of these methodologies, detailed experimental protocols for the DNPH Western blot assay and the three mass spectrometry-based techniques are provided below.
DNPH Western Blot Protocol for Protein Carbonylation
This protocol provides a general workflow for the detection of carbonylated proteins in a sample using a DNPH-based Western blot.
-
Sample Preparation:
-
Homogenize cells or tissues in a lysis buffer containing protease inhibitors.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Aliquot protein samples to ensure equal loading.
-
-
DNPH Derivatization:
-
To 20 µg of protein extract, add an equal volume of 20 mM DNPH in 2 M HCl.
-
Incubate at room temperature for 1 hour in the dark, with occasional vortexing.
-
Neutralize the reaction by adding a neutralization buffer (e.g., 2 M Tris).
-
-
SDS-PAGE and Western Blotting:
-
Separate the DNP-derivatized proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
-
Immunodetection:
-
Incubate the membrane with a primary antibody specific for DNP overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Perform densitometric analysis of the bands to determine the relative levels of protein carbonylation.
-
Tandem Mass Tag (TMT) Proteomics Protocol
This protocol outlines the key steps for a typical TMT-based quantitative proteomics experiment.[4][5][12][13]
-
Protein Extraction and Digestion:
-
Extract proteins from cells or tissues using a lysis buffer compatible with mass spectrometry.
-
Quantify the protein concentration.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).
-
Digest proteins into peptides using trypsin overnight at 37°C.
-
-
TMT Labeling:
-
Resuspend the dried peptide samples in a labeling buffer (e.g., 100 mM TEAB).
-
Add the appropriate TMT reagent to each sample and incubate for 1 hour at room temperature.
-
Quench the labeling reaction with hydroxylamine.
-
-
Sample Pooling and Fractionation:
-
Combine the TMT-labeled samples in equal amounts.
-
Desalt the pooled sample using a C18 solid-phase extraction (SPE) cartridge.
-
Fractionate the peptides using high-pH reversed-phase liquid chromatography (HPRP-LC) to reduce sample complexity.
-
-
LC-MS/MS Analysis:
-
Analyze each peptide fraction by nano-liquid chromatography coupled to a high-resolution tandem mass spectrometer.
-
The mass spectrometer is operated in a data-dependent acquisition (DDA) mode, selecting the most abundant precursor ions for fragmentation.
-
During fragmentation, the TMT reporter ions are released and their intensities are measured.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a software package such as Proteome Discoverer or MaxQuant.
-
Identify peptides and proteins by searching the data against a protein sequence database.
-
Quantify the relative abundance of proteins based on the intensities of the TMT reporter ions.
-
SILAC Proteomics Protocol
This protocol describes a general workflow for a SILAC experiment.[6][7][14][15]
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids (e.g., L-arginine and L-lysine).
-
The second population is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-L-arginine and 13C6,15N2-L-lysine).
-
Culture the cells for at least five cell divisions to ensure complete incorporation of the labeled amino acids.
-
-
Sample Treatment and Harvesting:
-
Apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells).
-
Harvest both "light" and "heavy" cell populations.
-
-
Sample Mixing and Protein Digestion:
-
Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number or protein concentration.
-
Lyse the mixed cells and extract the proteins.
-
Digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by nano-LC-MS/MS.
-
The mass spectrometer will detect pairs of "light" and "heavy" peptides, which are chemically identical but differ in mass.
-
-
Data Analysis:
-
Process the raw data using software like MaxQuant.
-
The software will identify peptide pairs and calculate the ratio of the "heavy" to "light" peak intensities.
-
This ratio reflects the relative abundance of the protein between the two experimental conditions.
-
Label-Free Quantitative (LFQ) Proteomics Protocol
This protocol provides a general outline for an LFQ experiment.[8][9][10][11]
-
Sample Preparation:
-
Prepare individual protein samples from each experimental condition.
-
Digest each protein sample into peptides using trypsin.
-
Desalt each peptide sample using C18 SPE.
-
-
LC-MS/MS Analysis:
-
Analyze each sample separately by nano-LC-MS/MS. It is crucial to maintain high reproducibility in the chromatography and mass spectrometry analysis between runs.
-
The mass spectrometer can be operated in either data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis:
-
Process the raw data from all runs using a software package that supports LFQ, such as MaxQuant or Skyline.
-
The software will perform chromatographic alignment of the runs to compare the same peptides across different samples.
-
Quantification is based on either:
-
Spectral Counting: The number of MS/MS spectra identified for a protein.
-
Peak Intensity/Area: The integrated intensity or area of the precursor ion peak for each peptide.
-
-
The software will calculate the relative abundance of each protein across the different samples.
-
Visualizing Workflows and Signaling Pathways
To further clarify these complex processes, the following diagrams, generated using the DOT language, illustrate the experimental workflows and a relevant signaling pathway.
Experimental Workflows
Caption: Comparative workflows for DNPH, TMT, SILAC, and LFQ proteomics.
Oxidative Stress Signaling Pathway
Oxidative stress, which leads to protein carbonylation, activates several intracellular signaling pathways. The Keap1-Nrf2 pathway is a critical regulator of the antioxidant response.
Caption: The Keap1-Nrf2 signaling pathway in response to oxidative stress.
Conclusion: Choosing the Right Tool for the Job
The 2,4-dinitrophenylalanine method and its DNPH-based derivatives, while historically significant, are no longer the methods of choice for rigorous, quantitative proteomics. Their inherent limitations in specificity, accuracy, and throughput are superseded by the capabilities of modern mass spectrometry-based approaches.
-
TMT is ideal for studies requiring high throughput and the comparison of multiple conditions simultaneously, such as in clinical cohort studies or dose-response experiments.
-
SILAC offers unparalleled accuracy for in vitro studies of cellular processes, making it the gold standard for quantitative analysis of cultured cells.
-
Label-Free Quantification provides the greatest flexibility in terms of sample type and experimental design, making it a powerful tool for discovery proteomics and the analysis of clinical samples where metabolic labeling is not feasible.
For researchers in drug development and academic science, a thorough understanding of these methods and their respective strengths and weaknesses is crucial for designing robust experiments and generating high-quality, reproducible data. By moving beyond the limitations of older techniques and embracing the power of modern proteomics, the scientific community is better equipped to unravel the complexities of cellular signaling and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. High‐throughput colorimetric assays optimized for detection of ketones and aldehydes produced by microbial cell factories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 5. Tandem Mass Tag (TMT) Technology in Proteomics - Creative Proteomics [creative-proteomics.com]
- 6. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]
- 7. Quantitative Proteomics Using SILAC. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. Label-Free Quantification Technique - Creative Proteomics [creative-proteomics.com]
- 9. Label-free Quantitative Proteomics Analysis Advances Understanding of Biological Processes - AnalyteGuru [thermofisher.com]
- 10. Tools for Label-free Peptide Quantification[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
- 12. A Detailed Workflow of TMT-Based Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 13. aragen.com [aragen.com]
- 14. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. info.gbiosciences.com [info.gbiosciences.com]
Safety Operating Guide
Navigating the Safe Disposal of 2,4-Dinitrophenylalanine: A Procedural Guide
For laboratory professionals engaged in research, scientific analysis, and drug development, the meticulous management of chemical waste is paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the proper disposal of 2,4-Dinitrophenylalanine, a compound requiring careful handling due to its potential hazards. Adherence to these protocols is critical for personnel safety and environmental protection.
Hazard Profile and Safety Summary
This compound is classified as a hazardous substance. As with many organic nitro compounds, it can be flammable and toxic.[1][2] Compounds containing a dinitrophenyl (DNP) group can be acutely toxic and may be explosive under certain conditions, particularly when dry, heated, or subjected to shock or friction.[1][2] Therefore, treating this compound and any contaminated materials as hazardous waste is mandatory.[1][3]
Quantitative Hazard Data
| Hazard Category | Classification | GHS Pictograms |
| Flammability | Flammable Solid | 🔥 |
| Acute Toxicity (Oral) | Fatal if swallowed | ☠️ |
| Acute Toxicity (Dermal) | Toxic in contact with skin | ☠️ |
| Acute Toxicity (Inhalation) | Toxic if inhaled | ☠️ |
| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to organs through prolonged or repeated exposure | ☣️ |
| Acute Aquatic Hazard | Very toxic to aquatic life | 🐠 |
Data based on Safety Data Sheets for DNP-containing compounds.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, wearing the appropriate personal protective equipment is mandatory.[1]
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Nitrile gloves are necessary; double-gloving is recommended.[2]
-
Body Protection: A lab coat and closed-toe shoes must be worn.[1]
-
Respiratory Protection: If there is a risk of inhaling dust particles, a dust mask or respirator should be used.[1]
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound and its contaminated materials is to manage them as hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal company.[3] Do not dispose of this chemical down the sink or in the regular trash.[1][4]
Step 1: Waste Collection and Segregation
-
Solid Waste: Collect any surplus or expired this compound in a designated, clearly labeled hazardous waste container. The container should be robust, chemically resistant, and have a secure lid.[3]
-
Solutions: If the compound is in a solvent, it should be collected in a designated liquid hazardous waste container. Ensure the solvent is compatible with the other contents of the container.[3]
-
Contaminated Materials: Any materials used in handling the compound, such as pipette tips, gloves, and absorbent pads, must also be disposed of as hazardous waste in a designated solid waste container.[1][2]
-
Avoid Incompatible Mixtures: Do not mix this compound waste with incompatible materials.[1][4]
Step 2: Labeling the Hazardous Waste Container
Properly label the hazardous waste container with the following information:[3][4]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Flammable," "Toxic")
-
The date of accumulation
Step 3: Storage of Hazardous Waste
-
Secure Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[3]
-
Secondary Containment: The storage area should have secondary containment to prevent the spread of material in case of a leak.[4]
-
Ignition Sources: Keep the container away from heat, sparks, open flames, and other ignition sources.[5]
Step 4: Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[3]
-
Provide Documentation: Provide the disposal company with the Safety Data Sheet (SDS) for the compound.[3]
Spill and Exposure Procedures
In the event of a spill or exposure, immediate action is necessary.
-
Evacuate: Evacuate the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For spills, use absorbent materials to contain the substance. Avoid creating dust.[1]
-
Decontamination: Place all contaminated materials in a sealed, labeled hazardous waste container.[1]
-
Exposure:
-
Inhalation: Move to fresh air. Seek immediate medical attention.[1]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[6]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[6]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[7]
-
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2,4-Dinitrophenylalanine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 2,4-Dinitrophenylalanine, including detailed operational and disposal plans. Our commitment is to furnish you with procedural, step-by-step guidance to directly address your operational questions, fostering a culture of safety and building trust through value beyond the product itself.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a flammable solid and is toxic if swallowed, in contact with skin, or if inhaled. It can also cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life. Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields, snug-fitting goggles, or a full-face shield.[1][2] | To prevent eye contact with dust or splashes.[1][3] |
| Hand Protection | Unlined, elbow-length chemical-resistant gloves (e.g., Nitrile, Butyl, Neoprene).[2] | To prevent skin contact and absorption.[4] |
| Body Protection | Flame-retardant antistatic protective clothing, such as a lab coat or coveralls, that covers the entire body from wrists to ankles.[2][5] An apron may be worn when mixing or cleaning.[6] | To prevent skin exposure and contamination of personal clothing.[1] |
| Respiratory Protection | A NIOSH/OSHA approved respirator is required, especially when working outside of a ventilated area or with potential for dust generation.[1][2][3] Options range from an air-purifying half-mask respirator with appropriate cartridges to a self-contained breathing apparatus for high-exposure scenarios.[3] | To prevent inhalation of toxic dust. |
| Footwear | Chemical-resistant boots or shoe covers. Pant legs should be worn outside of boots.[5][6] | To prevent contamination of feet and personal footwear. |
Experimental Protocol: Safe Handling and Disposal Workflow
Adherence to a strict, methodical workflow is critical when handling this compound. The following protocol outlines the key steps from preparation to disposal.
Preparation and Handling:
-
Work Area Preparation : Conduct all work within a designated area, preferably a chemical fume hood, to ensure adequate ventilation.
-
Ignition Source Control : Keep the chemical away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical and lighting equipment.[7]
-
Grounding : Ground and bond containers and receiving equipment to prevent static discharge.[7]
-
Donning PPE : Before handling the substance, put on all required personal protective equipment as detailed in the table above.
-
Handling : Avoid creating dust. Do not eat, drink, or smoke in the handling area.[1]
In Case of Exposure or Spill:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][8]
-
Skin Contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[1][8]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide respiratory support and call for immediate medical assistance.[1][3]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Spill : In case of a spill, evacuate the area. For non-emergency personnel, avoid substance contact and inhalation of dust. Wear appropriate PPE and prevent the spill from entering drains. Suppress dust with a water spray if necessary.
Storage and Disposal:
-
Storage : Store in a tightly closed container in a locked, well-ventilated area, away from heat and ignition sources.[1] The substance may be light and heat sensitive.
-
Waste Collection : All waste, including contaminated PPE and cleaning materials, must be collected in a designated, lined container.[8]
-
Disposal : Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Avoid release to the environment.
Workflow for Handling this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - 2,4-D [cdc.gov]
- 4. bio.vu.nl [bio.vu.nl]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. growingproduce.com [growingproduce.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. amherst.edu [amherst.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
